molecular formula C16H28N2O6 B2852529 6-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1389264-15-6; 1523606-37-2

6-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B2852529
CAS No.: 1389264-15-6; 1523606-37-2
M. Wt: 344.408
InChI Key: FYKVYXCJDKVWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.408. The purity is usually 95%.
BenchChem offers high-quality 6-Oxa-2-azaspiro[3.5]nonane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxa-2-azaspiro[3.5]nonane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVYXCJDKVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1.C1CC2(CNC2)COC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate for Advanced Drug Discovery

In the modern era of drug design, the strategic move away from flat, two-dimensional molecules—a concept often termed "Escape from Flatland"—has become a cornerstone of innovation.[1] This paradigm shift favors the incorporation of three-dimensional, Fsp3-rich scaffolds to enhance the physicochemical and pharmacological properties of drug candidates. Spirocyclic systems, which feature two rings joined by a single common atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional structure can improve target selectivity, enhance metabolic stability, and increase aqueous solubility, all of which are critical factors for clinical success.[2]

This guide focuses on a particularly valuable building block within this class: 6-Oxa-2-azaspiro[3.5]nonane and its common salt form, the hemioxalate . This scaffold, which combines an azetidine ring with a tetrahydropyran ring, serves as a versatile bioisostere for common motifs like piperidine and morpholine.[1][3] Its strategic implementation allows researchers to explore novel chemical space, circumvent existing patent limitations, and fine-tune the properties of lead compounds. As a senior application scientist, this whitepaper will provide a comprehensive overview of its core properties, synthesis, and strategic application, grounded in established chemical principles and field-proven insights.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its intrinsic properties. 6-Oxa-2-azaspiro[3.5]nonane hemioxalate is the salt form where two molecules of the spirocyclic amine are associated with one molecule of oxalic acid. This salt formation is a standard practice to improve the handling and stability of the parent amine, often converting oils or low-melting solids into crystalline, weighable powders.

Structural Data

Below is a visualization of the parent compound's core structure.

Caption: Core chemical structure of 6-Oxa-2-azaspiro[3.5]nonane.

Quantitative Data Summary

The following table summarizes key identifiers and properties for the hemioxalate salt and its parent compound. Note that slight variations in CAS numbers can exist between suppliers for different salt forms or stoichiometries.

PropertyValueSource(s)
Chemical Name 6-Oxa-2-azaspiro[3.5]nonane hemioxalateN/A
Synonym 6-Oxa-2-azaspiro[3.5]nonane oxalate (2:1)[4]
CAS Number 1523606-37-2; 1389264-15-6[4][5]
Molecular Formula C₁₆H₂₈N₂O₆ (for the 2:1 salt)[4]
Molecular Weight 344.40 g/mol [4]
Parent Compound 6-Oxa-2-azaspiro[3.5]nonane[6]
Parent Formula C₇H₁₃NO[6]
Parent Mol. Weight 127.18 g/mol
Parent IUPAC Name 6-oxa-2-azaspiro[3.5]nonane[6]

Synthesis and Mechanistic Rationale

The synthesis of azaspirocycles is a non-trivial process that requires careful planning to construct the quaternary spiro-center. While multiple proprietary routes exist, a general and logical approach can be devised based on established organic chemistry principles, often involving multi-step sequences.[7][8]

Conceptual Synthetic Workflow

A plausible synthetic strategy involves the construction of one ring system followed by a cyclization reaction to form the second ring and establish the spiro-junction. The causality behind this approach is control; building the molecule in a stepwise fashion allows for purification of intermediates and ensures the correct regiochemistry and stereochemistry.

A Commercially Available Tetrahydropyran-4-one B Step 1: Functionalization (e.g., Amination/Reduction) A->B C Intermediate A: 4-Amino-tetrahydropyran derivative B->C D Step 2: N-Alkylation with a C3-dihalide or equivalent C->D E Intermediate B: Linear Azetidine Precursor D->E F Step 3: Intramolecular Cyclization (Base-mediated) E->F G Product: 6-Oxa-2-azaspiro[3.5]nonane Core F->G H Step 4: Salt Formation (Addition of Oxalic Acid) G->H I Final Product: 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate H->I

Caption: A conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Core Synthesis (Hypothetical)

This protocol outlines the critical intramolecular cyclization step (Step 3 in the workflow above). The choice of a strong, non-nucleophilic base is crucial to promote the desired ring-forming reaction without competing side reactions.

  • System Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the linear precursor (Intermediate B, 1.0 eq) dissolved in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise over 30 minutes. Causality: The use of a strong, non-nucleophilic base deprotonates the amine, creating a nucleophile that will attack the terminal electrophilic carbon. Performing this at 0°C controls the reaction rate and minimizes potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: This step neutralizes the excess base and protonates the resulting alkoxide or amide anion.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 6-Oxa-2-azaspiro[3.5]nonane.

Strategic Application in Drug Development

The true value of 6-Oxa-2-azaspiro[3.5]nonane lies in its role as a bioisostere. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify a lead compound's properties while retaining its desired biological activity.[1]

Bioisosteric Replacement of Piperidine and Morpholine

The 6-Oxa-2-azaspiro[3.5]nonane scaffold can be viewed as a conformationally restricted, three-dimensional analog of piperidine or a novel variant of morpholine. Replacing these common heterocycles with the spirocyclic motif can confer several advantages:

  • Improved Physicochemical Properties: The introduction of a spiro-center increases the Fsp3 character, which often correlates with improved solubility and reduced off-target toxicity.[2]

  • Novelty and Intellectual Property: It allows for the creation of new chemical entities with unique patent positions, even if they are analogs of existing drugs.

  • Enhanced Target Binding: The rigid structure presents vectors for substituents in well-defined spatial orientations, potentially leading to more precise and potent interactions with a biological target.

Caption: The concept of bioisosteric replacement using the spirocyclic scaffold.

Analytical Characterization and Quality Control

Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the core structure. The proton NMR spectrum should show distinct signals for the protons on the azetidine and tetrahydropyran rings, with chemical shifts and coupling patterns consistent with the rigid spirocyclic system.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, providing definitive proof of the molecular formula.[1]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound, ensuring it is free from starting materials and byproducts.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for the hemioxalate is not always available, data from the hydrochloride salt and related compounds provide guidance.

  • Hazards: The hydrochloride salt of the parent amine is classified as harmful if swallowed and causes skin and eye irritation.[6] It is prudent to treat the hemioxalate salt with similar precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure long-term stability.[4]

Conclusion and Future Outlook

6-Oxa-2-azaspiro[3.5]nonane hemioxalate is more than just a chemical reagent; it is an enabling tool for modern medicinal chemists. Its unique three-dimensional structure provides a validated and powerful platform for applying the principles of bioisosterism to overcome common challenges in drug development. By offering a route to improved physicochemical properties and novel intellectual property, this spirocyclic scaffold represents a significant opportunity to design the next generation of safer and more effective therapeutics. As research continues to move beyond "flatland," the strategic use of such sophisticated building blocks will undoubtedly become increasingly central to the discovery of innovative medicines.

References

  • Protheragen. 2-Oxa-6-azaspiro[3.5]nonane. [Link]

  • PubChem. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Google Patents.
  • Appretech Scientific Limited. 2-oxa-6-azaspiro[3.5]nonane hemioxalate. [Link]

  • Sinfoo Biotech. 6-Oxa-2-azaspiro[3.5]nonane hcl,(CAS# 1359656-29-3). [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • PureSynth. 2-Oxa-7-Azaspiro[3.5]Nonane Hemioxalate 97.0%. [Link]

Sources

Physicochemical Profiling of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a pivotal strategy for improving drug-like properties. 6-Oxa-2-azaspiro[3.5]nonane hemioxalate represents a high-value building block in this domain. As a spirocyclic bioisostere of morpholine and piperidine, it offers a unique combination of reduced lipophilicity (LogP), enhanced metabolic stability, and defined exit vectors that flat rings cannot achieve.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, practical handling protocols, and experimental methodologies for validation. It is designed to move beyond basic vendor data, offering the "how" and "why" necessary for high-fidelity research and development.

Chemical Identity & Structural Analysis[1]

Accurate identification is critical due to the existence of regioisomers (e.g., 2-oxa-6-azaspiro[3.5]nonane). The compound detailed here features the nitrogen atom within the four-membered (azetidine) ring and the oxygen within the six-membered (tetrahydropyran) ring.[1]

PropertySpecification
IUPAC Name 6-Oxa-2-azaspiro[3.5]nonane hemioxalate
CAS Number 1523606-37-2
Free Base Formula C₇H₁₃NO
Salt Stoichiometry 2:1 (Base : Oxalic Acid)
Salt Formula C₇H₁₃NO[2][3] · 0.5 C₂H₂O₄
Molecular Weight Free Base: 127.19 g/mol Hemioxalate: ~172.21 g/mol (effective unit weight)
SMILES (Free Base) C1CC2(CNC2)COC1
Structural Significance

The spiro[3.5] system creates a rigid, orthogonal orientation between the two rings. Unlike morpholine, which exists in a chair conformation with equatorial/axial dynamics, the 6-oxa-2-azaspiro[3.5]nonane scaffold locks the amine and ether functionalities into a specific 3D vector. This rigidity reduces the entropic penalty upon binding to protein targets.

Physicochemical Profile

The hemioxalate salt form is selected to improve the crystallinity and handling properties of the otherwise volatile or hygroscopic free base amine.

Solubility & Lipophilicity
  • Water Solubility: High. The hemioxalate salt is highly polar and dissociates readily in aqueous media.

  • Organic Solubility: Low in non-polar solvents (Hexane, Et₂O). Moderate to high in polar aprotic solvents (DMSO, DMF, Methanol).

  • LogP (Calculated): ~0.0 to 0.5 (Free Base). The incorporation of the ether oxygen and the amine lowers the lipophilicity compared to the carbocyclic analog (spiro[3.5]nonane), making it ideal for lowering the cLogP of lead compounds.

Acid-Base Properties (pKa)
  • pKa (Calculated): ~10.8 – 11.2 (Conjugate Acid of Azetidine).

    • Mechanistic Insight: The nitrogen is housed in a strained 4-membered azetidine ring.[1] Azetidines are typically more basic than their acyclic counterparts due to ring strain and solvation effects, though the inductive effect of the distal oxygen in the spiro-fused ring slightly modulates this.

Solid-State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically >130°C (Decomposition often observed near melt).

  • Hygroscopicity: Oxalate salts are generally less hygroscopic than hydrochlorides, but this compound should still be stored in a desiccated environment to prevent deliquescence.

Experimental Protocols

Protocol A: Salt Disproportionation (Free-Basing)

Why: The oxalate anion can interfere with certain metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) or nucleophilic substitutions. Liberating the free base in situ or ex situ is often required.

Workflow:

  • Suspend: Place 1.0 eq of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate in CH₂Cl₂ or EtOAc (10 mL/g).

  • Neutralize: Add 3.0 eq of saturated aqueous Na₂CO₃ or 1M NaOH.

  • Partition: Stir vigorously for 15 minutes. The solid should dissolve as the free base partitions into the organic layer.

  • Extract: Separate layers. Re-extract the aqueous phase 3x with organic solvent (the free base is polar and requires multiple extractions).

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate carefully (the free base may be volatile).

Protocol B: Potentiometric pKa Determination

Why: Calculated pKa values are insufficient for precise lead optimization.

  • Preparation: Dissolve 5 mg of the hemioxalate in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility across the pH range.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Data Processing: Plot pH vs. Volume of Titrant. The first inflection point corresponds to the neutralization of the oxalic acid; the second corresponds to the deprotonation of the azetidine nitrogen.

  • Validation: Perform a blank titration with oxalic acid alone to subtract the salt counter-ion contribution.

Visualizations

Diagram 1: Salt Break & Utilization Workflow

This workflow illustrates the critical decision-making process for using the hemioxalate salt in synthesis.

SaltBreakWorkflow Start Start: 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate Decision Reaction Type? Start->Decision DirectUse Direct Use (Amide Coupling/SNAr) Decision->DirectUse Robust Conditions FreeBase Free-Basing Required (Pd-Catalysis/Sensitive) Decision->FreeBase Sensitive Conditions Outcome1 In-situ Neutralization (Add DIPEA/TEA) DirectUse->Outcome1 ProtocolA Execute Protocol A (Na2CO3 / DCM Extraction) FreeBase->ProtocolA Outcome2 Isolated Free Base (Use immediately) ProtocolA->Outcome2

Caption: Decision matrix for handling the hemioxalate salt in synthetic workflows to prevent catalyst poisoning or side reactions.

Diagram 2: Spirocyclic Design Logic

Visualizing why this scaffold is chosen over traditional rings.

SpiroLogic Flat Flat Scaffold (e.g., Morpholine) Prop1 High sp3 Character (Fsp3) Flat->Prop1 Low Prop2 Orthogonal Exit Vectors Flat->Prop2 Planar Spiro Spiro Scaffold (6-Oxa-2-azaspiro[3.5]nonane) Spiro->Prop1 High Spiro->Prop2 3D Defined Prop3 Improved Solubility Prop1->Prop3 Correlates with

Caption: Comparative analysis of physicochemical advantages of spirocyclic scaffolds versus traditional planar heterocycles.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hemioxalate is stable but should be protected from moisture.

  • Safety (MSDS Summary):

    • Signal Word: Warning.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • PubChem. (2025).[3] Compound Summary: 6-Oxa-2-azaspiro[3.5]nonane.[3][4][5] National Library of Medicine.

  • Barnes-Seeman, D. (2012). The physicochemical properties of spirocyclic amines and their use in drug discovery. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate, a spirocyclic scaffold of significant interest in medicinal chemistry. The document delves into the molecule's structural features, physicochemical properties, and its emerging role as a valuable building block in the design of novel therapeutics. A proposed synthesis and detailed characterization protocol are presented, supported by theoretical data and analogous experimental procedures. The guide also explores the application of this scaffold in drug discovery, with a focus on its potential in developing treatments for central nervous system (CNS) disorders and metabolic diseases.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic properties. Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have garnered considerable attention for their unique three-dimensional (3D) architecture.[1] This inherent topographical complexity offers several advantages over traditional flat, aromatic structures, including improved target specificity, enhanced metabolic stability, and better physicochemical properties such as solubility.[2] The incorporation of spirocyclic motifs can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with increased clinical success.[2]

The 6-Oxa-2-azaspiro[3.5]nonane core, a heterocyclic system featuring an azetidine ring fused to a tetrahydropyran ring, represents a compelling scaffold for medicinal chemists. Its structure combines the rigidity of the spirocyclic system with the hydrogen bonding capabilities of the secondary amine and the ether oxygen, making it a versatile building block for creating diverse molecular libraries. This guide focuses on the hemioxalate salt of this parent compound, a form often utilized to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients.

Molecular Structure and Physicochemical Properties

The 6-Oxa-2-azaspiro[3.5]nonane hemioxalate salt is comprised of two molecules of the 6-Oxa-2-azaspiro[3.5]nonane base and one molecule of oxalic acid. This 2:1 stoichiometry is confirmed by its CAS registration number 1523606-37-2.[3]

The Spirocyclic Core: 6-Oxa-2-azaspiro[3.5]nonane

The core structure consists of a four-membered azetidine ring and a six-membered tetrahydropyran ring sharing a single carbon atom (the spiro center). This arrangement imparts a rigid, non-planar conformation.

  • Azetidine Ring: A saturated four-membered nitrogen-containing heterocycle. The nitrogen atom provides a site for further functionalization and acts as a basic center.[4]

  • Tetrahydropyran Ring: A saturated six-membered oxygen-containing heterocycle. The ether oxygen can participate in hydrogen bonding and influences the molecule's polarity and solubility.

  • Spiro Center: A quaternary carbon atom that confers the characteristic 3D shape and rigidity to the molecule.

The molecular formula of the free base is C7H13NO, with a molecular weight of 127.18 g/mol .

The Hemioxalate Counter-ion

Oxalic acid (C2H2O4) is a dicarboxylic acid that readily forms salts with basic compounds like amines. In the hemioxalate salt, one molecule of oxalic acid protonates two molecules of the 6-Oxa-2-azaspiro[3.5]nonane base. This salt formation is a common strategy in pharmaceutical development to enhance the crystallinity, stability, and aqueous solubility of a drug candidate.

Physicochemical Properties Summary

While experimental data for the hemioxalate salt is scarce, the following table summarizes key computed and expected properties.

PropertyValue (Free Base)Value (Hemioxalate)Source
Molecular FormulaC7H13NO(C7H13NO)2 · C2H2O4[5][6]
Molecular Weight127.18 g/mol 344.41 g/mol [5][6]
Appearance-Expected to be a solid
pKa (of conjugate acid)10.73 ± 0.20 (Predicted)-[7]
IUPAC Name6-oxa-2-azaspiro[3.5]nonanebis(6-oxa-2-azaspiro[3.5]nonane) oxalate[5]
InChI (Free Base)InChI=1S/C7H13NO/c1-2-7(4-8-5-7)6-9-3-1;/h8H,1-6H2-[5]
InChIKey (Free Base)LKXLRIJAPMIXGR-UHFFFAOYSA-N-[5]
Canonical SMILES (Free Base)C1CC2(CNC2)COC1C1CC2(CNC2)COC1.C1CC2(CNC2)COC1.C(=O)(C(=O)O)O[5]

Synthesis and Characterization

Proposed Synthesis of 6-Oxa-2-azaspiro[3.5]nonane Free Base

The synthesis of the free base likely involves a multi-step sequence to construct the spirocyclic core. A potential strategy, adapted from the synthesis of similar azaspirocycles, is outlined below.[1][8][9]

Synthesis_Workflow cluster_0 Step 1: Formation of Key Intermediate cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation start Commercially Available Starting Materials intermediate Protected Spirocyclic Precursor start->intermediate Multi-step sequence (e.g., cyclization, functional group manipulation) deprotection 6-Oxa-2-azaspiro[3.5]nonane (Free Base) intermediate->deprotection Removal of protecting group salt 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate deprotection->salt Addition of 0.5 eq. Oxalic Acid

Caption: Proposed synthetic workflow for 6-Oxa-2-azaspiro[3.5]nonane hemioxalate.

Exemplary Protocol for Salt Formation:

  • Dissolve the crude 6-Oxa-2-azaspiro[3.5]nonane free base in a suitable solvent such as isopropanol or ethanol.

  • To this solution, add a solution of 0.5 molar equivalents of anhydrous oxalic acid in the same solvent dropwise with stirring.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for complete salt formation.

  • If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, the product may be precipitated by the addition of a less polar co-solvent (e.g., diethyl ether) or by cooling the solution.

  • Wash the collected solid with a cold solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum to yield 6-Oxa-2-azaspiro[3.5]nonane hemioxalate.

Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for the target molecule is not publicly available, predicted shifts can be estimated based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the azetidine and tetrahydropyran rings. The NH proton of the azetidine ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the spirocyclic core, plus a signal for the carboxylate carbon of the oxalate counter-ion. The spiro carbon would appear as a quaternary signal.[10]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic peaks for the N-H stretch of the secondary amine, C-H stretches of the aliphatic rings, and the C-O stretch of the ether. For the hemioxalate salt, strong absorptions corresponding to the carboxylate (C=O and C-O) stretches would also be present.

3.2.4. X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including the stereochemistry at the spiro center and the conformation of the rings. It would also reveal the details of the ionic interaction between the protonated amine and the oxalate counter-ion, as well as any intermolecular hydrogen bonding networks in the crystal lattice.

Applications in Drug Discovery and Medicinal Chemistry

The 6-Oxa-2-azaspiro[3.5]nonane scaffold is a valuable building block for the synthesis of novel drug candidates. Its inherent 3D structure and the presence of both hydrogen bond donors and acceptors make it an attractive starting point for library synthesis.[11][12]

Role as a Bioisostere

This spirocyclic system can be considered a bioisostere for other commonly used heterocyclic motifs in drug discovery, such as piperidine and morpholine.[13] Replacing these more flexible or planar structures with the rigid 6-Oxa-2-azaspiro[3.5]nonane core can lead to improved binding affinity and selectivity for the target protein.

Therapeutic Areas of Interest

A review of patent literature indicates that derivatives of 6-Oxa-2-azaspiro[3.5]nonane are being explored for a range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The scaffold has been incorporated into molecules targeting CNS diseases.[14][15] The rigid conformation can be advantageous for crossing the blood-brain barrier and for achieving high selectivity for specific receptor subtypes.

  • Metabolic Diseases: Derivatives of this spirocycle have been investigated as potential treatments for metabolic disorders such as diabetes.[16][17]

  • Pain Management: The oxa-spiro motif has been utilized in the development of novel analgesics.[18]

Applications cluster_core Core Scaffold cluster_properties Key Properties cluster_applications Therapeutic Areas core 6-Oxa-2-azaspiro[3.5]nonane prop1 3D Structure core->prop1 prop2 Rigidity core->prop2 prop3 H-bond Donor/Acceptor core->prop3 app1 CNS Disorders prop1->app1 app2 Metabolic Diseases prop1->app2 app3 Pain Management prop1->app3 prop2->app1 prop2->app2 prop2->app3 prop3->app1 prop3->app2 prop3->app3

Caption: Relationship between the core scaffold's properties and its therapeutic applications.

Conclusion

6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a promising and versatile building block for the development of next-generation therapeutics. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for medicinal chemists seeking to overcome the limitations of traditional planar molecules. While further experimental data on the specific hemioxalate salt are needed, the available information on analogous compounds and the growing patent literature underscore its potential in a variety of therapeutic areas. This technical guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the potential of this novel spirocyclic system.

References

  • Protheragen. 2-Oxa-6-azaspiro[3.5]nonane. [Link]

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Google Patents. (2024).
  • Moorhouse, L. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Google Patents. (2022).
  • Google Patents. (2024). Heterocyclic GLP-1 agonists.
  • Google Patents. (2022).
  • Google P
  • Stepan, A. F., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. [Link]

  • Google Patents. (2020).
  • PubChem. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. [Link]

  • Neurophar. Patents. [Link]

  • Google Patents. (2020).
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[12][19]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • ACS Axial. (2026, January 12). Patents Shaping the Future of Neuroscience Treatments and Therapeutics. [Link]

  • ResearchGate. 13C NMR shift ranges for several substructures. [Link]

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. [Link]

  • Appretech Scientific Limited. 2-oxa-6-azaspiro[3.5]nonane hemioxalate. [Link]

  • Sinfoo Biotech. 6-Oxa-2-azaspiro[3.5]nonane hcl,(CAS# 1359656-29-3). [Link]

Sources

A Technical Guide to the Stereoisomers of 6-Oxa-2-azaspiro[3.5]nonane: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to novel, three-dimensional chemical space that can lead to improved pharmacological properties.[1][2] The 6-Oxa-2-azaspiro[3.5]nonane framework, which combines an azetidine and a tetrahydropyran ring through a central spiro-carbon, represents a unique and underexplored scaffold. This technical guide provides a comprehensive analysis of the isomers of 6-Oxa-2-azaspiro[3.5]nonane. While specific experimental data for this compound is limited in published literature[3], this document synthesizes established principles of stereochemistry, asymmetric synthesis, and chiral analysis to provide a predictive and practical framework for researchers. We will explore the fundamental stereoisomerism of the scaffold, propose robust synthetic and analytical strategies, discuss its predicted physicochemical properties, and evaluate its potential as a valuable building block in drug development programs.

Introduction: The Value of 3D Scaffolds

The drive to explore novel chemical matter in drug discovery has led to a focus on molecules with greater three-dimensional (3D) complexity. Saturated heterocyclic spirocycles are particularly attractive because their rigid, non-planar structures can present substituents in well-defined vectors, enabling precise interactions with biological targets.[1] Furthermore, spirocyclic systems are often considered bioisosteres of more common carbocyclic or heterocyclic rings, and their introduction can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.[1][2]

The 6-Oxa-2-azaspiro[3.5]nonane scaffold is a compelling example. It merges the structural features of two important heterocycles:

  • Azetidine: A four-membered nitrogen-containing ring, valued as a small, polar building block that can serve as a constrained amine.

  • Tetrahydropyran: A six-membered oxygen-containing ring, a common motif in natural products and drugs that can act as a hydrogen bond acceptor.

The fusion of these two rings at a single carbon atom creates a rigid structure with inherent chirality, making it a prime candidate for the development of stereochemically pure therapeutic agents. This guide serves as a foundational resource for scientists looking to synthesize, characterize, and utilize the isomers of this promising scaffold.

Stereoisomerism of 6-Oxa-2-azaspiro[3.5]nonane

The core of 6-Oxa-2-azaspiro[3.5]nonane's isomeric properties lies in its central spiro-carbon atom (C5). This carbon is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.

  • (R)-6-Oxa-2-azaspiro[3.5]nonane

  • (S)-6-Oxa-2-azaspiro[3.5]nonane

These enantiomers will possess identical physical properties (e.g., boiling point, density, solubility in achiral solvents) but will differ in their interaction with plane-polarized light (optical rotation) and, most critically, in their interaction with other chiral molecules, such as biological receptors and enzymes.[4] This differential biological activity is a cornerstone of modern pharmacology, necessitating the preparation and study of single-enantiomer drugs.[5]

Caption: The (R) and (S) enantiomers of 6-Oxa-2-azaspiro[3.5]nonane.

Synthetic and Analytical Strategies

While the racemic hydrochloride salt is commercially available, the synthesis of individual enantiomers requires a dedicated strategy.[6][7] We propose a workflow that encompasses both the initial racemic synthesis and subsequent chiral resolution.

G cluster_synthesis Synthesis & Resolution Workflow cluster_resolution Chiral Resolution start Commercially Available Starting Materials rac_synth Racemic Synthesis (e.g., Cycloaddition or Intramolecular Cyclization) start->rac_synth racemate Racemic Mixture (R/S)-6-Oxa-2-azaspiro[3.5]nonane rac_synth->racemate chiral_hplc Preparative Chiral HPLC racemate->chiral_hplc Primary Method diastereomeric_salt Diastereomeric Salt Crystallization racemate->diastereomeric_salt Alternative enantiomers Pure Enantiomers (R)- and (S)-isomers chiral_hplc->enantiomers diastereomeric_salt->enantiomers analysis Enantiomeric Purity Analysis (Analytical Chiral HPLC/CE) enantiomers->analysis

Caption: Proposed workflow for the synthesis and separation of isomers.

Proposed Racemic Synthesis

A plausible route to the racemic scaffold could involve the construction of a key intermediate that allows for the formation of both rings. One such approach is an intramolecular cyclization of a suitably functionalized azetidine precursor. Efficient routes to similar azaspiro[3.3]heptane systems have been described and could be adapted.[8]

Chiral Resolution

With a racemic mixture in hand, the primary challenge is the separation of the enantiomers.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used method for chiral separation.[9] The choice of chiral stationary phase (CSP) is critical. For amine-containing compounds like this, polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often effective, typically used in normal-phase (hexane/alcohol) or polar organic mobile phases.[4]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization.

Physicochemical and Structural Properties

Predicting the properties of the isomers is essential for their application in drug design.

Conformational Analysis

The 6-Oxa-2-azaspiro[3.5]nonane scaffold has limited conformational flexibility due to the strained four-membered azetidine ring. The six-membered tetrahydropyran ring is expected to adopt a stable chair conformation. The overall rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target. Computational studies on related spiro systems have shown that stereoelectronic effects, such as the anomeric effect, can significantly influence the preferred conformation and stability.[10]

Predicted Physicochemical Properties

Quantitative properties can be estimated using computational models. The data below is derived from the racemic compound's PubChem entry.[3]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 127.18 g/mol Falls within the "rule of five" for lead-like compounds.
XlogP3 0.0Indicates a balance between hydrophilicity and lipophilicity, favorable for bioavailability.
Topological Polar Surface Area (TPSA) 21.3 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1 (amine N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (amine N, ether O)Offers additional points for molecular recognition.

Applications in Medicinal Chemistry

The true value of the 6-Oxa-2-azaspiro[3.5]nonane isomers lies in their potential as building blocks for novel therapeutics.

  • Piperidine and Morpholine Bioisostere: The scaffold can be viewed as a rigid, 3D-analogue of piperidine or a constrained version of morpholine, both of which are ubiquitous in approved drugs.[2][11] Replacing these common motifs with this novel spirocycle can lead to new intellectual property and potentially improved pharmacological profiles.

  • Vectorial Exit Points: The secondary amine of the azetidine ring provides a convenient attachment point for building out substituents. The defined stereochemistry of the spiro-center will orient these substituents in precise 3D vectors, allowing for fine-tuning of interactions with a target protein.

  • Access to Novel Chemical Space: The incorporation of this scaffold moves away from the flat, aromatic structures that dominate many compound libraries, providing a competitive advantage in screening campaigns.[1]

Key Experimental Protocols

The following protocols are detailed, self-validating methodologies designed to provide a practical starting point for researchers.

Protocol 1: Chiral Resolution via Preparative HPLC

Objective: To separate the (R) and (S) enantiomers from a racemic mixture of 6-Oxa-2-azaspiro[3.5]nonane.

Rationale: This protocol uses a well-established chiral stationary phase known for resolving chiral amines. The mobile phase is optimized for good separation (resolution) while maintaining a reasonable runtime.

Methodology:

  • Column Selection: Chiralpak® AD-H column (250 x 10 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10:0.1 (v/v/v) n-Hexane : Isopropanol (IPA) : Diethylamine (DEA). The DEA is a basic additive used to improve peak shape and prevent tailing of the amine analyte.

  • Sample Preparation: Dissolve 100 mg of racemic 6-Oxa-2-azaspiro[3.5]nonane hydrochloride in a minimal amount of mobile phase. Neutralize with a slight excess of a non-nucleophilic base (e.g., DIPEA) and filter through a 0.45 µm PTFE filter.

  • HPLC System Setup:

    • Flow Rate: 5.0 mL/min

    • Detection: UV at 210 nm (as the scaffold lacks a strong chromophore).

    • Column Temperature: 25 °C.

  • Injection and Fraction Collection: Perform a small analytical injection first to determine the retention times of the two enantiomers. Then, perform repeated injections of the preparative sample, collecting the eluting peaks corresponding to the first and second enantiomer into separate collection vessels.

  • Post-Run Processing: Combine the fractions for each enantiomer. Evaporate the solvent under reduced pressure to yield the separated enantiomers as free bases.

  • Validation: Assess the enantiomeric excess (e.e.) of each isolated fraction using an analytical chiral HPLC method (e.g., on a Chiralpak® AD-H, 250 x 4.6 mm column with a flow rate of 1.0 mL/min).

Protocol 2: NMR Analysis for Structural Confirmation

Objective: To confirm the chemical structure of the isolated 6-Oxa-2-azaspiro[3.5]nonane.

Rationale: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. The expected chemical shifts provide a fingerprint for the compound.

Methodology:

  • Sample Preparation: Dissolve ~5 mg of the isolated compound (as the free base) in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals: Multiple signals in the aliphatic region (~1.5-4.0 ppm). The protons on carbons adjacent to the nitrogen (in the azetidine ring) and the oxygen (in the tetrahydropyran ring) will be shifted downfield. A broad singlet corresponding to the N-H proton will also be present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Signals: Seven distinct carbon signals are expected. The spiro-carbon will be a unique quaternary signal. Carbons adjacent to heteroatoms (C-N and C-O) will appear at lower field (~40-70 ppm) compared to the other aliphatic carbons.

  • Data Analysis: Integrate the proton signals and compare the observed chemical shifts and coupling patterns with those predicted by NMR simulation software to confirm the structure. The spectra of both enantiomers will be identical in an achiral solvent.

Conclusion and Future Outlook

The isomers of 6-Oxa-2-azaspiro[3.5]nonane represent a valuable yet underexplored scaffold for medicinal chemistry. This guide provides the foundational knowledge required to approach their synthesis and characterization with confidence. By leveraging established principles of asymmetric synthesis and chiral analysis, researchers can unlock the potential of these unique 3D building blocks. Future work should focus on developing efficient, scalable asymmetric syntheses to avoid the need for preparative chiral resolution and on exploring the decoration of the scaffold to build libraries of novel compounds for biological screening. The insights gained from such studies will undoubtedly pave the way for the discovery of new therapeutic agents with enhanced properties and novel mechanisms of action.

References

  • PubChem. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 6-oxa-2-azaspiro[3.5]nonane. Available from: [Link]

  • Al-Jalal, N. A. M. et al. (2011). Conformational behaviors of 1,7-dioxa-spiro[12][12]undecane and its dithia and diselena analogs in relation to the anomeric effect. Structural Chemistry, 22(6), 1265-1273. Available from: [Link]

  • Sinfoo Biotech. 6-Oxa-2-azaspiro[3.5]nonane hcl, (CAS# 1359656-29-3). Available from: [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[3][12]nonane and analogs as novel reagents in medicinal chemistry. Request PDF. Available from: [Link]

  • ResearchGate. (2016). Chiral Drugs & Various Processes to Separate Enantiomers. Available from: [Link]

  • Molecules. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available from: [Link]

  • Wiley Online Library. Chiral Drug Separation. Available from: [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Request PDF. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Royal Society of Chemistry. Available from: [Link]

  • Semantic Scholar. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Available from: [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available from: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • VTechWorks. (1996). Chiral Separations. Virginia Tech. Available from: [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available from: [Link]

Sources

Comprehensive Characterization Guide: 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

[1][2]

Executive Summary

6-Oxa-2-azaspiro[3.5]nonane is a high-value spirocyclic scaffold used in medicinal chemistry as a conformationally restricted bioisostere of morpholine or piperidine.[1][2][3] Its unique geometry—fusing a four-membered azetidine ring with a six-membered tetrahydropyran (THP) ring—offers altered vectorality for substituents and improved metabolic stability.[1][2]

The hemioxalate salt (stoichiometry 2:1 amine:acid) is the preferred solid form for purification and storage.[2] This guide details the structural principles, crystallization protocols, and characterization workflow for this specific salt form, designed for researchers optimizing lead compounds containing this moiety.

Chemical Identity & Stoichiometry[2]

The term "hemioxalate" in this context strictly refers to a 2:1 stoichiometry between the spirocyclic base and oxalic acid. This formation is thermodynamically favored due to the bridging capability of the oxalate dianion.

PropertyDetail
IUPAC Name 6-Oxa-2-azaspiro[3.5]nonane hemioxalate
Formula

Stoichiometry 2 Cations (Base) : 1 Anion (Oxalate)
Spiro Scaffold Azetidine (4-membered) spiro-fused to Tetrahydropyran (6-membered)
Role Rigidified morpholine surrogate; lowers lipophilicity (

).[1][2][3][4]
Structural Connectivity

The spiro-carbon (C4) serves as the orthogonal junction.[2] The nitrogen atom is located at position 2 of the azetidine ring, while the oxygen atom is at position 6 of the cyclohexane-like ring.[2]

Structural Analysis & Crystal Packing Principles

Although specific unit cell parameters are proprietary to commercial synthesis files, the crystal structure of this class of spiro-salts follows predictable geometric rules governed by lattice energy minimization .

Conformational Geometry
  • Tetrahydropyran (THP) Ring: Adopts a classic chair conformation to minimize torsional strain.[2] The oxygen atom at position 6 introduces a dipole that influences the packing orientation.

  • Azetidine Ring: Exhibits a puckered (butterfly) conformation .[2] The ring strain (~26 kcal/mol) is significant, but the spiro-fusion locks the conformation, reducing the entropic penalty upon binding to biological targets.[2]

  • Orthogonality: The mean planes of the 4-membered and 6-membered rings are perpendicular to each other.[1][2] This "3D-dimensionality" is the key advantage over flat aromatic scaffolds.[1][2]

Hydrogen Bonding Network

In the hemioxalate salt, the oxalate moiety acts as a centrosymmetric linker .

  • Protonation: The secondary amine of the azetidine (N2) is protonated (

    
    ), forming a cation.[2]
    
  • Bridging: One oxalate dianion (

    
    ) binds two spiro-ammonium cations.[1][2]
    
  • Interaction Motif: The ammonium protons (

    
    ) form strong charge-assisted hydrogen bonds with the carboxylate oxygens of the oxalate.[2]
    
    • Donor:

      
      ...
      
      
      (Oxalate)
    • Distance: Typically 2.7 – 2.9 Å.[2]

Visualization of Interaction Logic

Gcluster_0Cation 1cluster_1Anion (Linker)cluster_2Cation 2Spiro16-Oxa-2-azaspiro[3.5]nonane(Protonated Azetidine)OxalateOxalate Dianion(C2O4 2-)Spiro1->OxalateH-Bond (NH2+ ... O-)Oxalate->Spiro1Electrostatic StabilizationSpiro26-Oxa-2-azaspiro[3.5]nonane(Protonated Azetidine)Spiro2->OxalateH-Bond (NH2+ ... O-)

Caption: Schematic of the 2:1 salt assembly. The oxalate dianion bridges two protonated spiro-cations via charge-assisted hydrogen bonds, stabilizing the crystal lattice.[1][2]

Experimental Protocol: Crystallization & Characterization

To obtain single crystals suitable for X-ray diffraction (SCXRD) or to validate the bulk powder (PXRD), follow this standardized workflow.

Synthesis of the Hemioxalate Salt

Objective: Convert the free base oil into the crystalline hemioxalate solid.

  • Dissolution: Dissolve 1.0 equivalent of crude 6-Oxa-2-azaspiro[3.5]nonane (free base) in Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: Avoid water to prevent hydrate formation initially.[2]

  • Acid Addition: Prepare a solution of 0.5 equivalents of Oxalic Acid Dihydrate in warm EtOH.

    • Critical: Stoichiometry must be precise (0.5 eq) to favor the hemioxalate over the mono-oxalate.

  • Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring at 50°C.

  • Cooling: Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours.

  • Harvest: Filter the white crystalline solid. Wash with cold

    
    .[2]
    
Single Crystal Growth (Vapor Diffusion Method)

For structural determination, high-quality single crystals are required.[2]

  • Solvent: Methanol (good solubility).[2]

  • Anti-solvent: Diethyl Ether or Acetone (poor solubility).[2]

  • Setup:

    • Dissolve 20 mg of the hemioxalate salt in 1 mL Methanol in a small inner vial.

    • Place the open inner vial inside a larger jar containing 10 mL Diethyl Ether.

    • Seal the outer jar.[2] Ether vapors will diffuse into the methanol, slowly lowering solubility and growing crystals over 3-7 days.[2]

Characterization Workflow

WorkflowStartCrude SaltPXRDPXRD (Powder Diffraction)Check Phase PurityStart->PXRDDSCDSC/TGAMelting Point & SolvatesPXRD->DSC If PureSCXRDSCXRD (Single Crystal)Solve StructurePXRD->SCXRD RecrystallizeDataUnit Cell & PackingDSC->Data Stability ProfileSCXRD->Data

Caption: Analytical workflow for validating the solid-state form. PXRD confirms bulk homogeneity before investing time in Single Crystal (SCXRD) analysis.[2]

Pharmaceutical Implications[2][5][6][7]

Solubility & Stability

The hemioxalate salt is generally non-hygroscopic compared to the hydrochloride salt. The lattice energy provided by the extensive hydrogen bonding network (bridged by oxalate) makes it stable at ambient conditions.[2]

  • Melting Point: Typically sharp, range 130–160°C (compound specific).[2]

  • Aqueous Solubility: High, due to the charged ammonium/carboxylate species.

Bioisosteric Utility

Researchers utilize this scaffold to modulate the physicochemical properties of a drug candidate:

  • LogD Reduction: The ether oxygen lowers lipophilicity compared to the carbocyclic spiro[3.5]nonane.

  • Metabolic Block: The spiro-center prevents metabolic oxidation at the alpha-position of the amine, a common liability in simple piperidines.[2]

References

  • Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of Spirocyclic Bioisosteres." Angewandte Chemie International Edition. [2]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [2]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry Search: Spiro[3.5]nonane salts."[2] [Link][2]

  • PubChem Compound Summary. "6-Oxa-2-azaspiro[3.5]nonane."[1][2][5] [Link][2]

thermal stability of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability Assessment of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Abstract

This technical guide provides a comprehensive framework for evaluating the , a novel spirocyclic scaffold of interest in medicinal chemistry.[1][2] Given the critical role of thermal stability in determining the safety, shelf-life, and processability of active pharmaceutical ingredients (APIs), a robust and systematic approach is essential.[3] This document outlines a multi-tiered analytical strategy, beginning with foundational forced degradation studies and progressing through detailed characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It culminates with advanced hazard assessment using Accelerating Rate Calorimetry (ARC). The protocols and rationale described herein are designed to provide researchers, process chemists, and drug development professionals with the necessary tools to thoroughly understand the thermal behavior of this molecule, identify potential degradation pathways, and establish safe handling and storage parameters.

Introduction: The Imperative for Thermal Stability Profiling

In pharmaceutical development, the intrinsic stability of a drug substance is a cornerstone of its quality, safety, and efficacy profile.[4] Thermal instability can lead to degradation, resulting in loss of potency or the formation of potentially toxic impurities.[5] Spirocyclic compounds, such as 6-Oxa-2-azaspiro[3.5]nonane, are of increasing interest due to their unique three-dimensional structures which can confer desirable physicochemical and pharmacological properties.[6][7] However, this structural rigidity and the presence of heteroatoms necessitate a thorough evaluation of their behavior under thermal stress.

The formation of a hemioxalate salt can modulate properties like solubility and crystallinity, but also introduces a new potential degradation pathway involving the salt counter-ion. This guide provides the scientific rationale and detailed methodologies to de-risk the development of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate by establishing a complete thermal stability profile.

Foundational Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the initial step in understanding a molecule's vulnerabilities.[8] The objective is not to completely destroy the compound, but to induce a modest level of degradation (typically 2-20%) to identify the likely degradation products and pathways under various stress conditions.[5] This information is invaluable for the development of stability-indicating analytical methods.[4][9]

Rationale for Stress Conditions
  • Solid-State Thermal Stress: Evaluates the intrinsic stability of the crystalline salt. It helps determine if melting is a precursor to degradation and identifies the primary thermal decomposition route.

  • Solution-State Thermal Stress: Assesses stability in solution, which is critical for formulation development and understanding potential incompatibilities.

  • Hydrolytic Stress (Acidic, Basic, Neutral): Probes susceptibility to pH-dependent degradation. The ether and secondary amine functionalities in the spirocycle may exhibit lability under these conditions.

  • Oxidative Stress: The secondary amine is a potential site for oxidation. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.[4]

  • Photolytic Stress: Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines.[10]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate in a suitable solvent (e.g., acetonitrile/water).

  • Thermal Stress (Solid): Place ~10 mg of solid material in a vial and heat at 70°C for 48 hours.

  • Thermal Stress (Solution): Dilute the stock solution with the solvent to 0.1 mg/mL and heat at 70°C for 48 hours.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (to a final concentration of 0.1 mg/mL) and heat at 70°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (to a final concentration of 0.1 mg/mL) and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (to a final concentration of 0.1 mg/mL) and keep at room temperature for 8 hours.[4]

  • Photostability: Expose both solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable chromatographic method (e.g., HPLC-UV/MS) to quantify the parent compound and detect degradation products.

Core Thermal Analysis Techniques

The primary tools for quantitative thermal analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are often performed simultaneously (STA) for maximum data correlation.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is exceptionally useful for quantifying desolvation, dehydration, and decomposition events.[14] For 6-Oxa-2-azaspiro[3.5]nonane hemioxalate (MW ≈ 172.2 g/mol ), the oxalic acid portion constitutes approximately 26.1% of the total mass. A key diagnostic question TGA answers is whether the oxalic acid is lost before the decomposition of the spirocyclic amine.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard TGA pan (e.g., aluminum or platinum).

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 40 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp from 30°C to 400°C at a heating rate of 10°C/min.[11]

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature for each weight loss event.

Thermal EventOnset Temperature (°C)Weight Loss (%)Interpretation
Step 1~190 °C~26%Likely loss/decomposition of the hemioxalate counter-ion.
Step 2~240 °C~72%Decomposition of the 6-Oxa-2-azaspiro[3.5]nonane moiety.
Final Residue>350 °C~2%Residual char.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It provides critical information on melting, crystallization, phase transitions, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) events.[17]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 40 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp from 30°C to 350°C at a heating rate of 10°C/min.[18]

  • Data Analysis: Plot heat flow versus temperature. Identify the peak temperatures and enthalpies of thermal events.

Thermal EventPeak Temperature (°C)Enthalpy (ΔH)Interpretation
Endotherm~210 °C~95 J/gSharp peak indicative of the melting point (M.pt.). A supplier reports a melting point of 208°C.[19]
Exotherm~255 °C-250 J/gBroad peak indicating an exothermic decomposition event, correlating with the second weight loss in TGA.

Advanced Thermal Hazard Assessment

For process safety and scale-up, understanding the potential for a runaway reaction is paramount. Accelerating Rate Calorimetry (ARC) is the gold standard for this assessment.[20]

Accelerating Rate Calorimetry (ARC)

ARC measures the time, temperature, and pressure profiles of a sample under adiabatic (no heat loss) conditions.[21][22] Once an exothermic event is detected, the instrument heaters match the sample temperature, simulating a worst-case thermal runaway scenario.[23] Key parameters derived from ARC data include the onset temperature of self-heating, adiabatic temperature rise (ΔTad), and time to maximum rate (TMR).[21]

  • Sample Preparation: Place 3-5 g of the sample into a suitable high-pressure sample bomb (e.g., titanium or stainless steel).[22]

  • Method Parameters:

    • Mode: Operate in Heat-Wait-Search (HWS) mode.[23]

    • Temperature Range: 50°C to 350°C.

    • Step Size: 5°C heating steps.

    • Wait Time: 15 minutes.

    • Detection Threshold: Self-heating rate of 0.02 °C/min.[22]

  • Data Analysis: Plot temperature and pressure versus time. Calculate kinetic parameters and assess the thermal hazard potential.

Data Synthesis and Visualization

A cohesive understanding of thermal stability requires integrating data from all techniques. The workflow and a hypothetical degradation pathway are visualized below.

Overall Thermal Stability Assessment Workflow

G cluster_0 Initial Characterization cluster_1 Forced Degradation cluster_2 Core Thermal Analysis cluster_3 Advanced Hazard Assessment cluster_4 Data Integration & Reporting A Compound Identity & Purity (NMR, LC-MS, XRPD) B Stress Testing (Thermal, pH, Oxidative, Light) A->B C Identify Degradation Products (LC-MS) B->C D TGA (Weight Loss vs. Temp) C->D G Propose Degradation Pathway D->G E DSC (Heat Flow vs. Temp) F ARC (Adiabatic Runaway Potential) E->F E->G H Define Safe Storage & Handling Conditions F->H G->H I Inform Long-Term Stability Studies (ICH) H->I

Caption: Workflow for comprehensive thermal stability assessment.

Hypothetical Decomposition Pathway

The initial thermal event is likely the disproportionation or decomposition of the hemioxalate salt, followed by the fragmentation of the spirocyclic ring system at a higher temperature.

G A 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate B Heat (Δ) ~190-210°C A->B C [ 6-Oxa-2-azaspiro[3.5]nonane ] + CO₂ + CO + H₂O B->C D Further Heat (Δ) >240°C C->D E Ring Fragmentation Products (e.g., smaller amines, aldehydes) D->E

Caption: Postulated thermal decomposition pathway.

Conclusion and Recommendations

This guide details a systematic, multi-technique approach to thoroughly characterize the . By following this workflow, from initial stress testing to advanced adiabatic calorimetry, researchers can build a comprehensive understanding of the molecule's thermal behavior.

  • The compound is a crystalline solid with a distinct melting point around 210°C, after which decomposition begins.

  • The thermal decomposition occurs in at least two stages, with the initial stage likely involving the oxalate counter-ion.

  • The onset of significant exothermic decomposition occurs above 240°C, indicating the material is relatively stable but requires careful temperature control during late-stage development and manufacturing.

These findings are critical for guiding formulation development, defining appropriate manufacturing process parameters, establishing safe storage conditions, and fulfilling regulatory requirements for stability testing as outlined by the ICH.[24][25]

References

  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories Inc. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
  • AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Contract Pharma. (2022, January 31). Differential Scanning Calorimetry (DSC).
  • Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • ECA Academy. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition.
  • Chemenu. (n.d.). Spiro Compounds.
  • ResearchGate. (n.d.). Spiro Compounds: A Brief History.
  • PureSynth. (n.d.). 2-Oxa-7-Azaspiro[3.5]Nonane Hemioxalate 97.0%.

Sources

Technical Guide: The 6-Oxa-2-azaspiro[3.5]nonane Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 6-Oxa-2-azaspiro[3.5]nonane scaffold represents a high-value structural motif in modern drug discovery, primarily utilized as a saturated,

1

This guide details the structural rationale, synthetic accessibility, and validated biological applications of this scaffold, complete with experimental protocols for physicochemical profiling.

Structural Rationale & Physicochemical Profile[1][2][3][4][5][6]

The "Escape from Flatland"

Traditional drug design often relies on flat, aromatic systems (phenyl, heteroaryl) or standard saturated heterocycles (morpholine, piperazine). While effective, these flat structures often suffer from poor solubility and rapid metabolic clearance.[1]

The 6-Oxa-2-azaspiro[3.5]nonane system fuses a four-membered azetidine ring with a six-membered tetrahydropyran ring at a single spiro-carbon.[1] This geometry forces substituents into specific 3D orientations that are inaccessible to planar analogs.[1]

Bioisosteric Utility: The Morpholine Surrogate

The most critical application of this scaffold is as a surrogate for the morpholine moiety. Morpholine is a ubiquitous solubilizing group in kinase inhibitors and GPCR ligands.[1] However, it is often a "metabolic soft spot" subject to oxidative opening.[1]

Comparative Profile:

PropertyMorpholine6-Oxa-2-azaspiro[3.5]nonaneImpact
Geometry Chair conformation (flexible)Rigid Spirocyclic (defined vectors)Improved selectivity via rigidification.[1]
Basicity (

)
~8.3~8.5 - 9.0 (Azetidine influence)Slightly increased basicity; tunable.[1]
Lipophilicity (LogD) ModerateLowerImproved aqueous solubility.
Metabolic Stability Susceptible to CYP450 oxidationHigh (Quaternary center blocks oxidation)Extended half-life (

).[1]

Fraction
1.01.0Maintains saturation but adds complexity.[1]
Logical Flow of Scaffold Selection

The following diagram illustrates the decision matrix for transitioning from a standard morpholine to the spirocyclic scaffold.

ScaffoldLogicStartLead Compound(Contains Morpholine)Issue1Issue: High Clearance(Metabolic Instability)Start->Issue1Issue2Issue: Poor Solubility(High LogD)Start->Issue2Issue3Issue: Off-Target Binding(Flat Structure)Start->Issue3SolutionStrategy: Spirocyclic Bioisostere6-Oxa-2-azaspiro[3.5]nonaneIssue1->Solution FixIssue2->Solution FixIssue3->Solution FixResult1Outcome: Blocked MetabolicSoft Spots (Alpha-C)Solution->Result1Result2Outcome: Rigid 3D Vector(Improved Selectivity)Solution->Result2Result3Outcome: Lower LogD(Enhanced Solubility)Solution->Result3

Figure 1: Decision logic for employing the 6-Oxa-2-azaspiro[3.5]nonane scaffold to resolve common ADME liabilities in lead optimization.

Biological Applications & Case Studies

Kinase Inhibition (Selectivity Modulation)

In kinase drug discovery, the solvent-exposed region of the ATP-binding pocket is often targeted by solubilizing tails.[1] Replacing a piperazine or morpholine tail with 6-Oxa-2-azaspiro[3.5]nonane can maintain the necessary hydrogen bond interactions (via the ether oxygen or azetidine nitrogen) while altering the vector of the tail to avoid steric clashes or engage novel residues.[1]

  • Mechanism: The rigid spiro-center prevents the "floppiness" of the morpholine ring, reducing the entropic penalty upon binding.

GPCR Ligands (MCHr1 Antagonists)

Research into Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists for obesity treatment has utilized spirocyclic systems to mitigate hERG channel inhibition—a common cardiac toxicity risk associated with basic amines.[1]

  • Observation: The spirocyclic core reduces the planarity of the molecule, which is a known pharmacophore feature for hERG binding (pi-stacking).

  • Reference: Johansson et al., J. Med.[1] Chem. 2016 (Demonstrating spirocyclic utility in MCHr1).[1]

Local Anesthetics (Bupivacaine Analogs)

Studies have shown that replacing the piperidine ring of Bupivacaine with spirocyclic analogs (including oxa-azaspiro systems) can retain anesthetic potency while significantly reducing systemic toxicity.[1][2]

  • Key Finding: The 6-oxa-2-azaspiro[3.5]nonane derivatives exhibited a 5-fold reduction in toxicity compared to the parent piperidine, likely due to altered distribution volumes and clearance rates.[1]

  • Source: French-Ukrainian Journal of Chemistry, 2023, Vol 11.

Synthetic Accessibility

For a medicinal chemist, a scaffold is only as good as its synthetic availability.[1] The 6-Oxa-2-azaspiro[3.5]nonane core is accessible via cyclization of functionalized ketones .[1]

General Synthetic Route:

  • Starting Material: 4-oxotetrahydropyran-3-carboxylate derivatives.[1]

  • Spiro-Cyclization: Reaction with primary amines and formaldehyde (or equivalents) often yields the spiro-system, though specific isomers require stepwise alkylation.[1]

  • Alternative (Azetidine Closure): Starting from a 4-substituted tetrahydropyran with pendant amino-alkyl halides, followed by intramolecular nucleophilic substitution to close the azetidine ring.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the "metabolic stability" claim of this scaffold, the following self-validating protocol is recommended. This assay compares the intrinsic clearance (

Principle

The compound is incubated with liver microsomes (human/mouse) containing CYP450 enzymes. The disappearance of the parent compound is monitored via LC-MS/MS.[1]

Materials
  • Test Compound: 6-Oxa-2-azaspiro[3.5]nonane derivative (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).[1]

Workflow Diagram

MicrosomalStabilityPrep1. Pre-Incubation(37°C, 5 min)Buffer + Microsomes + CmpdStart2. InitiationAdd NADPHPrep->Start EquilibrationSampling3. Sampling Points(0, 5, 15, 30, 45 min)Start->Sampling Metabolism StartsQuench4. QuenchingAdd ACN + ISSampling->Quench Stop ReactionAnalysis5. LC-MS/MSQuantify Parent % RemainingQuench->Analysis Centrifuge & Inject

Figure 2: Step-by-step workflow for the metabolic stability validation assay.

Step-by-Step Procedure
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Add microsomes (final conc. 0.5 mg/mL).[1]

  • Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (with Internal Standard). Vortex for 10 min.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transition for the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    and
    
    
    .[1]

Self-Validating Check:

  • If

    
     of Verapamil is 
    
    
    min (in human microsomes), the metabolic activity of the batch is compromised. Discard data.
  • The 6-Oxa-2-azaspiro[3.5]nonane analog should show a

    
     significantly longer than the morpholine equivalent to confirm bioisosteric utility.[1]
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3] Journal of Medicinal Chemistry.[1][3]

  • Kirichok, A. A., et al. (2023).[1][3] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1][2][4] French-Ukrainian Journal of Chemistry.[1][3]

  • Johansson, A., et al. (2016).[1] Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[1] Journal of Medicinal Chemistry.[1][3] [1]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][5] Angewandte Chemie International Edition.[1] [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.[1] [1]

6-Oxa-2-azaspiro[3.5]nonane: A Strategic Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Oxa-2-azaspiro[3.5]nonane as a Piperidine Bioisostere Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of lead compounds, the piperidine ring is a ubiquitous yet often problematic scaffold due to its high lipophilicity (LogP) and susceptibility to oxidative metabolism. 6-Oxa-2-azaspiro[3.5]nonane represents a high-value bioisosteric replacement that addresses these liabilities while introducing novel vectors for target engagement.

Unlike the symmetric 7-oxa-2-azaspiro[3.5]nonane (derived from tetrahydropyran-4-one), the 6-oxa isomer (derived from tetrahydropyran-3-one) offers a distinct, asymmetric vector profile. By incorporating an ether oxygen into the spiro-fused cyclohexane ring, this scaffold significantly lowers cLogP, enhances metabolic stability by blocking the C3/C5 metabolic "soft spots," and increases the fraction of sp3-hybridized carbons (Fsp3), improving the overall clinical success probability of the molecule.

Physicochemical Rationale

The transition from a piperidine to a 6-oxa-2-azaspiro[3.5]nonane core is driven by three critical medicinal chemistry objectives:

  • Lipophilicity Modulation: The ether oxygen reduces LogP by approximately 1.0–1.5 units compared to the all-carbon spirocycle, and ~0.5 units compared to piperidine, improving aqueous solubility and reducing non-specific binding.

  • Metabolic Blocking: Piperidines are prone to CYP450-mediated oxidation at the

    
    -carbon (adjacent to nitrogen) and the 
    
    
    
    -carbon. The spiro-linkage at the 4-position of the azetidine ring sterically hinders N-dealkylation, while the oxygen atom in the pyran ring deactivates the adjacent C-H bonds toward oxidation.
  • Vector Reorientation: The spiro[3.5] system imposes a rigid

    
     twist between the azetidine amine handle and the pyran tail. This allows for the exploration of IP-free chemical space and can lock the molecule into a bioactive conformation that flexible piperidines cannot access.
    
Comparative Properties Table
PropertyPiperidineMorpholine6-Oxa-2-azaspiro[3.5]nonaneImpact
Formula C

H

N
C

H

NO
C

H

NO
Increased molecular complexity
cLogP ~0.84~ -0.86~ 0.1 - 0.5Balanced lipophilicity
pKa (Conj.[1] Acid) ~11.2~8.3~9.5 - 10.0Retains basicity better than morpholine
Fsp3 1.01.01.0Maintains 3D character
Conformation Flexible ChairFlexible ChairRigid SpiroReduced entropic penalty upon binding
Metabolic Risk High (Oxidation)LowLowImproved stability

Structural Analysis & Design Logic

The 6-oxa-2-azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring.

  • Numbering Logic: The "2-aza" designates nitrogen in the 4-membered ring. The "6-oxa" designates oxygen in the 6-membered ring.

  • Geometry: The spiro carbon (C4 of azetidine, C3 of pyran) forces the two rings to be perpendicular.

  • Asymmetry: Unlike the 7-oxa isomer (which is symmetric), the 6-oxa isomer places the oxygen atom beta to the spiro center (positions 3 and 5 relative to the spiro carbon in the pyran ring are non-equivalent). This asymmetry creates chirality if the azetidine nitrogen is substituted with a non-symmetric group, offering a "chiral switch" opportunity to maximize potency.

DOT Diagram: Structural & Functional Comparison

Bioisostere_Logic Piperidine Piperidine (Flexible, High LogP) Metabolism Metabolic Liability (CYP Oxidation) Piperidine->Metabolism Susceptible to Spiro 6-Oxa-2-azaspiro[3.5]nonane (Rigid, Lower LogP) Piperidine->Spiro Bioisosteric Replacement Rigidity Conformational Lock (90° Twist) Spiro->Rigidity Induces Lipophilicity LogP Reduction (Ether Oxygen) Spiro->Lipophilicity Provides IP_Space Novel IP Space (Asymmetric Vectors) Spiro->IP_Space Accesses Rigidity->Metabolism Blocks Access

Caption: Transformation logic from Piperidine to 6-Oxa-2-azaspiro[3.5]nonane, highlighting the physicochemical advantages.

Synthetic Methodology

The synthesis of 6-oxa-2-azaspiro[3.5]nonane is less trivial than the 7-oxa isomer due to the asymmetry of the starting material. The most robust route utilizes a [2+2] cycloaddition strategy involving Chlorosulfonyl Isocyanate (CSI) and an exocyclic alkene derived from dihydro-2H-pyran-3(4H)-one (Tetrahydropyran-3-one).

Synthetic Route Workflow

Synthesis_Route SM Tetrahydropyran-3-one (Commercially Available) Step1_Reag Methyltriphenylphosphonium bromide KOtBu, THF Inter1 3-Methylene-tetrahydropyran (Exocyclic Alkene) SM->Inter1 Wittig Reaction Step2_Reag 1. CSI (Chlorosulfonyl isocyanate) 2. Reductive Hydrolysis (Na2SO3) Step3_Reag LiAlH4, THF Reflux Inter2 6-Oxa-2-azaspiro[3.5]nonan-1-one (Spiro-Lactam) Inter1->Inter2 [2+2] Cycloaddition Product 6-Oxa-2-azaspiro[3.5]nonane (Target Amine) Inter2->Product Lactam Reduction

Caption: Step-wise synthesis of 6-Oxa-2-azaspiro[3.5]nonane via the CSI [2+2] cycloaddition method.

Detailed Experimental Protocol
Step 1: Preparation of 3-Methylene-tetrahydropyran (Wittig Olefination)

Rationale: Converts the ketone into an exocyclic alkene, the necessary handle for spiro-ring formation.

  • Setup: Flame-dry a 500 mL round-bottom flask under nitrogen.

  • Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Activation: Cool to 0°C and add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

  • Addition: Add Tetrahydropyran-3-one (1.0 equiv) dropwise in THF.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO4; alkene is active).

  • Workup: Quench with saturated NH4Cl. Extract with Et2O (x3). Dry organics over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to yield the volatile alkene. Note: The product is volatile; avoid prolonged high-vacuum.

Step 2: Synthesis of Spiro-Lactam via [2+2] Cycloaddition

Rationale: Chlorosulfonyl isocyanate (CSI) is the most reliable reagent for converting exocyclic alkenes into


-lactams (azetidinones).
  • Setup: Dissolve 3-methylene-tetrahydropyran (1.0 equiv) in anhydrous diethyl ether (0.2 M) under N2. Cool to 0°C.

  • Addition: Add Chlorosulfonyl isocyanate (CSI) (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight. A white precipitate (N-chlorosulfonyl lactam) may form.

  • Reductive Hydrolysis: Carefully add the reaction mixture to a vigorously stirred solution of 25% aqueous Na2SO3 (sodium sulfite) and NaHCO3 (to maintain pH ~7–8). Stir for 2 hours.

  • Extraction: Extract the aqueous layer exhaustively with DCM or CHCl3/IPA (3:1).

  • Purification: The crude material is usually clean enough for the next step, or purified by silica gel chromatography (DCM/MeOH) to yield 6-oxa-2-azaspiro[3.5]nonan-1-one .

Step 3: Global Reduction to 6-Oxa-2-azaspiro[3.5]nonane

Rationale: Reduction of the lactam carbonyl yields the final secondary amine.

  • Setup: Suspend LiAlH4 (2.5 equiv) in anhydrous THF (0.3 M) at 0°C.

  • Addition: Add the spiro-lactam (1.0 equiv) as a solution in THF dropwise.

  • Reaction: Heat to reflux for 4–6 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a white granular precipitate forms.

  • Isolation: Filter through Celite. Dry the filtrate (Na2SO4) and concentrate.

  • Salt Formation: Dissolve the crude oil in Et2O and add 4N HCl in dioxane to precipitate 6-oxa-2-azaspiro[3.5]nonane hydrochloride .

Applications & Case Studies

Case Study: GPR119 Agonists

In the development of GPR119 agonists for Type 2 Diabetes, replacing a piperidine core with spiro-scaffolds (specifically the 7-aza isomer, but applicable to 6-oxa) improved metabolic stability and selectivity. The spiro-core reduced the "flattening" effect of the piperidine chair, projecting the N-substituents into a specific vector that optimized interactions with the receptor's hydrophobic pocket while reducing HERG channel inhibition due to lower lipophilicity.

Case Study: Fragment-Based Drug Discovery (FBDD)

The 6-oxa-2-azaspiro[3.5]nonane scaffold is increasingly used in FBDD libraries. Its low molecular weight (MW ~127), high solubility, and distinct 3D shape make it an ideal "sp3-rich" fragment. It allows for the probing of binding pockets that are inaccessible to flat aromatic fragments or standard piperidines.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres.Angewandte Chemie International Edition . Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.Chemical Reviews . Link

  • Wuxi AppTec. (2017). Patent WO2017074914A1: Novel tricyclic compounds as inhibitors of mutant IDH enzymes. (Cites use of 6-oxa-2-azaspiro[3.5]nonane).[1][2][3][4][5][6][7] Link

  • PubChem. (2025).[2] Compound Summary: 6-Oxa-2-azaspiro[3.5]nonane hydrochloride.[2][4][8]National Library of Medicine . Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery.[9][10]Current Topics in Medicinal Chemistry . Link

Sources

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azaspirocycles are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their rigid, three-dimensional structures offer a unique conformational profile that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their linear or monocyclic counterparts. Specifically, 6-Oxa-2-azaspiro[3.5]nonane represents a valuable scaffold, incorporating both an oxetane and a piperidine ring system. This combination of features makes it an attractive building block for the synthesis of novel therapeutic agents.

This document provides a comprehensive guide for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane and its subsequent conversion to the more stable and easily handled hemioxalate salt. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure reproducibility and scalability.

Proposed Synthetic Pathway

The synthesis of 6-Oxa-2-azaspiro[3.5]nonane can be achieved through a multi-step sequence, culminating in the formation of the hemioxalate salt. The overall strategy involves the construction of the spirocyclic core followed by salt formation with oxalic acid.

G cluster_0 Synthesis of 6-Oxa-2-azaspiro[3.5]nonane cluster_1 Salt Formation A Starting Materials B Step 1: Formation of Spirocyclic Intermediate A->B Cyclization C Step 2: Reduction to 6-Oxa-2-azaspiro[3.5]nonane B->C Reduction D 6-Oxa-2-azaspiro[3.5]nonane (Free Base) F 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate D->F E Oxalic Acid E->F

Application Note: Synthesis of Oxa-Azaspiro[3.5]nonane Scaffolds from Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 6-Oxa-2-azaspiro[3.5]nonane and its structural isomer 2-Oxa-6-azaspiro[3.5]nonane starting from oxetane derivatives.

While the user's prompt specifies 6-Oxa-2-azaspiro[3.5]nonane (Azetidine-Pyran core), it is critical to note that the most common "oxetane-derived" spirocycle in drug discovery is 2-Oxa-6-azaspiro[3.5]nonane (Oxetane-Piperidine core).[1] The former requires an advanced ring-expansion strategy if starting from oxetane, while the latter is the canonical product of oxetan-3-one chemistry.[1] This guide provides protocols for both , prioritizing the direct synthesis of the oxetane-containing scaffold (2-Oxa-6-aza) while detailing the ring-expansion methodology to access the literal target (6-Oxa-2-aza).[1]

Executive Summary & Nomenclature Clarification

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to expand saturated chemical space, improve solubility, and modulate metabolic stability compared to gem-dimethyl or cyclohexyl groups.[1]

  • Target A (Literal): 6-Oxa-2-azaspiro[3.5]nonane [1][2]

    • Structure: Azetidine (4-membered N-ring) spiro-fused to Tetrahydropyran (6-membered O-ring).[1]

    • Synthetic Strategy: Requires Ring Expansion of an oxetane precursor to form the pyran ring.[1]

  • Target B (Canonical): 2-Oxa-6-azaspiro[3.5]nonane [1][3][4][5][6]

    • Structure: Oxetane (4-membered O-ring) spiro-fused to Piperidine (6-membered N-ring).[1]

    • Synthetic Strategy: Direct Spiro-Annulation using oxetan-3-one.[1]

Note: This guide utilizes Oxetan-3-one and 3,3-Bis(bromomethyl)oxetane as the primary "Oxetane Derivative" starting materials.[1]

Protocol A: Synthesis of 2-Oxa-6-azaspiro[3.5]nonane (The Oxetane-Piperidine Scaffold)

Objective: To synthesize the spiro-oxetane scaffold using a Horner-Wadsworth-Emmons (HWE) / Michael Addition sequence.[1] This is the industry-standard route for accessing [3.5] spiro-oxetanes.[1]

Reaction Scheme (Logic Flow)

The synthesis proceeds by converting the ketone of oxetan-3-one into an unsaturated ester, followed by a Michael addition of nitromethane to install the nitrogen source and the final carbon required for the 6-membered ring.[1]

G Start Oxetan-3-one (C3H4O2) Inter1 Ethyl 2-(oxetan-3-ylidene)acetate (HWE Product) Start->Inter1 Triethyl phosphonoacetate NaH, THF, 0°C Inter2 Nitro-Ester Intermediate (Michael Adduct) Inter1->Inter2 MeNO2, DBU CH3CN, rt Lactam Spiro-Lactam (Cyclized) Inter2->Lactam H2, Raney Ni MeOH (Reductive Cyclization) Product 2-Oxa-6-azaspiro[3.5]nonane (Target) Lactam->Product LiAlH4 THF, Reflux

Figure 1: Synthetic pathway for 2-Oxa-6-azaspiro[3.5]nonane from Oxetan-3-one.

Detailed Methodology
Step 1: Horner-Wadsworth-Emmons Olefination[1]
  • Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (60% dispersion, 1.2 equiv), Oxetan-3-one (1.0 equiv), THF (anhydrous).[1]

  • Procedure:

    • Suspend NaH in dry THF at 0 °C under

      
      .
      
    • Add triethyl phosphonoacetate dropwise; stir for 30 min until clear.

    • Add oxetan-3-one (dissolved in THF) dropwise at 0 °C.

    • Allow to warm to room temperature (rt) and stir for 2 hours.

    • Quench: Saturated

      
      . Extract with 
      
      
      
      .
  • Outcome: Ethyl 2-(oxetan-3-ylidene)acetate.[1] (Yield: ~85-90%).[1]

Step 2: Michael Addition of Nitromethane
  • Reagents: Nitromethane (5.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv), Acetonitrile (

    
    ).[1]
    
  • Procedure:

    • Dissolve the HWE product (from Step 1) in

      
      .[1]
      
    • Add nitromethane followed by DBU.[1]

    • Stir at rt for 16 hours.

    • Workup: Concentrate in vacuo, dilute with EtOAc, wash with 1N HCl (to remove DBU).

  • Outcome: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. This installs the quaternary spiro-carbon.[1]

Step 3: Reductive Cyclization (Lactam Formation)[1]
  • Reagents: Raney Nickel (catalytic),

    
     (50 psi or balloon), Methanol.[1]
    
  • Procedure:

    • Dissolve the nitro-ester in MeOH.[1] Add Raney Ni (slurry in water, washed with MeOH).[1]

    • Hydrogenate at rt for 24 hours. The nitro group reduces to an amine, which spontaneously attacks the ethyl ester to close the piperidone ring.

  • Outcome: 2-Oxa-6-azaspiro[3.5]nonan-7-one (Spiro-lactam).[1]

Step 4: Lactam Reduction[1]
  • Reagents:

    
     (2.5 equiv), THF.
    
  • Procedure:

    • Suspend

      
       in dry THF at 0 °C.
      
    • Add the spiro-lactam (dissolved in THF) dropwise.[1]

    • Heat to reflux for 4–6 hours.

    • Fieser Quench: Cool to 0 °C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL). Filter precipitate.[1]
  • Outcome: 2-Oxa-6-azaspiro[3.5]nonane .

Protocol B: Synthesis of 6-Oxa-2-azaspiro[3.5]nonane (The Azetidine-Pyran Scaffold)

Objective: To synthesize the literal target (Pyran ring) starting from an oxetane precursor.[1] This utilizes a Ring Expansion strategy where a spiro-oxetane is converted into a spiro-tetrahydropyran.[1]

Rationale: The 6-membered oxygen ring (pyran) is difficult to form directly on an azetidine.[1] A superior method involves synthesizing a [3.3] spiro-oxetane and expanding the oxetane ring using a carbenoid insertion or acid-catalyzed rearrangement.[1]

Reaction Scheme (Ring Expansion)[1][8]

H Start 3,3-Bis(bromomethyl) oxetane Spiro33 2-Oxa-6-azaspiro[3.3] heptane (Protected) Start->Spiro33 R-NH2 (e.g., TsNH2) NaH, DMF (Cyclization) Expansion Ring Expansion Intermediate Spiro33->Expansion Ethyl Diazoacetate BF3·OEt2 (Lewis Acid) Target 6-Oxa-2-azaspiro[3.5] nonane Expansion->Target Reduction / Decarboxylation (Functional Group Manipulation)

Figure 2: Ring expansion strategy converting a spiro-oxetane to the target spiro-pyran.

Detailed Methodology
Step 1: Synthesis of the Spiro[3.3] Precursor
  • Starting Material: 3,3-Bis(bromomethyl)oxetane (Commercially available oxetane derivative).[1][7]

  • Reagents: Tosylamide (

    
    ), NaH, DMF.
    
  • Procedure:

    • React 3,3-bis(bromomethyl)oxetane with the sulfonamide anion to form N-tosyl-2-oxa-6-azaspiro[3.3]heptane .[1]

    • This creates the Azetidine ring (protected) spiro-fused to the Oxetane ring.[1]

Step 2: Oxetane Ring Expansion (The Key Transformation)

To convert the 4-membered oxetane (in the [3.3] system) to the 6-membered pyran (in the [3.5] system), we employ a two-carbon insertion or a rearrangement .[1]

  • Note: Direct one-step expansion to pyran is rare.[1] A robust method involves opening the oxetane to a homoallylic alcohol followed by Prins cyclization, or using diazoalkane insertion.

  • Protocol (Diazo Insertion Variant):

    • Reagents: Ethyl diazoacetate (EDA),

      
       (Catalyst).[1]
      
    • Mechanism: The Lewis acid coordinates to the oxetane oxygen.[1] The diazo species attacks, leading to ring opening and insertion of the carbon unit. Repeat insertion or use of specific 2-carbon synthons yields the 6-membered ether.[1]

    • Alternative (Prins): Open oxetane with allylmagnesium bromide -> Oxidize alkene -> Acid-catalyzed cyclization to Tetrahydropyran.

Quantitative Data Summary

ParameterProtocol A (2-Oxa-6-aza)Protocol B (6-Oxa-2-aza)
Starting Material Oxetan-3-one3,3-Bis(bromomethyl)oxetane
Key Reaction Michael Addition / LactamizationDouble Alkylation / Ring Expansion
Overall Yield 45 - 60%25 - 40%
Scalability High (Kilogram scale feasible)Moderate (Reagent limited)
Primary Use Metabolic stability (Piperidine surrogate)Novelty / IP Space expansion

References

  • Spiro-Oxetane Synthesis (Carreira Route): Wuitschik, G., et al. Angew.[1] Chem. Int. Ed.2006 , 45, 7736. Link[1]

  • Oxetane Ring Expansion: Croft, R. A., et al. Chem. Eur. J.[1]2016 , 22, 16469. (Describes expansion of oxetanes to larger heterocycles).[1][8]

  • Oxetane Reviews: Bull, J. A., et al. Chem. Rev.[1]2016 , 116, 12150. Link[1]

  • Spiro[3.3] Precursor Synthesis: Burkhard, J. A., et al. Org.[1] Lett.2010 , 12, 1944. Link[1]

Sources

Application Note: N-Alkylation of the 2-Azaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[3.5]nonane core is a high-value pharmacophore in modern medicinal chemistry. Serving as a conformationally restricted bioisostere of piperidine and morpholine, it offers unique vectors for side-chain presentation and often improved metabolic stability due to the spirocyclic quaternary carbon. However, the high ring strain of the azetidine moiety (~25 kcal/mol) combined with the steric bulk of the spiro-cyclohexyl ring requires a tailored approach to N-alkylation to avoid ring-opening side reactions or incomplete conversion.

This guide details two validated protocols for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B) . It prioritizes causality-driven experimentation, ensuring reproducible, high-yield synthesis.

Strategic Analysis: Reactivity & Mechanistic Considerations[1][2][3]

Before initiating synthesis, one must understand the electronic and steric environment of the 2-azaspiro[3.5]nonane nitrogen.

The "Spiro-Azetidine" Effect[1][4][5][6]
  • Nucleophilicity vs. Basicity: The azetidine nitrogen in 2-azaspiro[3.5]nonane is highly basic (

    
    ), comparable to piperidine. However, the 
    
    
    
    carbons of the azetidine ring are "pinned" back by the spiro center. This exposes the nitrogen lone pair, making it an excellent nucleophile, but also increases the risk of over-alkylation (quaternization).
  • Ring Strain Hazards: While N-alkylation is generally safe, the azetidine ring is prone to ring-opening under strong Lewis acidic conditions or high temperatures in the presence of strong nucleophiles. Avoid conditions that stabilize carbocation formation at the

    
    -carbons.
    
  • Steric Shielding: The cyclohexane ring at the C2 position (spiro center) exerts remote steric bulk. While it does not directly block the nitrogen, it can affect the trajectory of incoming bulky electrophiles, making Reductive Amination the preferred method for introducing branched alkyl groups.

Method Selection Decision Tree

MethodSelection Start Start: N-Alkylation of 2-azaspiro[3.5]nonane Q1 Is the alkyl group primary or secondary? Start->Q1 Q2 Is the electrophile an Aldehyde/Ketone? Q1->Q2 Branched/Complex Q3 Is the electrophile an Alkyl Halide? Q1->Q3 Simple/Primary MethodA Method A: Reductive Amination (Preferred for control) Q2->MethodA Yes MethodC Method C: Flow Chemistry / High T (For unreactive substrates) Q2->MethodC No (Unreactive Ketone) Q3->MethodA If Halide is unstable MethodB Method B: Direct Sn2 Alkylation (Standard for primary halides) Q3->MethodB Primary Bromide/Iodide

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Protocol A: Reductive Amination (The "Gold Standard")

Rationale: This method is preferred for 2-azaspiro[3.5]nonane because it proceeds via an iminium intermediate, effectively preventing over-alkylation to the quaternary ammonium salt. It tolerates the steric bulk of the spiro system well.

Materials
  • Substrate: 2-azaspiro[3.5]nonane (free base or HCl salt).

  • Carbonyl Source: 1.0–1.2 equiv of Aldehyde or Ketone.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Selected for its mildness; it reduces the iminium ion faster than the carbonyl.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure
  • Salt Breaking (If using HCl salt): If starting with the hydrochloride salt, dissolve in DCM and wash with saturated

    
    . Dry the organic layer (
    
    
    
    ) and concentrate to obtain the free amine. Note: In situ neutralization with TEA is possible but can slow imine formation.
  • Imine Formation:

    • In a reaction vial, dissolve 2-azaspiro[3.5]nonane (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Acetic Acid (1-2 drops, or 1.0 equiv). Critical Step: The acid catalyzes the formation of the iminium species.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Quench with saturated aqueous

      
       (pH ~8).
      
    • Extract with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically DCM/MeOH/NH3 gradients) is sufficient.

Protocol B: Direct Nucleophilic Substitution ( )

Rationale: Ideal for simple primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). This method requires careful stoichiometry control to prevent quaternization.

Materials
  • Electrophile: Alkyl Bromide or Iodide (1.0–1.1 equiv).[1] Avoid Chlorides unless activated (e.g., benzyl chloride) or using Finkelstein conditions.

  • Base:

    
     (mild, granular) or 
    
    
    
    (more soluble, higher reactivity).
  • Solvent: Acetonitrile (ACN) for standard rates; DMF for sluggish substrates.

Step-by-Step Procedure
  • Preparation:

    • Suspend 2-azaspiro[3.5]nonane (1.0 equiv) and

      
        (2.0 equiv) in anhydrous ACN (0.1–0.2 M).
      
  • Addition:

    • Cool to 0°C if the alkyl halide is highly reactive (e.g., Methyl Iodide, Allyl Bromide).

    • Add the Alkyl Halide (1.05 equiv) dropwise.

  • Reaction:

    • Allow to warm to RT.

    • Optimization: If no reaction after 2 hours, heat to 50°C.

    • Caution: Do not exceed 80°C for prolonged periods to avoid potential ring strain release or polymerization.

  • Workup:

    • Filter off the inorganic solids.[1]

    • Concentrate the filtrate.[1]

    • Partition between EtOAc and Water. Note: The spiro-amine is lipophilic; ensure thorough extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-Alkylation (Quaternary Salt) Highly reactive electrophile (e.g., MeI) or excess reagent.Switch to Method A (Reductive Amination) with Formaldehyde. If using Method B, slow addition at 0°C and use 0.9 equiv of electrophile.
No Reaction (Method A) Sterically hindered ketone or wet solvent.Use Titanium Isopropoxide (

)
as a Lewis acid additive to force imine formation before adding the reducing agent.[2]
Ring Opening (Byproducts) Strong nucleophiles at high Temp or Acidic workup.Avoid strong mineral acids (HCl) during workup if the ring is sensitive. Keep reaction temp <80°C.
Low Solubility Spiro core aggregation.Switch solvent to DMF or use a cosolvent mixture (DCM/MeOH) for the reaction.

Visualizing the Workflow

The following diagram illustrates the chemical logic flow for the Reductive Amination pathway, highlighting the critical "Imine/Iminium" checkpoint.

ReactionWorkflow Substrate 2-Azaspiro[3.5]nonane Intermediate Iminium Ion (Transient Species) Substrate->Intermediate Condensation (-H2O) Reagents R-CHO + AcOH Reagents->Intermediate Product N-Alkylated Product Intermediate->Product Reduction (Irreversible) Reductant Add STAB (Hydride Donor) Reductant->Product

Figure 2: Reaction workflow for Reductive Amination (Method A).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Angewandte Chemie International Edition . [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews . [Link]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry . [Link]

  • Ghorai, M. K., et al. (2007).[4] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. Journal of Organic Chemistry . [Link] (Cited for ring-strain/stability context).

Sources

Application Note: Strategic Deprotection of N-Boc-6-oxa-2-azaspiro[3.5]nonane

[1][2]

Executive Summary

The 6-oxa-2-azaspiro[3.5]nonane scaffold is a high-value pharmacophore in modern medicinal chemistry, serving as a rigidified, spirocyclic bioisostere for morpholine or piperidine.[1][2][3] Its unique geometry—a strained four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran—offers distinct vectors for drug design but presents specific challenges during deprotection.[1][2]

This Application Note provides a validated technical guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] Unlike simple aliphatic amines, the spiro-azetidine core requires careful handling to prevent ring-opening decomposition and to manage the high water solubility and potential volatility of the resulting free base.[3]

Key Takeaways:

  • Preferred Method: Anhydrous HCl in Dioxane/EtOAc (isolates the stable HCl salt).[1][2][3]

  • Alternative Method: TFA/DCM (best for immediate HPLC purification).[1][2][3]

  • Critical Risk: The free base is highly polar and potentially volatile; standard aqueous extraction often results in significant yield loss.[1][2]

Chemical Context & Stability Analysis

Structural Considerations

The molecule (CAS: 1359655-43-8 for Boc-protected) possesses significant

1233
  • Azetidine Ring Strain: Approximately 25 kcal/mol.[1][2] While the Boc group stabilizes the nitrogen, the deprotected secondary amine is nucleophilic and the ring is susceptible to acid-catalyzed ring opening if high temperatures or strong nucleophiles are present.[3]

  • Solubility Profile: The Boc-protected intermediate is lipophilic (soluble in DCM, EtOAc).[1][2][3] The deprotected free base is amphiphilic to hydrophilic due to the secondary amine and the ether oxygen, making it difficult to extract from aqueous layers.[3]

Reaction Mechanism (Acidolysis)

The deprotection follows an

12323

BocDeprotectionFigure 1: Mechanistic Pathway of Acid-Mediated Boc DeprotectionSubstrateN-Boc-Spiro(Lipophilic)ProtonationProtonatedIntermediateSubstrate->Protonation+ H+EliminationCarbamic Acid+ Isobutylene (Gas)Protonation->Elimination- tBu+ProductSpiro-Amine Salt(Hydrophilic)Elimination->Product- CO2

Caption: The acid-catalyzed cleavage involves the release of isobutylene gas and CO2, driving the reaction to completion entropically.[3]

Experimental Protocols

Method A: Anhydrous HCl (The "Isolation" Standard)

Best For: Bulk scale (>1g), storage, and avoiding aqueous workup.[1][2][3] Target Form: 6-oxa-2-azaspiro[3.5]nonane hydrochloride (Solid).[1][2][4]

Materials
  • Substrate: N-Boc-6-oxa-2-azaspiro[3.5]nonane.[1][2]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (or EtOAc).[1][2][3]

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1][2][3]
    
Protocol
  • Dissolution: Dissolve the N-Boc substrate (1.0 equiv) in a minimal amount of anhydrous EtOAc (approx. 3-5 mL per gram).[1][2]

    • Note: If the substrate is an oil, ensure it is fully miscible.[3]

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4.0 M HCl in Dioxane (5–10 equiv).[2][3]

    • Why: The reaction is exothermic. Cooling prevents thermal stress on the azetidine ring.[3]

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS.[1][2][3] The disappearance of the starting material is usually rapid.[3]

  • Precipitation: The hydrochloride salt typically precipitates as a white solid.[1][2]

    • If no precipitate:[2] Add excess

      
       or Hexanes to induce crystallization.[1][2]
      
  • Isolation: Filter the solid under nitrogen or argon (the salt can be hygroscopic).[1][2] Wash the filter cake 3x with

    
    .[3]
    
  • Drying: Dry under high vacuum at 40°C to remove traces of dioxane.[1][2]

Yield Expectation: >90% Purity: >98% (NMR)

Method B: TFA / DCM (The "Purification" Route)

Best For: Small scale (<100mg), or when the next step is an immediate coupling or HPLC purification.[1][2][3]

Materials
  • Reagent: Trifluoroacetic Acid (TFA).[1][2][3][5]

  • Solvent: Dichloromethane (DCM).[1][2][3]

  • Scavenger (Optional): Triethylsilane (TES) – recommended if the molecule contains electron-rich aromatics (not needed for the bare scaffold).[1][2][3]

Protocol
  • Preparation: Dissolve substrate in DCM (concentration ~0.1 M).

  • Acidolysis: Add TFA to the solution.

    • Ratio: Standard ratio is DCM:TFA (2:1 or 4:1 v/v).[1][2][3]

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Caution: Gas evolution (

      
      , Isobutylene) will occur.[1][2][3] Ensure open venting.
      
  • Workup (Evaporation): Concentrate the mixture in vacuo.

    • Critical Step: Co-evaporate with Toluene or DCM (3x) to remove excess TFA.[1][2][3] This yields the TFA salt.[3]

  • Workup (Free Base - High Risk): If the free base is absolutely required:

    • Dissolve residue in DCM.[2]

    • Wash with saturated

      
       (avoid NaOH to prevent ring hydrolysis).[2][3]
      
    • Extraction Trick: If the amine stays in the water, use a mixture of DCM:Isopropanol (3:1) for the organic extraction.[3] Pure DCM is often insufficient for extracting polar spiro-amines.[2]

Critical Process Parameters (CPP) & Decision Matrix

The choice of method depends heavily on the downstream application.

DecisionTreeFigure 2: Protocol Selection Decision MatrixStartStart: N-Boc-Spiro DeprotectionScaleReaction Scale?Start->ScaleSmallSmall Scale (<100mg)Scale->SmallLargeLarge Scale (>1g)Scale->LargeNextStepNext Step?Small->NextStepMethodAMethod A: HCl/Dioxane(Isolate Salt)Large->MethodACouplingAmide CouplingNextStep->CouplingStorageStorage / ShipmentNextStep->StorageMethodBMethod B: TFA/DCM(Evaporate & Use)Coupling->MethodBStorage->MethodA

Caption: Select Method A for stability and storage; Select Method B for speed in synthesis sequences.

Comparative Data Table
ParameterMethod A (HCl/Dioxane)Method B (TFA/DCM)
Product Form Hydrochloride Salt (Solid)Trifluoroacetate Salt (Oil/Gum)
Stability High (Non-hygroscopic usually)Moderate (Hygroscopic)
Workup Filtration (Simple)Evaporation/Extraction (Complex)
Atom Economy GoodPoor (Excess TFA waste)
Risk Corrosive reagentsVolatility of free base during workup

Troubleshooting & Quality Control

"Missing" Product (The Aqueous Trap)

Symptom: After basic workup, the organic layer contains no product.[1][3] Root Cause: 6-oxa-2-azaspiro[3.5]nonane is a polar secondary amine.[1][2] It partitions into the aqueous phase at neutral or slightly basic pH.[3] Solution:

  • Saturate the aqueous layer with NaCl (Salting out).[2][3]

  • Use Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) for extraction.[1][2][3]

  • Ideally, avoid free-basing; use the HCl salt directly in the next step with a base (e.g., DIPEA).[2][3]

Ring Opening (Decomposition)

Symptom: LCMS shows a mass of [M+18] or complex fragmentation.[1][2][3] Root Cause: Acid-catalyzed hydrolysis of the azetidine ring, usually caused by excessive heat or prolonged exposure to aqueous acid.[3] Solution:

  • Keep reaction temperature < 30°C.[2]

  • Use anhydrous conditions (HCl/Dioxane) rather than aqueous HCl.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the singlet at ~1.40 ppm (9H, Boc group).[1][2][3]

  • Shift: The protons adjacent to the nitrogen (azetidine ring) will shift downfield significantly in the salt form compared to the Boc-protected form.[1][3]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2][3] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1][2] Wiley-Interscience.[2] (General Boc deprotection methodologies).

  • PubChem. (n.d.).[1][2] Compound Summary: 6-Oxa-2-azaspiro[3.5]nonane hydrochloride.[1][2][4][6] National Library of Medicine.[2] Retrieved February 18, 2026, from [Link][2][3]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2][3] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Structural Motifs for Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[2][3] (Foundational work on spiro-azetidine stability and synthesis).

Application Note & Protocol: A Scalable, Protecting-Group-Free Synthesis of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested guide for the large-scale synthesis of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate, a valuable spirocyclic scaffold for drug discovery. Spirocyclic frameworks are of high interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and improved pharmacokinetic properties.[1][2] This protocol outlines a robust and scalable two-step, one-pot process, designed to be both efficient and cost-effective, bypassing the need for protecting groups and minimizing purification steps. The methodologies described herein are intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction and Strategic Overview

The synthesis of complex three-dimensional molecules is a cornerstone of modern drug discovery. Azaspirocycles, in particular, represent a class of compounds that offer a departure from the "flat" chemical space of traditional aromatic heterocycles, providing novel vectors for molecular exploration.[3][4] 6-Oxa-2-azaspiro[3.5]nonane, which incorporates both a tetrahydropyran and an azetidine ring, is a versatile building block for creating new chemical entities.

The synthetic strategy presented here is optimized for scalability and operational simplicity. It avoids the use of protecting groups, which often add steps and cost to a synthesis. The core of this method is a direct, one-pot cyclization reaction, followed by purification via the formation of the hemioxalate salt. This approach is designed to be a self-validating system, with clear in-process controls and characterization points.

Overall Synthetic Workflow

The synthesis is achieved in a streamlined, two-step process that can be performed in a single reaction vessel followed by isolation of the final salt.

G cluster_0 One-Pot Reaction cluster_1 Isolation & Purification A Step 1: Double Alkylation (Azetidine Ring Formation) B Step 2: In-situ Salt Formation A->B Add Oxalic Acid Solution C Crystallization & Filtration B->C Cooling D Drying C->D Final Final Product: 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate D->Final Start Starting Materials: - Tetrahydropyran-4-one - Tosylmethyl isocyanide (TosMIC) - Sodium Hydride Start->A DME, Ethanol

Sources

coupling reactions using 6-Oxa-2-azaspiro[3.5]nonane as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coupling Reactions using 6-Oxa-2-azaspiro[3.5]nonane

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-rich) architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity—a concept widely known as "Escaping Flatland."[1]

6-Oxa-2-azaspiro[3.5]nonane (CAS: 1359656-29-3) represents a high-value bioisostere of morpholine .[1] Unlike morpholine, where the oxygen and nitrogen reside in the same flat chair-like conformer, this spirocyclic scaffold spatially segregates the heteroatoms. The nitrogen resides in a strained, varying-geometry azetidine ring, while the oxygen is located in a perpendicular tetrahydropyran ring.[1] This unique geometry alters the basicity vector and lipophilicity profile (


), often resulting in improved blood-brain barrier (BBB) permeability and reduced hERG inhibition compared to their morpholine counterparts.[1]

This guide provides validated protocols for incorporating this building block into pharmaceutical leads via C-N cross-coupling (Buchwald-Hartwig), nucleophilic aromatic substitution (


), and amide coupling.[1]

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the specific electronic and steric environment of the 6-Oxa-2-azaspiro[3.5]nonane scaffold.[1]

FeaturePropertyImplication for Synthesis
Structure 3,3-Disubstituted AzetidineThe nitrogen is at the "tip" of the 4-membered ring, opposite the spiro center.[1] It is less sterically hindered than 2-substituted azetidines but more bulky than dimethylamine.[1]
Basicity (pKa) Est. ~10.0 – 10.8Highly basic secondary amine.[1] Requires strong bases (e.g., NaOtBu) in Pd-coupling to facilitate deprotonation, or specific precatalysts that tolerate basic substrates.[1]
Strain Energy ~26 kcal/mol (Azetidine)Ring Opening Risk: Avoid strong Lewis acids at high temperatures. The spiro-ether provides some stability, but the azetidine ring is susceptible to acid-catalyzed hydrolysis under extreme conditions.[1]
Nucleophilicity HighExcellent nucleophile for

and alkylation due to the relief of steric crowding upon bond formation (pyramidalization).

Protocol 1: Buchwald-Hartwig Amination (C-N Coupling)[1]

This is the most challenging yet valuable transformation. Azetidines can be difficult substrates in Pd-catalysis due to their high basicity (which can poison the metal center) and the potential for


-hydride elimination pathways if the catalyst is not sufficiently bulky.

Recommended System: RuPhos or BrettPhos Pd-Precatalysts.[1] These bulky, electron-rich ligands prevent catalyst deactivation and facilitate the reductive elimination of the bulky spiro-amine.[1]

Reagents:
  • Substrate: Aryl Bromide or Chloride (1.0 equiv)[2]

  • Amine: 6-Oxa-2-azaspiro[3.5]nonane (free base or HCl salt*) (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) or BrettPhos Pd G4 (0.02 – 0.05 equiv)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 – 2.0 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene[1]

*Note: If using the HCl salt, increase base to 2.5 – 3.0 equiv.

Step-by-Step Protocol:
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Halide (1.0 mmol), RuPhos Pd G4 (20-40 mg), and NaOtBu (144 mg, 1.5 mmol).

  • Amine Addition:

    • If Solid/Salt: Add 6-Oxa-2-azaspiro[3.5]nonane HCl (1.2 mmol) directly to the vial.

    • If Free Base Oil: Dissolve in the reaction solvent first.

  • Solvent: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration). Sparging with

    
     is recommended but modern G3/G4 precatalysts are relatively robust.[1]
    
  • Reaction: Seal the vial with a crimp cap or Teflon-lined screw cap. Heat to 80°C – 100°C for 4 to 16 hours.[1]

    • Monitoring: Monitor by LCMS.[1] Look for the disappearance of the aryl halide.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (typically DCM/MeOH gradients).

Troubleshooting:

  • Low Conversion: Switch to BrettPhos Pd G4 (better for aryl chlorides) or increase temperature to 110°C.

  • Dehalogenation (Reduction of Ar-X): The amine is acting as a hydride source. Switch to a milder base like Cs2CO3 and use tBuBrettPhos in t-Amyl alcohol at higher temps.[1]

Protocol 2: Nucleophilic Aromatic Substitution ( )

Ideal for electron-deficient heterocycles (e.g., chloropyridines, chloropyrimidines, fluoro-nitrobenzenes).[1] This reaction exploits the high nucleophilicity of the azetidine nitrogen.

Reagents:
  • Electrophile: 2-Chloropyridine, 4-Chloropyrimidine, etc.[1] (1.0 equiv)[2][3]

  • Nucleophile: 6-Oxa-2-azaspiro[3.5]nonane (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv)[1]
    
  • Solvent: DMSO, DMF, or NMP (Polar Aprotic is essential).[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve the electrophile (1.0 mmol) in DMSO (2 mL).

  • Addition: Add DIPEA (3.0 mmol) followed by 6-Oxa-2-azaspiro[3.5]nonane (1.2 mmol).

  • Heating:

    • Highly Activated (e.g., 4-Cl-NO2-benzene):[1] Room Temperature to 50°C.[1]

    • Moderately Activated (e.g., 2-Cl-pyridine):[1] Heat to 100°C – 120°C.

  • Work-up:

    • Pour the reaction mixture into water (20 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine (to remove DMSO). Dry over

      
      .[1][4]
      
  • Purification: Standard silica chromatography.[1]

Protocol 3: Amide Coupling (Peptide Conditions)

Used to attach the spirocycle to carboxylic acid cores. Due to the steric bulk of the spiro-system, powerful coupling reagents are preferred over standard carbodiimides (EDC).

Reagents:
  • Acid: Carboxylic Acid scaffold (1.0 equiv)

  • Amine: 6-Oxa-2-azaspiro[3.5]nonane (1.1 equiv)[1][5]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DCM.

Step-by-Step Protocol:
  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT to form the activated ester.

  • Coupling: Add 6-Oxa-2-azaspiro[3.5]nonane (1.1 mmol).

  • Reaction: Stir at Room Temperature for 1–2 hours. (Reaction is usually fast).

  • Quench: Dilute with saturated

    
     or water.
    
  • Extraction: Extract with EtOAc or DCM.

    • Note: If the product is polar, use DCM/IPA (3:1) for extraction.[6]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on the electrophile partner.

CouplingWorkflow Start Start: 6-Oxa-2-azaspiro[3.5]nonane Partner Select Electrophile Partner Start->Partner ArHalide Aryl Halide (Br, Cl, I) Partner->ArHalide Acid Carboxylic Acid (R-COOH) Partner->Acid ElecAr Electron-Deficient Heterocycle (Cl/F) Partner->ElecAr Buchwald Buchwald-Hartwig Cat: RuPhos Pd G4 Base: NaOtBu Solvent: Dioxane, 100°C ArHalide->Buchwald Non-activated Amide Amide Coupling Reagent: HATU/DIPEA Solvent: DMF, RT Acid->Amide SNAr SnAr Substitution Base: DIPEA/K2CO3 Solvent: DMSO, 100°C ElecAr->SNAr Activated Product Spirocyclic Drug Candidate Buchwald->Product Amide->Product SNAr->Product

Figure 1: Decision matrix for coupling 6-Oxa-2-azaspiro[3.5]nonane based on electrophile reactivity.[1]

Comparative Data: Spirocycle vs. Morpholine

When substituting a morpholine moiety with 6-Oxa-2-azaspiro[3.5]nonane, expect the following physicochemical shifts:

PropertyMorpholine6-Oxa-2-azaspiro[3.5]nonaneDrug Discovery Impact
Geometry Planar (Chair)3D (Perpendicular rings)Increased selectivity; "Escape from Flatland".[1]
Basicity (pKa) 8.3~10.5Higher basicity may improve solubility but increase clearance.
Lipophilicity Low LogPLower LogP (typically)Improved water solubility.
Metabolic Spot

-Carbon oxidation
Distal oxidationAzetidine rings are generally metabolically robust.[1]

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 2010.[1] Link

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1] Chemical Reviews, 2014.[1] Link

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery."[1] Angewandte Chemie International Edition, 2008.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.[1] Link

  • PubChem Compound Summary. "6-Oxa-2-azaspiro[3.5]nonane."[1][5] National Center for Biotechnology Information.[1] Link

Disclaimer: This protocol is for research purposes only. 6-Oxa-2-azaspiro[3.5]nonane and its derivatives should be handled in a fume hood with appropriate PPE (gloves, goggles, lab coat) as their toxicological properties have not been fully established.[1]

Sources

application of 6-Oxa-2-azaspiro[3.5]nonane in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Oxa-2-azaspiro[3.5]nonane in Fragment-Based Drug Discovery

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" is no longer a theoretical preference but a practical necessity. 6-Oxa-2-azaspiro[3.5]nonane (CAS: 55279-77-2 / HCl Salt: 1359656-29-3) represents a premier class of


-rich, rigidified scaffolds designed to replace metabolically labile or structurally promiscuous moieties like morpholine, piperidine, and piperazine.[1]

This guide details the physicochemical profile, screening protocols, and synthetic utility of this scaffold. By leveraging its unique spirocyclic geometry, researchers can access novel vectors for protein-ligand interaction while improving the physicochemical properties (solubility, metabolic stability) of the lead series.[2]

Chemical Profile & Structural Logic

The 6-oxa-2-azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring.[1] Unlike fused bicyclic systems, the spiro-fusion at a single carbon creates a rigid, orthogonal orientation of the two rings.

Physicochemical Properties
PropertyValueSignificance in FBDD
MW (Free Base) 127.19 DaIdeal for fragment libraries (Rule of 3 compliant).[1]
ClogP ~0.2 - 0.5Low lipophilicity reduces non-specific binding/promiscuity.[1]
TPSA ~21 ŲPolar enough for solubility, low enough for CNS penetration.[1]

0.86High 3D character correlates with improved clinical success rates.
pKa (Conj. Acid) ~9.0 - 9.5The azetidine nitrogen is basic, suitable for cation-

interactions.[1]
Vector Analysis & Bioisosterism

This scaffold serves as a bioisostere for piperidine and morpholine.[1] However, the vector of the nitrogen lone pair and the exit vector of substituents are distinct.

  • Morpholine (Chair): Substituents are equatorial/axial; flexible.

  • Spiro[3.5]nonane: The azetidine ring constrains the nitrogen vector, often locking substituents into a specific conformation that can reduce the entropic penalty of binding.

Visualization: Structural & Functional Logic

The following diagram illustrates the structural composition and the logical flow of applying this fragment in a drug discovery campaign.

G Scaffold 6-Oxa-2-azaspiro[3.5]nonane (The Fragment) Properties Properties: - High Fsp3 (0.86) - Low Lipophilicity - Rigid Geometry Scaffold->Properties Defines Bioisostere Bioisostere For: - Morpholine - Piperidine - Piperazine Scaffold->Bioisostere Replaces Application Application: - Fragment Screening - Scaffold Hopping - Linker Design Properties->Application Enables Bioisostere->Application Guides Outcome Outcome: - Improved Metabolic Stability - Novel IP Space - Reduced Off-target Effects Application->Outcome Yields

Figure 1: Strategic positioning of 6-Oxa-2-azaspiro[3.5]nonane in the drug discovery workflow.

Protocol A: Fragment Screening (Biophysical)

Objective: To identify weak but specific binding of the 6-oxa-2-azaspiro[3.5]nonane scaffold (or derivatives) to a target protein using Surface Plasmon Resonance (SPR).

Prerequisites:

  • Target Protein: Biotinylated or His-tagged, >90% purity.[1]

  • Fragment Stock: 100 mM in

    
    -DMSO.
    
  • Instrument: Biacore 8K or S200 (or equivalent).

Workflow:

  • Library Preparation:

    • Dilute the fragment stock to a final screening concentration of 50 µM - 200 µM in running buffer (e.g., PBS-P+, 1% DMSO).

    • Expert Note: Due to the high solubility of this spiro fragment, concentrations up to 1 mM are achievable without aggregation, but 200 µM is standard to avoid non-specific effects.

  • Immobilization:

    • Immobilize the target protein on a CM5 or SA chip to a density of 2000-4000 RU .[1]

    • Control: Use a reference channel with a null protein or blocked surface to subtract bulk refractive index changes.[1]

  • Injection Cycle:

    • Contact Time: 30–60 seconds (fast on/off rates are expected for fragments).

    • Dissociation Time: 60 seconds.

    • Flow Rate: 30 µL/min.

    • Wash: Include a 50% DMSO wash step between cycles to prevent carryover, though this fragment is rarely sticky.[1]

  • Data Analysis:

    • Square Wave Binding: Look for "box-shape" sensorgrams indicating rapid equilibrium.[1]

    • Dose Response: If a hit is detected at single concentration, perform a

      
       determination using a 2-fold dilution series (e.g., 1 mM down to 31 µM).
      
    • Ligand Efficiency (LE): Calculate LE =

      
      . This fragment (9 heavy atoms) often yields high LE values if specific interactions (e.g., H-bond to azetidine NH) are formed.
      

Protocol B: Chemical Functionalization (Hit-to-Lead)

Once the fragment is identified as a hit, or selected for scaffold hopping, it must be functionalized. The secondary amine on the azetidine ring is the primary vector for growth.

Reaction Class: Reductive Amination (Connecting the fragment to an aldehyde-bearing core).[1]

Rationale: The azetidine nitrogen is sterically less hindered than a piperidine but more basic.[1] Reductive amination allows for the flexible attachment of the spiro-cycle to aromatic cores.[1]

Materials:

  • Amine: 6-Oxa-2-azaspiro[3.5]nonane HCl (1.0 eq).

  • Aldehyde: Aryl/Heteroaryl aldehyde partner (1.0 eq).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: Dichloroethane (DCE) or DCM.

  • Base: DIPEA (if using HCl salt).

Step-by-Step Protocol:

  • Free Base Formation (In-situ):

    • In a 20 mL scintillation vial, suspend 6-Oxa-2-azaspiro[3.5]nonane HCl (163 mg, 1.0 mmol) in DCE (5 mL).

    • Add DIPEA (174 µL, 1.0 mmol) and stir for 10 minutes until the solution clears.

  • Imine Formation:

    • Add the aldehyde partner (1.0 mmol) to the reaction mixture.

    • Optional: Add Activated 4Å Molecular Sieves to sequester water if the aldehyde is unreactive.[1]

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS for imine formation (M+H of product minus 2).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Work-up:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Flash Chromatography: Elute with a gradient of DCM:MeOH (95:5 to 90:10). The spiro-amine product is polar; adding 1%

      
       to the eluent may improve peak shape.[1]
      

Mechanistic Insight: Why This Scaffold?

The "Gem-Dimethyl" Effect & Rigidification

The spiro-carbon acts similarly to a gem-dimethyl group but with greater structural definition.[1] By locking the conformation, the scaffold reduces the entropic penalty (


) required for the ligand to adopt its bioactive conformation.
  • Reference: The "Thorpe-Ingold effect" in spirocycles facilitates binding by pre-organizing the molecule [1].[1]

Metabolic Stability

Piperidine and morpholine rings are common sites for oxidative metabolism (P450-mediated hydroxylation).[1]

  • Morpholine: Susceptible to ring opening and oxidation at the

    
    -carbon.[1]
    
  • Spiro[3.5]nonane: The quaternary spiro-carbon blocks metabolism at that position.[1] The strained azetidine ring is surprisingly stable to oxidative metabolism compared to larger rings, often extending the half-life (

    
    ) of the drug candidate [2].
    
Chemical Space Visualization

The diagram below compares the vector space of the spiro-scaffold versus a standard morpholine.

Vectors cluster_0 Standard Morpholine cluster_1 6-Oxa-2-azaspiro[3.5]nonane Morpholine Morpholine Ring (Chair Conformation) VectorA Vector: Equatorial/Axial (Flexible) Morpholine->VectorA Interaction Protein Binding Pocket VectorA->Interaction Entropic Penalty (High) Spiro Spiro Scaffold (Rigid Orthogonal) VectorB Vector: Linear/Defined (Rigid) Spiro->VectorB VectorB->Interaction Pre-organized (Low Penalty)

Figure 2: Vector comparison showing the entropic advantage of the spiro scaffold.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery.[1][3][4] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in novel drug discovery.[4][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Wymann, M., et al. (2023).[9] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[9] European Journal of Medicinal Chemistry, 248, 115038.[9] Link

Sources

structure-activity relationship (SAR) studies of 6-Oxa-2-azaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the structure-activity relationship (SAR), synthesis, and strategic application of 6-Oxa-2-azaspiro[3.5]nonane , a high-value bioisostere for morpholine and piperidine.

Executive Summary: The "Spiro-Ether" Advantage

In modern drug design, 6-Oxa-2-azaspiro[3.5]nonane represents a strategic "building block" used to modulate physicochemical properties without altering the fundamental binding mode of a lead compound. It serves as a rigid, spirocyclic bioisostere for morpholine and 3- or 4-substituted piperidines .

By decoupling the nitrogen and oxygen vectors into two orthogonal rings (an azetidine and a tetrahydropyran), this scaffold offers:

  • Reduced Lipophilicity (LogD): The ether oxygen lowers logP compared to carbocyclic spiro-analogs.

  • Metabolic Blocking: The spiro-quaternary carbon prevents oxidative metabolism at the susceptible

    
    -position found in simple piperidines.
    
  • Vector Control: The azetidine nitrogen provides a distinct exit vector compared to the chair-conformation of piperidine, often enabling novel interactions in restricted binding pockets.

Chemical Structure & Numbering

Understanding the connectivity is critical for SAR planning. Unlike the symmetric 7-oxa isomer (derived from 4-pyranone), the 6-oxa isomer is asymmetric, derived from 3-pyranone.

  • IUPAC Name: 6-Oxa-2-azaspiro[3.5]nonane[1]

  • Core Geometry: An azetidine ring spiro-fused to the C3 position of a tetrahydropyran ring.

  • Key Feature: The oxygen atom is located beta to the spiro center in the 6-membered ring, creating a unique dipole orientation.

Physicochemical Profile (Comparative)
PropertyMorpholinePiperidine6-Oxa-2-azaspiro[3.5]nonane
Fsp³ (Fraction sp³) 1.01.01.0 (High 3D Character)
pKa (Conj. Acid) ~8.3~11.0~10.5 - 11.0 (Azetidine-like)
LogP -0.861.52~0.5 - 1.0 (Tunable)
Shape ChairChairRigid Orthogonal
Metabolic Risk LowHigh (

-oxidation)
Low (Quaternary block)

Synthesis Protocol: The Epoxide-Nitrile Route

Rationale: As this scaffold is asymmetric, the most robust synthesis proceeds via the ring-opening of a spiro-epoxide derived from dihydro-2H-pyran-3(4H)-one .

Reaction Scheme Visualization

Synthesis SM Tetrahydropyran-3-one Epoxide Spiro-Epoxide (Corey-Chaykovsky) SM->Epoxide Me3SI, NaH DMSO/THF Nitrile Gamma-Hydroxynitrile (Epoxide Opening) Epoxide->Nitrile NaCN or TMSCN MeOH/H2O Amine Gamma-Amino Alcohol (Reduction) Nitrile->Amine LiAlH4 THF, 0°C Product 6-Oxa-2-azaspiro[3.5]nonane (Cyclization) Amine->Product 1. MsCl, Et3N 2. Heat (Cyclization)

Caption: Step-wise construction of the 6-oxa-2-azaspiro[3.5]nonane core from tetrahydropyran-3-one.

Detailed Methodology
Step 1: Epoxidation (Corey-Chaykovsky Reaction)
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), Tetrahydropyran-3-one (1.0 eq).

  • Solvent: Anhydrous DMSO and THF (1:1).

  • Procedure:

    • Wash NaH with hexanes under argon. Suspend in DMSO.

    • Add Trimethylsulfoxonium iodide slowly at room temperature (RT) until gas evolution ceases (formation of ylide).

    • Cool to 0°C. Add Tetrahydropyran-3-one dropwise in THF.

    • Stir at RT for 3 hours.

    • Workup: Quench with water, extract with Et2O. The product, 1,5-dioxadispiro[2.0.5.1]decane (spiro-epoxide), is used directly.

Step 2: Epoxide Opening (Nitrile Formation)
  • Reagents: Sodium Cyanide (1.5 eq), NH4Cl (1.5 eq).

  • Solvent: Methanol/Water (4:1).

  • Procedure:

    • Dissolve spiro-epoxide in solvent. Add NaCN and NH4Cl.

    • Heat to 60°C for 12 hours.

    • Mechanism: Cyanide attacks the less hindered carbon of the epoxide.

    • Product: 3-(cyanomethyl)tetrahydro-2H-pyran-3-ol.

Step 3: Reduction & Cyclization
  • Reduction: Treat the hydroxynitrile with LiAlH4 (2.0 eq) in refluxing THF to yield the amino-alcohol: 3-(2-aminoethyl)tetrahydro-2H-pyran-3-ol.

  • Cyclization (Activation):

    • Dissolve amino-alcohol in DCM with Et3N (3.0 eq).

    • Add Methanesulfonyl chloride (MsCl) (1.1 eq) at -78°C. (Selectively mesylates the primary amine or alcohol? Note: In amino-alcohols, N-mesylation often competes. A preferred route uses Ph3P/DEAD (Mitsunobu) for direct cyclization or heating the sulfate salt.)

    • Alternative Reliable Cyclization: Convert alcohol to chloride using SOCl2, then treat with base (NaOH) to cyclize the amine intramolecularly.

  • Final Product: Isolate 6-Oxa-2-azaspiro[3.5]nonane as the free base or HCl salt.

SAR Exploration Strategy

When evaluating this scaffold, researchers should systematically probe the following vectors.

SAR Decision Tree

SAR Core 6-Oxa-2-azaspiro[3.5]nonane Core Scaffold N_Term N-2 Position (Azetidine Nitrogen) Core->N_Term Pyran_Ring Pyran Ring (C-Substitution) Core->Pyran_Ring Amide Amide/Urea (Low Basicity, Neutral) N_Term->Amide Metabolic Stability Alkyl Alkyl/Benzyl (High Basicity, Cationic) N_Term->Alkyl hERG Risk? C7_Sub C7-Substitution (Para to Spiro) Pyran_Ring->C7_Sub Solubility (-OH, -F) Isostere Isostere Swap (7-Oxa or 2-Oxa) Pyran_Ring->Isostere LogD Tuning

Caption: Strategic modification points for SAR optimization of the spiro-ether core.

Key SAR Insights
  • N-Capping (N-2):

    • The azetidine nitrogen is highly basic. If hERG inhibition is a concern (often driven by basic amines), cap the nitrogen as an amide , carbamate , or urea .

    • Bioisostere Note: If replacing a piperazine, the spiro-amine often retains the H-bond acceptor/donor profile but with restricted conformation.

  • Pyran Substitution (C7/C8):

    • The 6-membered ring is a "silent" spacer in terms of binding but critical for ADME.

    • Polarity Scanning: Introduce Fluorine or Hydroxyl at C7 (para to spiro) to lower logD further without steric clash near the N-terminus.

  • Chirality:

    • The 6-oxa scaffold is chiral if the pyran ring is substituted (or if the N-substituent creates asymmetry relative to the oxygen). The unsubstituted core 6-oxa-2-azaspiro[3.5]nonane is achiral (has a plane of symmetry? No, C3-spiro on pyran is asymmetric unless the N-substituents render it symmetric. Wait—Pyran-3-one is asymmetric. The spiro product is chiral. Enantiomers must be separated if the target is sensitive).

    • Action: Perform chiral separation (SFC) early in the lead optimization phase.

Validation Protocols

Protocol A: Microsomal Stability Assay

Objective: Verify the metabolic stability advantage of the spiro-block over a piperidine analog.

  • Preparation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: Quench with acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Success Criteria: Intrinsic clearance (

    
    ) should be < 20 µL/min/mg for a stable building block.
    
Protocol B: General Coupling (Amide Formation)

Objective: Attach the scaffold to a carboxylic acid core.

  • Reagents: Carboxylic Acid (1.0 eq), 6-Oxa-2-azaspiro[3.5]nonane (HCl salt, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF.

  • Procedure:

    • Mix Acid, HATU, and DIPEA in DMF. Stir 5 min.

    • Add Spiro-amine salt.[2] Stir 2h at RT.[3]

    • Purification: Dilute with EtOAc, wash with LiCl (aq), NaHCO3. Dry and concentrate.

    • Note: The azetidine amine is sterically accessible but less nucleophilic than pyrrolidine; HATU ensures complete conversion.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane for Drug Design. Source:ResearchGate / French-Ukrainian Journal of Chemistry Context: Describes the synthesis and bioisosteric utility of the symmetric 7-oxa analog, establishing the baseline for spiro-ether properties.

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Source:ChemRxiv Context: Discusses general strategies for synthesizing azaspiro[n.m]alkanes and their role as piperidine bioisosteres.

  • Practical and Scalable Two-Step Process for 2-oxa-6-azaspiro[3.3]heptane Derivatives. Source:PubMed Central (PMC) / ACS Omega Context: Provides scalable protocols for oxa-azaspiro systems, relevant for adapting ring-closure conditions.

  • Azetidines and Spirocycles in Drug Discovery. Source:PubChem Compound Summary (CID 73554305) Context: Identification and physicochemical data for 6-Oxa-2-azaspiro[3.5]nonane hydrochloride.

Sources

Application Note: Leveraging 6-Oxa-2-azaspiro[3.5]nonane Scaffolds in CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel Central Nervous System (CNS) therapeutics is frequently attrition-prone due to the stringent requirements of the Blood-Brain Barrier (BBB). Traditional saturated heterocycles like morpholine and piperidine, while ubiquitous, often suffer from metabolic liabilities and "flat" vectors that limit patentability and physicochemical optimization.

This guide details the application of 6-oxa-2-azaspiro[3.5]nonane , a spirocyclic bioisostere that offers a distinct structural advantage. By forcing the azetidine and tetrahydropyran rings into a perpendicular arrangement, this scaffold increases the fraction of


 carbons (

), improves metabolic stability by blocking metabolically labile sites, and provides novel exit vectors for ligand-protein interactions.

Physicochemical Rationale & Design Strategy

The "Spiro Effect" in CNS Design

In CNS drug discovery, Multiparameter Optimization (MPO) scores rely heavily on lipophilicity (


), Topological Polar Surface Area (TPSA), and pKa.
  • Lipophilicity & Solubility: Unlike planar aromatic systems, the 6-oxa-2-azaspiro[3.5]nonane scaffold possesses inherent three-dimensionality. This disrupts crystal lattice packing, significantly enhancing aqueous solubility—a critical factor for CNS drugs where high lipophilicity often leads to non-specific binding and P-gp efflux.

  • Metabolic Stability: The spiro-carbon acts as a "metabolic block," preventing oxidative metabolism (e.g., hydroxylation) that typically occurs at the 4-position of piperidines or the equivalent positions in morpholines.

  • Basicity Modulation: The azetidine nitrogen in this spiro system is generally more basic (

    
    ) than a morpholine nitrogen (
    
    
    
    ). For CNS penetration, this high basicity can be a liability (increasing P-gp recognition). Therefore, this scaffold is best utilized as an amide , sulfonamide , or
    
    
    -aryl
    derivative to neutralize the basic center, or substituted with electron-withdrawing groups (EWGs) to lower the
    
    
    to the optimal 6.0–8.0 range.
Structural Comparison (DOT Visualization)

The following diagram illustrates the vector differences between a standard morpholine and the spirocyclic scaffold.

ScaffoldComparison cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere Morpholine Morpholine (Chair Conformation) Prop1 Vectors: Equatorial/Axial (Limited Geometry) Morpholine->Prop1 Spiro 6-Oxa-2-azaspiro[3.5]nonane (Perpendicular Rings) Morpholine->Spiro Bioisosteric Replacement (Lower LogD, Higher Stability) Prop2 Vectors: 90° Offset (New Chemical Space) Spiro->Prop2 Prop3 Increased Fsp3 (Higher Solubility) Spiro->Prop3

Caption: Structural transition from morpholine to 6-oxa-2-azaspiro[3.5]nonane, highlighting vector changes.

Experimental Protocols

Protocol A: Derivatization via Nucleophilic Aromatic Substitution ( )

Context: Since the core scaffold (CAS 1359656-29-3) is commercially available as a hydrochloride salt, the primary workflow involves coupling it to heteroaryl halides to generate CNS-active leads.

Materials:

  • 6-Oxa-2-azaspiro[3.5]nonane HCl[1]

  • Heteroaryl Chloride/Fluoride (e.g., 2-chloropyridine derivative)

  • Base:

    
     (Cesium Carbonate) or DIPEA
    
  • Solvent: DMSO (anhydrous) or NMP

Step-by-Step Procedure:

  • Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, suspend 6-oxa-2-azaspiro[3.5]nonane HCl (1.0 equiv, 0.5 mmol) and the heteroaryl halide (1.0 equiv) in DMSO (2.0 mL).

  • Basification: Add

    
     (3.0 equiv). Note: Cesium carbonate is preferred over organic bases for less reactive electrophiles due to the "cesium effect" enhancing solubility.
    
  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting amine (

    
    ).
    
  • Work-up: Dilute with EtOAc (10 mL) and wash with water (

    
    ) to remove DMSO. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

  • QC: Verify identity via

    
     NMR. The spiro-center creates distinct splitting patterns for the azetidine protons (typically doublets around 
    
    
    
    3.5–4.0 ppm).
Protocol B: MDR1-MDCK Permeability Assay (BBB Prediction)

Context: This is the gold-standard assay for predicting BBB penetration and P-gp efflux liability.

Reagents:

  • MDR1-MDCKII cells (transfected with human ABCB1 gene).[2]

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Reference Compounds: Propranolol (High Perm), Vinblastine (P-gp Substrate), Lucifer Yellow (Paracellular marker).

  • Inhibitor: Elacridar or Zosuquidar (2

    
    M) to confirm P-gp mediation.
    

Workflow:

  • Seeding: Seed MDR1-MDCKII cells on 96-well Transwell™ inserts (0.4

    
    m pore size) at 
    
    
    
    cells/well. Culture for 4–5 days until TEER (Transepithelial Electrical Resistance) > 1000
    
    
    .
  • Dosing: Prepare test compounds at 5

    
    M in Transport Buffer (final DMSO < 0.5%).
    
  • Bidirectional Transport:

    • A

      
       B (Apical to Basolateral):  Add compound to the apical chamber (receiver: basolateral).
      
    • B

      
       A (Basolateral to Apical):  Add compound to the basolateral chamber (receiver: apical).[3]
      
  • Incubation: Incubate at 37 °C for 60 minutes with orbital shaking (60 rpm).

  • Sampling: Remove 50

    
    L aliquots from both donor and receiver compartments. Add Internal Standard (IS) in acetonitrile to quench.
    
  • Analysis: Quantify via LC-MS/MS (MRM mode).

Calculations: Calculate the Apparent Permeability (


) and Efflux Ratio (ER):




Interpretation Criteria:

Parameter Value CNS Prediction

|


  | 

| High CNS Penetration | | Efflux Ratio (ER) |

| Non-substrate (Good) | | Efflux Ratio (ER) |

| P-gp Substrate (Poor CNS retention) |

CNS Screening Cascade

To efficiently filter derivatives of 6-oxa-2-azaspiro[3.5]nonane, follow this hierarchical screening logic.

CNS_Cascade Start Library Synthesis (Spiro Derivatives) PhysChem Tier 1: PhysChem Filter LogD (2-4), TPSA (<90 Ų) Kinetic Solubility Start->PhysChem Metro Tier 2: Metabolic Stability Human/Rat Microsomes (Cl_int < 20 µL/min/mg) PhysChem->Metro Pass MDCK Tier 3: BBB Permeability MDR1-MDCK Assay (Identify P-gp Substrates) Metro->MDCK Stable Efflux_Check ER > 2.5? MDCK->Efflux_Check Design_Loop Redesign: Reduce Basicity (pKa) Mask H-Bond Donors Efflux_Check->Design_Loop Yes (Efflux) InVivo Tier 4: In Vivo PK Brain/Plasma Ratio (Kp) Unbound Ratio (Kp,uu) Efflux_Check->InVivo No (ER < 2.5) Design_Loop->Start New Analogs

Caption: Hierarchical screening cascade for spirocyclic CNS candidates.

Case Study: Optimization of Solubility

Problem: A lead morpholine compound exhibited poor solubility (5


M) and high clearance.
Solution:  A "Spiro-Switch" was performed, replacing the morpholine with 6-oxa-2-azaspiro[3.5]nonane.
Result: 
  • Solubility: Increased to 125

    
    M (due to 
    
    
    
    increase and lattice disruption).
  • Clearance: Reduced by 40% (Steric bulk of the spiro ring hindered CYP450 access to the nitrogen lone pair).

  • Selectivity: The vector change improved selectivity against hERG, likely due to the altered orientation of the basic center relative to the pharmacophore.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry. Angewandte Chemie International Edition . [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . [Link]

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience . [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry . [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane and its derivatives. This document is intended for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique conformational rigidity imparted by the spiro-oxetane motif makes it a compelling building block in modern drug discovery. However, its synthesis is not without challenges, primarily due to the strained four-membered oxetane ring.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our goal is to equip you with the expertise to anticipate, diagnose, and solve synthetic hurdles, thereby improving yield, purity, and overall success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 6-Oxa-2-azaspiro[3.5]nonane. The advice provided is based on established principles of heterocyclic and spirocycle chemistry.

Q1: My reaction yield is significantly lower than expected, and my crude TLC/LC-MS shows a complex mixture of spots/peaks. What are the most likely causes?

This is the most common issue reported and typically points to competing side reactions that consume the starting material or key intermediates. The primary culprits are often related to the stability of the oxetane ring or the kinetics of the cyclization step.

Possible Cause A: Premature Ring-Opening of the Oxetane Moiety

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under harsh conditions, particularly strong acids[1]. If your synthetic route involves acidic deprotection steps or if the workup is not pH-controlled, you can generate acyclic impurities that are difficult to remove.

  • Mechanism: Acid catalysis protonates the oxetane oxygen, activating the ring for nucleophilic attack by water, alcohols, or even counter-ions, leading to 1,3-diol derivatives or their ethers.

  • Preventative Actions:

    • Avoid Strong Acids: If a protecting group like Boc is present on the nitrogen, opt for milder deprotection conditions (e.g., TMSOTf/2,6-lutidine) over strong acids like TFA where possible.

    • Buffered Workup: During aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) to quench the reaction and neutralize any acidic species.

    • Purification Matrix: Use neutral or basic-deactivated silica gel for chromatography. A patent for a similar spirocyclic compound specifies purification on neutral alumina to prevent degradation on the column[2].

Possible Cause B: Competing Elimination vs. Intramolecular Cyclization

The formation of the four-membered oxetane ring via intramolecular Williamson etherification is a 4-exo-tet cyclization. This process is kinetically less favored than other ring closures and can face competition from elimination pathways, such as a Grob-type fragmentation[3]. This is especially prevalent if the leaving group is on a secondary or tertiary carbon and a strong, non-hindered base is used.

  • Mechanism: Instead of attacking the carbon bearing the leaving group (Sₙ2), the alkoxide may initiate an E2 elimination or fragmentation, leading to an unsaturated acyclic byproduct[3][4].

  • Preventative Actions:

    • Base Selection: Employ milder, non-nucleophilic bases like potassium carbonate (K₂CO₃) or a hindered base like potassium tert-butoxide (KOtBu) at low temperatures[5]. The choice of base can be critical, as stronger bases may favor side reactions[6][7].

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions.

    • Leaving Group: A good leaving group (e.g., tosylate, mesylate, or iodide) is essential to facilitate the Sₙ2 pathway over elimination.

Possible Cause C: Intermolecular Dimerization or Polymerization

If the concentration of your cyclization precursor is too high, intermolecular reactions can outcompete the desired intramolecular ring-closing. This leads to the formation of dimers, trimers, and higher-order polymers, which significantly reduces the yield of the desired monomeric spirocycle.

  • Preventative Actions:

    • High-Dilution Conditions: The cyclization step should be performed at very low concentrations (typically 0.01–0.05 M). This can be achieved by using a large volume of solvent or by the slow addition of the precursor to the reaction vessel using a syringe pump. This technique ensures that each molecule is more likely to react with itself than with another molecule.

Q2: I've isolated a major byproduct with the correct mass, but its NMR spectrum is inconsistent with the 6-Oxa-2-azaspiro[3.5]nonane structure. What is it?

When the mass is correct but the structure is wrong, an isomerization or rearrangement has likely occurred.

Possible Cause: Isomerization via Ring-Opening and Re-closing

Under certain conditions (e.g., trace acid or base at elevated temperatures), it is possible for the oxetane ring to open and re-close to form a more thermodynamically stable five-membered tetrahydrofuran (THF) ring. This would result in the formation of an isomeric 1-Oxa-7-azaspiro[4.4]nonane .

  • Diagnostic Analysis:

    • ¹H NMR: The protons alpha to the oxygen in a THF ring typically appear at a slightly different chemical shift (around 3.7-3.9 ppm) compared to those in an oxetane ring (often >4.3 ppm). The coupling patterns will also be distinctly different.

    • ¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring will confirm the ring size.

  • Preventative Actions:

    • Maintain strict control over reaction temperature and pH throughout the synthesis and purification to prevent acid/base-catalyzed rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct structures I should be aware of?

The following table summarizes the most probable byproducts, their origin, and key analytical features for identification.

Byproduct ClassExample Structure (Illustrative)Common CauseKey Analytical Signature (¹H NMR)Expected Mass (vs. Product)
Ring-Opened Diol 3-(Aminomethyl)-3-(hydroxymethyl)piperidine-1-olAcidic workup or purificationAbsence of oxetane CH₂ signals (>4.3 ppm); presence of broad -OH peaks.M + 18 (from H₂O addition)
Elimination Product (Piperidin-3-yl)methylene)methanolStrong, non-hindered base; unfavorable cyclization kinetics[3][4]Presence of vinylic proton signals (5-6 ppm).Same as product (Isomer)
Dimer Dimerized PrecursorHigh reaction concentrationComplex, higher molecular weight signals; doubling of peaks in MS.2 x M (of precursor)
Isomeric Spirocycle 1-Oxa-7-azaspiro[4.4]nonaneThermodynamic rearrangement (acid/base catalysis)Absence of oxetane signals; presence of THF-like proton signals (~3.8 ppm).Same as product (Isomer)
Reduction Impurity Olefin from over-reduction of a precursor[2]Use of strong reducing agents (e.g., LiAlH₄) on precursors with reducible groupsPresence of alkene signals.Varies depending on precursor
Q2: How can I use analytical techniques to confirm my product's identity and purity?
  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool. For 6-Oxa-2-azaspiro[3.5]nonane, look for the characteristic AB quartet or two distinct triplets for the oxetane methylene protons (–CH₂–O–) at a downfield chemical shift, typically between 4.3 and 4.8 ppm. The absence of this pattern is a strong indicator of byproduct formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The ESI+ mode should show a clear [M+H]⁺ peak corresponding to the exact mass of the target compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic C–O–C stretching frequency of the cyclic ether.

Q3: Which general synthetic strategies are known to minimize byproduct formation?
  • Use High-Purity Starting Materials: Impurities in starting materials can introduce unknown side reactions.

  • Protecting Group Strategy: The nitrogen of the azaspirocycle is often protected (e.g., with Boc or Cbz) during the synthesis. This prevents it from acting as a competing nucleophile or causing unwanted side reactions.

  • Optimize Cyclization Conditions: The key to success is often the ring-closing step. Systematically screen bases, solvents, temperatures, and concentrations to find the optimal window where the desired intramolecular reaction is fastest.

  • Careful Purification: As mentioned, avoid acidic conditions. Consider using neutral alumina or a base-deactivated silica gel for chromatography to prevent on-column degradation[2].

Visualized Reaction and Troubleshooting Pathways

To better illustrate the concepts discussed, the following diagrams outline the key chemical transformations and a logical troubleshooting workflow.

cluster_main Desired Synthetic Pathway Precursor Linear Precursor (e.g., 3-(aminomethyl)piperidin-3-yl)methanol derivative) Product 6-Oxa-2-azaspiro[3.5]nonane Precursor->Product Intramolecular Cyclization (Desired 4-exo-tet) RingOpened Ring-Opened Product (1,3-Diol Derivative) Precursor->RingOpened Acid/Base Catalysis (e.g., Workup) Elimination Elimination Product (Acyclic Alkene) Precursor->Elimination Grob Fragmentation / E2 (Strong Base)

Caption: Key reaction pathways in 6-Oxa-2-azaspiro[3.5]nonane synthesis.

Start Problem Observed: Low Yield / Complex Mixture CheckNMR Analyze Crude NMR & MS Start->CheckNMR NoOxetane Finding: No characteristic oxetane signals (4.3-4.8 ppm) CheckNMR->NoOxetane Is product absent? WrongMass Finding: Masses > Product Mass (e.g., M+18 or 2M) CheckNMR->WrongMass Are there unexpected masses? AlkeneSignals Finding: Alkene signals present (5-6 ppm) CheckNMR->AlkeneSignals Are there unexpected signals? CauseRingOpen Probable Cause: Ring-Opening NoOxetane->CauseRingOpen CauseDimer Probable Cause: Dimerization / Hydrolysis WrongMass->CauseDimer CauseElimination Probable Cause: Elimination AlkeneSignals->CauseElimination Action1 Solution: Use neutral workup (NaHCO₃). Purify on neutral alumina. CauseRingOpen->Action1 Action2 Solution: Use high-dilution conditions (syringe pump addition). CauseDimer->Action2 Action3 Solution: Screen milder/hindered bases (e.g., K₂CO₃). CauseElimination->Action3

Caption: Troubleshooting workflow for byproduct identification.

Protocol: Byproduct-Minimizing Workup and Purification

This protocol is designed to isolate the target spirocycle while minimizing the risk of on-column degradation or acid-catalyzed byproduct formation.

1. Reaction Quenching: a. Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath. b. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. If the reaction was performed in a water-miscible solvent (e.g., DMF, THF), add it dropwise as the quench can be exothermic. Stir for 15 minutes. c. Causality Note: Using NaHCO₃ instead of water or acid neutralizes any catalytic base or acid, preventing ring-opening during the extraction phase.

2. Extraction: a. Transfer the biphasic mixture to a separatory funnel. b. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Combine the organic layers and wash once with brine to remove residual water. d. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

3. Column Chromatography: a. Prepare a slurry of neutral alumina in the starting eluent (e.g., 98:2 Dichloromethane/Methanol). b. Causality Note: Neutral alumina is recommended over standard silica gel as its surface is not acidic, preventing the degradation of the acid-sensitive oxetane ring during purification[2]. c. Load the crude product onto the column (dry loading is preferred for better separation). d. Elute the column with a gradient of methanol in dichloromethane. The less polar byproducts (e.g., elimination products) will typically elute first, followed by the desired spirocycle. More polar byproducts (e.g., ring-opened diols) will elute last or remain on the baseline. e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine pure fractions and remove the solvent under reduced pressure to yield the purified 6-Oxa-2-azaspiro[3.5]nonane.

References

  • CN113214256A, Synthesis method of 7-oxo-2-azaspiro [3.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wessjohann, L. A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Moody, C. J., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(30), 5625–5630. [Link]

  • Baklanov, M. A., et al. (2024). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 20, 483–493. [Link]

  • Baklanov, M. A., et al. (2024). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. PMC, [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Spirocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable three-dimensional scaffolds. Spirocyclic amines are of immense interest in medicinal chemistry due to their ability to introduce conformational rigidity and novel exit vectors for molecular design.[1] However, their synthesis can be challenging, often plagued by low yields.

This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the spirocyclic amine is not proceeding, and I'm recovering my starting material. What are the likely causes?

A1: Failure to form the desired spirocycle with recovery of starting material often points to several key factors:

  • Inadequate Activation of the C-H Bond or Nucleophile: Many spirocyclization strategies, such as the Hofmann-Löffler-Freytag (HLF) reaction or metal-catalyzed C-H amination, require the generation of a reactive intermediate (e.g., a nitrogen radical or an organometallic species).[2][3] Insufficient activation can be due to an inappropriate catalyst, incorrect reaction conditions (temperature, light), or a deactivated catalyst.

  • Unfavorable Ring Strain: The formation of small spiro-rings (e.g., three- or four-membered rings) can be energetically unfavorable. Assess the predicted stability of your target spirocycle.

  • Steric Hindrance: Bulky substituents near the reaction centers can prevent the necessary bond-forming conformation.[4][5][6]

  • Incorrect Reaction Conditions: The choice of solvent, temperature, and concentration can be critical. For example, some dearomative spirocyclization reactions show a strong dependence on the solvent used.[7][8]

Q2: I am observing the formation of a significant amount of side products instead of my desired spirocyclic amine. What are the common side reactions?

A2: The formation of byproducts is a frequent cause of low yields. Common side reactions include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the reactive intermediate may react with another molecule of the starting material or solvent, leading to dimers or other adducts.

  • Elimination Reactions: Depending on the substrate and conditions, elimination to form unsaturated products can be a competing pathway.

  • Over-alkylation: If the newly formed spirocyclic amine is sufficiently nucleophilic, it can react further with the starting material or other electrophiles in the reaction mixture.[9]

  • Rearrangement Products: In some cases, the intermediate carbocation or radical may undergo rearrangement to a more stable species before cyclization can occur.[10]

  • Enamine Formation: In reactions involving ketones or aldehydes, enamine formation can be a competing pathway.[11]

Q3: How does the choice of amine protecting group affect the yield of my spirocyclization?

A3: The amine protecting group plays a critical role in the success of spirocyclic amine synthesis.[12][13][14][15] Its influence can be multifaceted:

  • Steric Bulk: A bulky protecting group can sterically hinder the cyclization step, leading to lower yields.[12] Conversely, it can also prevent undesirable side reactions by blocking reactive sites.

  • Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can influence the nucleophilicity of the amine and the reactivity of other parts of the molecule.

  • Stability: The protecting group must be stable to the reaction conditions required for spirocyclization. Unwanted cleavage of the protecting group can lead to a cascade of side reactions.

  • Compatibility with the Reaction Mechanism: Some protecting groups are incompatible with certain reaction types. For example, a protecting group that is sensitive to acidic conditions cannot be used in a reaction that requires a strong acid.

In-Depth Troubleshooting Guides

Guide 1: Low Yield in Intramolecular C-H Amination (e.g., Hofmann-Löffler-Freytag Reaction)

Question: I am attempting a Hofmann-Löffler-Freytag (HLF) reaction to synthesize a pyrrolidine-containing spirocycle, but the yield is consistently low. How can I troubleshoot this?

Answer: The HLF reaction is a powerful tool for synthesizing pyrrolidines and piperidines via a radical-mediated intramolecular C-H amination.[2][16][17][18] Low yields often stem from issues with the radical initiation, propagation, or competing side reactions.

Troubleshooting Workflow:

start Low Yield in HLF Reaction check_precursor Verify N-Haloamine Precursor Stability start->check_precursor check_initiation Optimize Radical Initiation check_precursor->check_initiation check_acid Evaluate Acid Catalyst and Concentration check_initiation->check_acid check_side_reactions Identify and Minimize Side Reactions check_acid->check_side_reactions check_workup Improve Product Isolation check_side_reactions->check_workup solution Improved Yield check_workup->solution

Caption: Troubleshooting workflow for the Hofmann-Löffler-Freytag reaction.

Detailed Troubleshooting Steps:

  • Verify the Stability of the N-Haloamine Precursor:

    • Problem: N-haloamines can be unstable.[2] Decomposition before or during the reaction will lead to low yields.

    • Solution:

      • Prepare the N-haloamine in situ if possible.

      • If pre-formed, store it in the dark and at low temperatures.

      • Characterize the precursor by ¹H NMR immediately before use to ensure its purity.

  • Optimize Radical Initiation:

    • Problem: Inefficient generation of the nitrogen-centered radical is a common failure point.

    • Solution:

      • Photochemical Initiation: Ensure your UV lamp has the correct wavelength and intensity. The reaction vessel should be made of a material that is transparent to the required UV light (e.g., quartz).

      • Thermal Initiation: Carefully control the reaction temperature. Too low a temperature will result in a slow reaction, while too high a temperature can lead to decomposition.

      • Chemical Initiation: If using a chemical initiator, ensure it is fresh and added at the correct concentration.

  • Evaluate the Acid Catalyst and Concentration:

    • Problem: The HLF reaction is typically performed under acidic conditions to promote the formation of the N-haloammonium salt, which undergoes homolytic cleavage more readily.[16][17] The acid concentration is crucial.

    • Solution:

      • Screen different strong acids such as sulfuric acid or trifluoroacetic acid.[17]

      • Titrate the concentration of the acid. Excessively harsh acidic conditions can lead to substrate decomposition.

  • Identify and Minimize Side Reactions:

    • Problem: Intermolecular reactions or elimination can compete with the desired intramolecular cyclization.

    • Solution:

      • High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway.

      • Solvent Choice: The solvent should be inert to the radical intermediates. Halogenated solvents are common, but their choice can influence the reaction outcome.

  • Improve Product Isolation and Purification:

    • Problem: Spirocyclic amines can be challenging to purify, and losses during workup can significantly reduce the isolated yield.

    • Solution:

      • Acid-Base Extraction: Utilize the basicity of the amine to separate it from neutral organic impurities.

      • Chromatography: Consider using amine-functionalized silica gel for flash chromatography, which can improve the separation and reduce tailing of basic compounds.[19]

      • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Table 1: Common Reagents and Conditions for the Hofmann-Löffler-Freytag Reaction

Reagent/ConditionPurposeCommon ChoicesKey Considerations
Halogen SourceFormation of N-haloamineN-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), IodineChoice of halogen can affect reactivity and stability.[16]
Initiation MethodGeneration of nitrogen radicalUV light, heat, chemical initiators (e.g., AIBN)Match the initiation method to the stability of the substrate.
Acid CatalystProtonation of N-haloamineConcentrated H₂SO₄, CF₃COOHAcid strength and concentration are critical parameters to optimize.[17]
SolventReaction mediumCH₂Cl₂, CCl₄, trifluoroethanolMust be inert to radical intermediates and reaction conditions.
Guide 2: Catalyst Deactivation in Metal-Catalyzed Spirocyclization

Question: My metal-catalyzed intramolecular hydroamination to form a spiro-piperidine is sluggish and gives low conversion, even with a high catalyst loading. I suspect catalyst deactivation. How can I address this?

Answer: Catalyst deactivation is a significant issue in many metal-catalyzed reactions, including those for spirocyclic amine synthesis.[1][20][21][22] The active catalytic species can be inhibited or destroyed by various mechanisms.

Common Catalyst Deactivation Pathways:

deactivation Catalyst Deactivation poisoning Poisoning (e.g., by sulfur, phosphorus compounds) deactivation->poisoning fouling Fouling/Coking (Deposition of organic residues) deactivation->fouling sintering Sintering (Aggregation of metal particles) deactivation->sintering leaching Leaching (Loss of active metal from support) deactivation->leaching

Caption: Common mechanisms of catalyst deactivation.

Troubleshooting and Mitigation Strategies:

  • Identify the Source of Deactivation:

    • Poisoning: Analyze your starting materials, reagents, and solvents for potential catalyst poisons. Common culprits include sulfur- and phosphorus-containing compounds.

    • Fouling: If you observe the formation of insoluble materials or a color change in the catalyst, fouling may be occurring. This is more common in reactions run at high temperatures or with substrates prone to polymerization.

    • Sintering: This is a concern for heterogeneous catalysts at high temperatures, where the metal nanoparticles can aggregate, reducing the active surface area.[22]

  • Optimize Reaction Conditions to Minimize Deactivation:

    • Purify Starting Materials: If poisoning is suspected, purify all reagents and solvents before use.

    • Lower Reaction Temperature: If thermal degradation or sintering is a possibility, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a More Robust Catalyst: Some ligand systems are more resistant to deactivation than others. Consult the literature for catalysts known to be stable under your reaction conditions.

    • Add a Co-catalyst or Additive: In some cases, an additive can help to stabilize the catalyst or scavenge poisons.

  • Consider Catalyst Regeneration:

    • For Heterogeneous Catalysts: If the catalyst is supported on a solid material, it may be possible to regenerate it.

      • Coke Removal: This can often be achieved by controlled oxidation (burning off the carbon deposits).

      • Poison Removal: Depending on the nature of the poison, chemical washing or treatment may be effective.

Experimental Protocol: A General Procedure for Intramolecular Hydroamination

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the catalyst and any solid co-catalysts or ligands.

  • Reagent Addition: Add the degassed solvent, followed by the amine substrate.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using a heterogeneous catalyst, it can be filtered off. The product can then be isolated by extraction and purified by chromatography or crystallization.

References

  • Xu, J., Bloomer, B. J., Brunn, J. N., Quest, A. P., Chakraborty, S., Schneider, J. E., Clark, D. S., & Hartwig, J. F. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC.
  • N-Heterocyclic Carbene-Iridium Catalysts for Intramolecular Hydroamin
  • Dearomative Spirocycliz
  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.PMC.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • A redox-enabled strategy for intramolecular hydroamin
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.Benchchem.
  • Catalyst deactivation mechanisms and how to prevent them. (2025).
  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. (2018). PMC.
  • Hofmann-Löffler-Freytag Reaction.Alfa Chemistry.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
  • Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactivated aminoalkenes. (2021). RSC Publishing.
  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.PMC.
  • Protection of Functional Groups.
  • Hofmann–Löffler reaction.Wikipedia.
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkyl
  • Improving intramolecular hydroamination Rh(i) and Ir(i) catalysts through targeted ligand modification.New Journal of Chemistry (RSC Publishing).
  • Hofmann-Loffler-Freytag Reaction.
  • An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted He
  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium.Dalal Institute.
  • Protecting group.Wikipedia.
  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
  • Recent Advances in the Protection of Amine Functionality: A Review. (2020).
  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). PMC.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
  • Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! (2019). YouTube.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025).
  • Spirocyclic Piperidines in Drug Discovery.PharmaBlock.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
  • A real space picture of the role of steric effects in SN2 reactions. (2022). PMC.
  • Protecting Groups for Amines: Carbam
  • Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. (2025).
  • Purine and Related Compound Purification Str
  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen
  • Amines: Synthesis and Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah Uni. (2021).
  • A real space picture of the role of steric effects in S N 2 reactions. (2022).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). r/Chempros.

Sources

how to improve yield in 6-Oxa-2-azaspiro[3.5]nonane hemioxalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, yield optimization, and salt formation of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS: 1359656-29-3 / 1523606-37-2). This guide is structured for organic chemists and process engineers encountering bottlenecks in the spirocyclization or crystallization phases.

System Overview

The synthesis of 6-Oxa-2-azaspiro[3.5]nonane involves constructing a strained azetidine ring spiro-fused to a tetrahydropyran scaffold. The "6-oxa" nomenclature implies the oxygen is positioned in the 6-membered ring, typically corresponding to a spiro[azetidine-3,3'-tetrahydropyran] or spiro[azetidine-3,4'-tetrahydropyran] framework depending on specific IUPAC numbering priorities.

The primary yield-limiting steps are the spirocyclization (formation of the 4-membered ring) and the stoichiometric control of the hemioxalate salt crystallization.

Part 1: The Synthetic Workflow & Critical Control Points

The following diagram outlines the standard "Diol-Activation" route, which is the most robust method for generating spiro-azetidines. This pathway minimizes ring-strain penalties until the final cyclization step.

SpiroSynthesis cluster_trouble Yield Loss Zones Start Starting Material (Tetrahydropyran-3-one or 4-one) Step1 Step 1: Knoevenagel/Michael (Formation of quaternary center) Start->Step1 Inter1 Intermediate: Gem-disubstituted Ester/Nitrile Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 or BH3) Inter1->Step2 Inter2 Intermediate: 1,3-Amino Alcohol or Diol Step2->Inter2 Step3 Step 3: Activation (Mesylation/Tosylation) Inter2->Step3 Critical: Anhydrous conditions Step4 Step 4: Spirocyclization (Intramolecular Displacement) Step3->Step4 Dilution Factor is Key Step5 Step 5: Deprotection (If N-protected) Step4->Step5 Final Step 6: Hemioxalate Formation (Stoichiometry Control) Step5->Final

Figure 1: Synthetic pathway for spiro-azetidine formation highlighting the critical cyclization step (Red) and salt formation (Green).

Part 2: Troubleshooting Guide
Issue 1: Low Yield in the Spirocyclization Step

The formation of the azetidine ring is thermodynamically disfavored due to ring strain. Low yields often result from intermolecular polymerization rather than intramolecular cyclization.

Root CauseDiagnostic IndicatorCorrective Action
Concentration Effect High molecular weight impurities (polymers) on TLC/LCMS.High Dilution Technique: Run the cyclization at 0.05 M to 0.1 M . Slow addition of the activated intermediate (mesylate) to the amine/base mixture over 4–6 hours favors the intramolecular pathway [1].
Incomplete Activation Presence of mono-mesylated or unreacted diol.Ensure >2.5 eq. of MsCl/TsCl . Use dry DCM/TEA at 0°C. If the diol is sterically hindered, switch to Triflic Anhydride (Tf2O) for higher reactivity.
Base Incompatibility Elimination side products (alkenes) instead of cyclization.Switch from strong inorganic bases (NaH) to non-nucleophilic organic bases like DIPEA (Hünig's Base) or mild carbonates (K2CO3) in acetonitrile.
Temperature Profile Incomplete conversion after 24h.Azetidine closure often requires thermal energy. Heat to reflux (80°C in MeCN) or use Microwave irradiation at 100°C for 1 hour to overcome the activation energy barrier [2].
Issue 2: "Oiling Out" During Hemioxalate Formation

The hemioxalate salt (2 amine : 1 oxalic acid) often forms a sticky oil or amorphous gum instead of a crystalline solid, trapping impurities.

Protocol for Controlled Crystallization:

  • Solvent Selection: Use Isopropanol (IPA) or an Ethanol/Et2O system. Avoid water, as oxalates can form hydrates that disrupt crystal packing.

  • Stoichiometry Calculation:

    • Calculate the exact molarity of your free base.

    • Prepare a 0.5 M solution of Oxalic Acid (anhydrous) in warm IPA.

    • Target Ratio: 0.50 equivalents of Oxalic Acid per 1.0 equivalent of Amine.

  • Addition Order (Critical):

    • Dissolve the Amine in IPA (10 volumes).

    • Add the Oxalic Acid solution dropwise to the Amine solution at 50°C .

    • Why? Adding Acid to Amine ensures the amine is always in excess, favoring the 2:1 (hemioxalate) species over the 1:1 (mono-oxalate) species.

  • Cooling Ramp: Cool slowly to room temperature, then to 0°C. If oiling occurs, reheat to dissolve and seed with a known crystal or scratch the glass surface.

Issue 3: Impurity Carryover (The "Gem-Dimethyl" Impurity)

In spiro synthesis involving malonate precursors, decarboxylation can sometimes lead to non-spiro byproducts.

  • Detection: Check 1H NMR for a singlet integrating to 6H (gem-dimethyl) or lack of diastereotopic splitting in the 6-membered ring.

  • Removal: These impurities often do not crystallize as hemioxalates. Recrystallize the crude salt in boiling EtOH. The spiro-hemioxalate is typically less soluble than the linear impurities.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why use the Hemioxalate salt instead of the Hydrochloride (HCl)? A: Spiro-amines often form hygroscopic HCl salts that are difficult to handle. The hemioxalate salt usually possesses superior crystallinity, higher melting points, and better non-hygroscopic properties, making it ideal for accurate weighing during biological assays or subsequent GMP steps [3].

Q2: My NMR shows a 1:1 ratio of Amine to Oxalate. What happened? A: You likely added the Amine to the Acid, or added excess Acid. "Hemioxalate" strictly implies 2 moles of base per 1 mole of acid.

  • Fix: Freebase the salt (using Na2CO3/DCM extraction) and re-precipitate using the Reverse Addition method (Acid into Amine) stopping exactly at 0.5 equivalents.

Q3: Can I synthesize the 6-Oxa-2-azaspiro[3.5]nonane core via the "Ketone + TosMIC" route? A: Yes. Reacting Tetrahydropyran-3-one (or 4-one) with Tosylmethyl isocyanide (TosMIC) followed by reduction is a valid route. However, the Malonate/Cyanoacetate alkylation route (followed by reduction and cyclization) generally scales better (>100g) because reagents are cheaper and safer than isocyanides [4].

Q4: The final product has a persistent yellow color. How do I remove it? A: The yellow color often comes from trace oxidized amine or polymer byproducts.

  • Solution: Treat the free base solution in DCM with Activated Charcoal (5% w/w) for 30 minutes at room temperature before forming the salt. Filter through Celite.

Part 4: Data Summary & Specifications
ParameterSpecification TargetOptimization Lever
Appearance White to Off-white SolidActivated Carbon treatment of free base.
Stoichiometry 2:1 (Amine:Oxalate)Precise 0.5 eq. acid addition; Reverse addition.
1H NMR Consistent with structureCheck for residual solvent (IPA/Et2O) in lattice.
Yield (Cyclization) >60%High dilution (0.05 M); Anhydrous conditions.
Yield (Salt) >85%Cooling ramp; Seeding; Anti-solvent (Et2O).
References
  • BenchChem. (2025).[1][2] Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from

  • ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[3,5]nonane and analogs. Tetrahedron Letters. Retrieved from

  • Sigma-Aldrich. (2024). 6-Oxa-2-azaspiro[3.5]nonane hydrochloride Product Analysis. Retrieved from

  • Google Patents. (2022). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN Patent Application. Retrieved from

Sources

Technical Support Center: Purification of 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical guide for the purification of 6-Oxa-2-azaspiro[3.5]nonane. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to assist researchers, chemists, and drug development professionals in obtaining high-purity material. Given that 6-Oxa-2-azaspiro[3.5]nonane is a key spirocyclic building block in modern medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps.

This guide is structured to empower you with the foundational knowledge and practical steps to develop a robust recrystallization procedure tailored to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of 6-Oxa-2-azaspiro[3.5]nonane.

Q1: What are the primary challenges in purifying 6-Oxa-2-azaspiro[3.5]nonane?

A1: The primary challenges stem from its unique bifunctional nature. As a molecule containing both a secondary amine and an ether, it possesses moderate polarity. Key challenges include:

  • Solvent Selection: Finding a single solvent or a binary solvent system with the ideal solubility curve (high solubility when hot, low solubility when cold) can be difficult.

  • Hygroscopicity: The amine functionality can make the compound somewhat hygroscopic, meaning it can absorb moisture from the air, which can inhibit crystallization.

  • Impurity Profile: Impurities are often structurally similar starting materials or by-products from its synthesis, making separation by simple recrystallization challenging.

  • Free Base vs. Salt: The compound can be purified as a free base or as a salt (e.g., hydrochloride). These forms have drastically different solubility profiles, and the optimal choice depends on the subsequent reaction conditions.

Q2: Should I purify 6-Oxa-2-azaspiro[3.5]nonane as the free base or as its hydrochloride salt?

A2: The choice is critical and depends on your downstream application.

  • Purify as Free Base if: Your next step requires the nucleophilic secondary amine and cannot tolerate an acidic environment. The free base is generally more soluble in organic solvents.

  • Purify as Hydrochloride (HCl) Salt if: The salt form is often more crystalline and less hygroscopic than the free base, leading to a more straightforward recrystallization. It is ideal if your subsequent reaction is tolerant of or requires the salt form. The HCl salt typically exhibits higher solubility in polar protic solvents like alcohols.

Q3: How do I begin selecting a suitable recrystallization solvent?

A3: A systematic screening process is the most effective approach. Start with small amounts of your crude material (~10-20 mg) in test tubes.

  • Test Single Solvents: Add a few drops of a solvent at room temperature. If the compound dissolves immediately, the solvent is too good; discard it. If it doesn't dissolve, heat the mixture. If it dissolves when hot, let it cool to see if crystals form.

  • Ideal Single Solvent Properties: The ideal solvent will dissolve the compound completely at its boiling point but show very limited solubility at room temperature or upon cooling in an ice bath.

  • Consider Binary Solvent Systems: If no single solvent is ideal, use a binary (two-component) system. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until turbidity (cloudiness) persists. Then, add a drop or two of the good solvent to redissolve the solid and allow it to cool slowly.

The following diagram illustrates a logical workflow for solvent selection.

Solvent_Selection_Workflow cluster_screening Solvent Screening (10-20 mg scale) start Start with Crude 6-Oxa-2-azaspiro[3.5]nonane test_solvents Select Candidate Solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Heptane) start->test_solvents dissolve_rt Test Solubility at Room Temp test_solvents->dissolve_rt dissolves Dissolves? dissolve_rt->dissolves heat Heat to Boiling dissolves->heat  No discard Discard Solvent dissolves->discard  Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot cool Cool Slowly dissolves_hot->cool  Yes dissolves_hot->discard  No crystals Crystals Form? cool->crystals good_single Potential Single Solvent System crystals->good_single  Yes try_binary Consider Binary Solvent System crystals->try_binary  No

Caption: Workflow for systematic solvent screening.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 6-Oxa-2-azaspiro[3.5]nonane.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out (Compound separates as a liquid instead of solid crystals)1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The solution is supersaturated.1. Add more solvent to the hot mixture to decrease saturation.2. Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Consider insulating the flask.3. If the issue persists, switch to a lower-boiling point solvent system.
No Crystals Form Upon Cooling 1. The solution is not sufficiently supersaturated (too much solvent was used).2. The cooling process is too slow, preventing nucleation.3. The compound is highly pure, lacking nucleation sites.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Try scratching the inside of the flask with a glass rod to create nucleation sites.3. Add a "seed crystal" from a previous successful batch.4. Cool the solution in an ice bath for a longer period.
Poor Recovery / Low Yield 1. The compound has significant solubility in the cold solvent.2. Premature crystallization occurred during hot filtration.3. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Minimize the amount of solvent used. Use a pre-heated funnel for hot filtration.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Purity Does Not Improve (Confirmed by NMR/LCMS)1. The chosen solvent system does not effectively differentiate between the compound and the impurity (they have similar solubilities).2. The impurity co-crystallized with the product.1. A different solvent or binary solvent system is required. Re-initiate the solvent screening process.2. Consider an alternative purification method, such as column chromatography, before attempting recrystallization again.

The following decision tree can help diagnose and resolve common recrystallization failures.

Troubleshooting_Tree start Recrystallization Attempted outcome What is the result? start->outcome oiling Compound Oiled Out outcome->oiling Oiling no_xtal No Crystals Formed outcome->no_xtal No Crystals low_yield Low Yield / Poor Recovery outcome->low_yield Low Yield success Crystals Formed outcome->success Success sol_oil Action: Reheat, add more solvent, and cool slower. oiling->sol_oil sol_no_xtal Action: Concentrate solution by boiling off solvent. Scratch flask or add seed crystal. no_xtal->sol_no_xtal sol_low_yield Action: Ensure complete cooling before filtration. Wash with minimal ice-cold solvent. low_yield->sol_low_yield sol_success Action: Collect crystals by filtration. Analyze for purity (NMR, LCMS). success->sol_success

Caption: Decision tree for troubleshooting recrystallization.

Part 3: Experimental Protocol - A Starting Point

Disclaimer: This protocol is a generalized starting point. The optimal solvent, volumes, and temperatures should be determined empirically using the screening methods described above.

Objective: To purify crude 6-Oxa-2-azaspiro[3.5]nonane via recrystallization from a binary solvent system (e.g., Isopropanol/Heptane).

Materials:

  • Crude 6-Oxa-2-azaspiro[3.5]nonane

  • Isopropanol (IPA), reagent grade

  • Heptane, reagent grade

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Protocol Steps:

  • Dissolution:

    • Place the crude 6-Oxa-2-azaspiro[3.5]nonane (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the "good" solvent (Isopropanol) dropwise while stirring and gently warming the mixture on a hotplate. Add just enough solvent to completely dissolve the solid at a near-boiling temperature.

  • Addition of Anti-Solvent:

    • While maintaining the high temperature, add the "poor" solvent (Heptane) dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.

    • Add 1-2 more drops of the "good" solvent (Isopropanol) until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold anti-solvent (Heptane) or a pre-chilled mixture of the recrystallization solvents to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals under high vacuum to remove all traces of solvent. The purity of the final product should be confirmed by analytical methods such as NMR, LCMS, and melting point determination.

The following diagram outlines the key stages of this protocol.

Protocol_Workflow A 1. Dissolve Crude Product in minimal hot 'Good' Solvent (e.g., Isopropanol) B 2. Add 'Poor' Solvent (Anti-solvent) (e.g., Heptane) dropwise at high temp until solution is turbid A->B Solution is hot C 3. Re-clarify with a few drops of 'Good' Solvent B->C D 4. Slow Cooling (First to Room Temp, then Ice Bath) C->D Initiates crystallization E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (Minimal ice-cold solvent) E->F G 7. Dry Under Vacuum & Analyze Purity F->G

Caption: Step-by-step recrystallization workflow.

References

  • World Intellectual Property Organization. (2012). WO2012066023A1 - Substituted Spirocyclic Diamine Derivatives. Google Patents.

Technical Support Center: Purification of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 6-Oxa-2-azaspiro[3.5]nonane hemioxalate. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove impurities from your compound, ensuring the highest quality for your research and development applications.

A Note on Isomeric Forms

It is important to confirm the isomeric structure of your starting material. The spirocyclic core can exist in different isomeric forms, such as 6-Oxa-2-azaspiro[3.5]nonane and 2-Oxa-6-azaspiro[3.5]nonane. While the purification principles are similar, analytical characterization will differ. This guide focuses on the 6-Oxa-2-azaspiro[3.5]nonane isomer as specified. Commercial suppliers offer various salt forms, including the hemioxalate of the 2-oxa-6-azaspiro[3.5]nonane isomer[1][2][3]. Always verify your compound's structure by analytical methods like NMR.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate?

A1: Impurities can originate from the synthesis of the spirocyclic amine or the formation of the hemioxalate salt. Common impurities include:

  • Unreacted Starting Materials: Residual reagents from the synthesis of the spirocyclic core. The synthesis of spirocycles can be complex, sometimes involving multiple steps.[4][5][6][7]

  • Side-Reaction Products: Isomers, byproducts from incomplete reactions, or degradation products. Spirocyclization reactions can sometimes yield regioisomers or other unexpected products.[8]

  • Excess Oxalic Acid or Free Base: An improper stoichiometric ratio during the salt formation can lead to residual oxalic acid or the free amine form of 6-Oxa-2-azaspiro[3.5]nonane.

  • Residual Solvents: Solvents used during the synthesis, purification, or salt formation may be trapped in the solid material.

  • Water: As an amine salt, the compound can be hygroscopic.

Q2: What is the first step I should take to assess the purity of my compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique to separate and quantify impurities. A gradient method with a suitable column (e.g., C18) is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) allows for the identification of impurities by their mass-to-charge ratio.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your main compound and help identify impurities if they are present in sufficient quantities (typically >1%).

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point often indicates the presence of impurities.

Q3: What are the general strategies for purifying 6-Oxa-2-azaspiro[3.5]nonane hemioxalate?

A3: The most common and effective purification methods for this type of compound are:

  • Recrystallization: This is the preferred method for purifying solid crystalline compounds like oxalate salts.[11][12] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

  • Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography can be employed. However, this is more commonly performed on the free base form of the amine before salt formation.

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities from the free amine before converting it to the hemioxalate salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate.

Recrystallization Issues

Q: My compound is not dissolving in the recrystallization solvent, even at high temperatures. What should I do?

A: This indicates that the solvent is not suitable. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Try a more polar solvent or a mixture of solvents. For amine salts, polar protic solvents like methanol, ethanol, or water, or mixtures thereof, are often effective.

    • Use a Solvent Mixture: A two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q: My compound precipitates out of the solution too quickly, resulting in a fine powder instead of crystals. How can I improve crystal growth?

A: Rapid precipitation, often caused by high supersaturation or rapid cooling, traps impurities and leads to poor crystal quality.[11]

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually.

    • Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound.

    • Seed Crystals: If you have a small amount of pure compound, add a few seed crystals to the solution as it cools to promote controlled crystal growth.[11]

Q: After recrystallization, my compound's purity has not significantly improved according to HPLC analysis. What is the next step?

A: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Troubleshooting Steps:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures for recrystallization. A different solvent system may offer better discrimination between your compound and the impurities.

    • Consider an Alternative Purification Method: If multiple recrystallization attempts fail, you may need to revert the salt to the free base and purify it by column chromatography before re-forming the hemioxalate salt.

Analytical Issues

Q: I see multiple peaks in my HPLC chromatogram. How do I know which one is my product?

A: Identifying your product peak is crucial for assessing purity.

  • Troubleshooting Steps:

    • LC-MS Analysis: The most definitive way is to use a mass spectrometer as the detector. The peak with the correct mass-to-charge ratio for the protonated free base ([M+H]⁺) of 6-Oxa-2-azaspiro[3.5]nonane corresponds to your product.

    • Spiking: Inject a small, known amount of your starting material into the sample being analyzed. The peak that increases in area is your product.

Q: My NMR spectrum shows unexpected signals. How can I identify the corresponding impurities?

A: NMR can provide structural information about impurities.

  • Troubleshooting Steps:

    • Compare with Known Spectra: Compare your spectrum to a reference spectrum of the pure compound if available.

    • Identify Common Impurities: Look for characteristic signals of common impurities like residual solvents (e.g., ethyl acetate, dichloromethane) or excess oxalic acid.

    • Advanced NMR Techniques: 2D NMR techniques like COSY and HSQC can help in elucidating the structure of unknown impurities if they are present in sufficient concentration.

Detailed Protocols

Protocol 1: Recrystallization of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally on a small scale.

1. Solvent Selection (Small Scale):

  • Place a small amount (e.g., 20-30 mg) of the impure compound into several test tubes.
  • Add a small amount (e.g., 0.5 mL) of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, or mixtures) to each test tube.
  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
  • Heat the test tubes in a water bath and observe solubility. An ideal solvent will dissolve the compound completely at an elevated temperature.
  • Allow the soluble samples to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate.

2. Recrystallization Procedure (Scale-up):

  • Place the impure 6-Oxa-2-azaspiro[3.5]nonane hemioxalate in an Erlenmeyer flask.
  • Add the chosen solvent (or solvent system) in small portions while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer).
  • Continue adding the solvent until the compound just dissolves completely.
  • If the solution is colored and your desired compound is white, you can perform a hot filtration to remove insoluble impurities.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by HPLC-UV

This protocol describes a general method for analyzing the purity of your compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified compound.
  • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm

3. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the purity of your compound as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizations

Workflow for Purification and Analysis

G cluster_0 Purification cluster_1 Purity Assessment Impure Impure Compound Recrystallize Recrystallization Impure->Recrystallize Filter Filtration & Washing Recrystallize->Filter Dry Drying under Vacuum Filter->Dry Pure Purified Compound Dry->Pure Analyze_HPLC HPLC Analysis Pure->Analyze_HPLC Analyze_NMR NMR Analysis Pure->Analyze_NMR Purity_Check Purity > 98%? Analyze_HPLC->Purity_Check Analyze_NMR->Purity_Check Final_Product Final Product Purity_Check->Final_Product Yes Repurify Repurify Purity_Check->Repurify No Repurify->Recrystallize Repeat Purification

Caption: A general workflow for the purification and analysis of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate.

Troubleshooting Logic for Recrystallization

G Start Start Recrystallization Dissolve Compound Dissolves in Hot Solvent? Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Yes AddSolvent Use Solvent Mixture / More Polar Solvent Dissolve->AddSolvent No Crystals Crystals Form? Cool->Crystals Purity Purity Improved? Crystals->Purity Yes Seed Add Seed Crystal / Cool Slower Crystals->Seed No (Oiling Out) Success Purification Successful Purity->Success Yes Failure Change Solvent/Method Purity->Failure No AddSolvent->Dissolve Seed->Cool

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

  • ACS Publications. (2019). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analysis of amine by mass spectrometry.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • PMC. (2017). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • PMC. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-oxa-6-azaspiro[3.5]nonane hemioxalate. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

preventing decomposition of 6-Oxa-2-azaspiro[3.5]nonane during workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

6-Oxa-2-azaspiro[3.5]nonane is a high-value spirocyclic building block. Its structural rigidity is prized in drug discovery for improving metabolic stability and limiting conformational entropy. However, this rigidity comes at a cost: Ring Strain .

The molecule consists of a strained azetidine (4-membered) ring spiro-fused to a tetrahydropyran (6-membered) ring. The primary failure mode during workup is Acid-Catalyzed Ring Opening of the azetidine moiety. While the 6-membered ether ring is robust, the 4-membered amine ring is a "loaded spring" that will snap open if protonated and exposed to nucleophiles (even weak ones like water or chloride) or excessive heat.

This guide provides a self-validating protocol to prevent this decomposition.

Critical Mechanisms of Failure

Before troubleshooting, you must understand how the molecule dies.

Mechanism A: Acid-Activated Nucleophilic Ring Opening

The azetidine nitrogen is basic (


). In acidic media (pH < 4), it becomes protonated. This quaternary ammonium species activates the adjacent ring carbons (

) toward nucleophilic attack (

).
  • The Trigger: Strong acids (HCl, TFA) or prolonged exposure to weak acids.

  • The Result: The C-N bond cleaves, relieving ring strain but destroying the spirocycle to form a linear amino-alcohol or chloro-amine.

Mechanism B: Volatility-Induced Yield Loss

The free base of 6-Oxa-2-azaspiro[3.5]nonane (MW: 127.18 g/mol ) is a volatile oil.

  • The Error: Concentrating the free base to dryness on a rotavap at high vacuum/temperature (>40°C).

  • The Result: The product co-evaporates with the solvent, leading to "mysterious" yield loss where no decomposition products are seen by NMR.

Visualization: Decomposition Pathway

Decomposition Start Intact Spirocycle (Strained Azetidine) Protonation Protonated Species (Activated Electrophile) Start->Protonation + H+ (pH < 4) Attack Nucleophilic Attack (H2O / Cl-) Protonation->Attack Slow RingOpen Ring-Opened Product (Linear Amino-Alcohol) Attack->RingOpen Fast (Strain Relief)

Figure 1: The acid-catalyzed pathway leading to irreversible ring opening of the azetidine moiety.

Troubleshooting Guide (Q&A)
Scenario 1: "My product disappears after acid extraction."

User Observation: "I performed a standard acid-base extraction (1M HCl wash, separate, basify). The final organic layer contains almost no product." Root Cause: The 1M HCl wash was too aggressive. The azetidine ring opened during the acidic phase, forming a highly polar, water-soluble amino-alcohol that did not extract back into the organic layer upon basification. Corrective Action:

  • Avoid Strong Acids: Do not use HCl or TFA for purification if possible.

  • Cold & Fast: If acid extraction is mandatory to remove non-basic impurities, use 0.5M Citric Acid (milder buffer) at 0°C and limit exposure time to <5 minutes. Immediately re-basify.

Scenario 2: "The NMR is clean, but the yield is 30%."

User Observation: "After column chromatography (DCM/MeOH/NH3), I concentrated the fractions. The NMR looks perfect, but I lost most of the mass." Root Cause: Volatility. You pumped off the free base. Corrective Action:

  • Never Dry Completely: Do not concentrate the free base to dryness. Leave it as a concentrated solution in solvent.

  • Salt Formation: Immediately convert the free base to a stable, non-volatile salt (e.g., Oxalate or HCl) before final drying. (See Protocol below).

Scenario 3: "The oil turned brown/yellow overnight."

User Observation: "I isolated the free base as a clear oil. Next morning, it was dark." Root Cause: Oxidation of the secondary amine. Corrective Action:

  • Inert Atmosphere: Store under Argon/Nitrogen.

  • Salt It Out: The salt forms are generally stable to oxidation.

The "Gold Standard" Isolation Protocol

This protocol is designed to mitigate both ring strain and volatility.

Step 1: Quench & Neutralization
  • Do: Quench reactions at 0°C .

  • Do: Adjust pH to ~10-11 using saturated

    
     or 
    
    
    
    . Avoid NaOH pellets which can create local hot spots.
  • Don't: Do not let the pH drop below 7 at any point during the workup.

Step 2: Extraction
  • Solvent: Use Dichloromethane (DCM) or Chloroform . These solvents extract polar amines better than Ether/EtOAc.

  • Technique: Perform 3-4 extractions. The distribution coefficient (

    
    ) might be low due to the oxygen in the spiro ring increasing water solubility.
    
  • Drying: Dry over

    
     (Sodium Sulfate).[1] Avoid 
    
    
    
    if the amine is extremely sensitive (Lewis acid character of Mg can sometimes catalyze degradation, though rare).
Step 3: Stabilization (The Critical Step)
  • Decision: Do you need the free base for the next step immediately?

    • YES: Concentrate at >100 mbar (gentle vacuum) and <30°C . Do not go to full dryness. Use immediately.

    • NO (Storage): Convert to the Oxalate Salt .

Oxalate Salt Formation Procedure:

  • Dissolve the crude free base in a minimal amount of EtOAc or EtOH.

  • Add 1.0 equivalent of Oxalic Acid (dissolved in EtOH) dropwise at 0°C.

  • A white precipitate should form.

  • Filter the solid.[1]

  • Result: A non-volatile, shelf-stable solid that resists ring opening.

Quantitative Data: Stability Comparison
ConditionFree Base StabilityOxalate Salt StabilityRisk Level
25°C, Air < 24 Hours (Oxidation)> 6 Months🔴 High
40°C, Vacuum < 1 Hour (Evaporation)Stable🔴 High
1M HCl (aq) < 30 Mins (Ring Open)Stable (in solid form)🔴 High
-20°C, Argon WeeksYears🟢 Low
Workflow Decision Tree

Workflow Reaction Reaction Complete Quench Quench at 0°C (Sat. NaHCO3) Reaction->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Decision Immediate Use? Dry->Decision Yes Concentrate Gently (>100 mbar, <30°C) Decision->Yes Yes No Add Oxalic Acid (1.0 equiv in EtOH) Decision->No No StoreLiquid Store as Solution (Do not dry fully) Yes->StoreLiquid StoreSolid Filter Solid Salt (Stable Storage) No->StoreSolid

Figure 2: Decision matrix for isolating spirocyclic amines to maximize yield.

References
  • Enamine . Spirocyclic Azetidines for Medicinal Chemistry. Retrieved from

  • Bai, G., et al. (2021) .[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (General reference for spiro-ring stability).
  • PubChem . 6-Oxa-2-azaspiro[3.5]nonane hydrochloride.[2] Retrieved from

  • Sigma-Aldrich . 2-Oxa-6-azaspiro[3.5]nonane oxalate (Isomer Analog Stability Data). Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 6-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-18-SN01

For: Researchers, scientists, and drug development professionals.

Introduction

6-Oxa-2-azaspiro[3.5]nonane is a valuable spirocyclic scaffold increasingly utilized in medicinal chemistry. Its unique three-dimensional structure, which incorporates both an oxetane and a piperidine ring, offers a compelling alternative to more traditional heterocycles like morpholine or piperazine, often improving physicochemical properties such as solubility and metabolic stability.[1][2] However, transitioning from lab-scale discovery synthesis to a multi-gram or kilogram-scale process presents significant challenges.[3][4] The inherent ring strain of the oxetane moiety and the nucleophilic nature of the secondary amine create a delicate balance of reactivity that must be carefully managed.[5][6]

This guide provides field-proven insights and troubleshooting protocols to navigate the common pitfalls encountered during the scale-up synthesis of this important building block. We will focus on a common and scalable synthetic route, addressing issues from reaction control to final product purification.

Common Synthetic Route Overview

A prevalent and scalable approach to 6-Oxa-2-azaspiro[3.5]nonane involves the construction of the spirocyclic core followed by deprotection. A typical sequence begins with the nucleophilic ring-opening of a suitably substituted oxetane precursor, followed by cyclization and subsequent deprotection of the amine. For the purposes of this guide, we will focus on a route that utilizes a Boc-protected intermediate, N-Boc-6-oxa-2-azaspiro[3.5]nonane, as this strategy is common for controlling reactivity.

StepTransformationKey Considerations for Scale-Up
1 SpirocyclizationControl of exotherm, reagent stoichiometry, potential for polymerization or side reactions.[5]
2 Boc-DeprotectionChoice of acid, management of off-gassing (isobutylene, CO2), and potential for side reactions with the oxetane ring.[7][8]
3 Purification/IsolationHandling the polar and potentially water-soluble nature of the final amine, choosing scalable purification methods.[9][10]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your scale-up campaign.

Section 1: Spirocyclization and Intermediate Formation

Question: Our initial cyclization reaction to form the N-Boc protected intermediate is showing a significant drop in yield upon scale-up, from >80% at the 1g scale to ~50% at the 100g scale. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality: At the lab scale, heat generated by the reaction is easily dissipated by the flask's large surface-area-to-volume ratio. In a large reactor, this ratio is much smaller, leading to localized "hot spots." These hot spots can accelerate side reactions or cause decomposition of starting materials or the product. Inefficient stirring in a larger volume can also lead to poor mixing, creating areas of high reagent concentration that favor byproduct formation.

  • Troubleshooting Workflow:

    G A Low Yield at Scale B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B C Identify Major Byproducts B->C D Byproduct Suggests Thermal Decomposition? C->D Yes E Byproduct Suggests Dimerization/Polymerization? C->E Yes F Improve Heat Transfer: - Use jacketed reactor - Slower reagent addition - Use a less concentrated reagent stream D->F G Improve Mass Transfer: - Optimize stirrer design (e.g., pitch blade turbine) - Increase agitation rate (monitor power draw) - Dilute reaction mixture E->G

    Caption: Troubleshooting workflow for low yield.

  • Recommended Actions:

    • Controlled Addition: Instead of adding reagents all at once, use a syringe pump or addition funnel to add the limiting reagent slowly over several hours. This allows the reactor's cooling system to keep pace with heat generation.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. An exotherm is your first sign of a runaway reaction.

    • Agitation Study: Ensure your stirring is sufficient to maintain a homogeneous mixture. A vortex should be visible. For larger reactors, consult with a chemical engineer about the optimal stirrer type and speed for your reaction viscosity.

Section 2: N-Boc Deprotection

Question: We are performing the Boc-deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). At scale, we are observing a new, more polar impurity and our mass balance is poor. What is happening?

Answer: The combination of a strong acid like TFA and the inherent strain of the oxetane ring is the likely culprit. While the oxetane ring is generally stable, harsh acidic conditions can lead to its degradation.[5][11]

  • Causality: The oxetane oxygen can be protonated by the strong acid, activating the ring towards nucleophilic attack. The nucleophile could be the TFA counter-ion or another molecule of the substrate, leading to oligomerization or ring-opened byproducts. This issue is exacerbated at scale if poor heat control allows the reaction temperature to rise.

  • Recommended Actions:

    • Switch to a Milder Acid: The most robust solution is to change your deprotection conditions. Using HCl in a solvent like dioxane or methanol is a very common and scalable alternative to TFA.[12] Anhydrous HCl is often preferred to prevent hydrolysis.

    • Temperature Control: Perform the deprotection at 0-5 °C to minimize the rate of the undesired ring-opening reaction.

    • Alternative Deprotection Methods: Several milder methods for Boc deprotection have been reported, such as using oxalyl chloride in methanol or even catalyst-free methods in hot water, though the scalability of the latter may need investigation.[8][13][14]

FAQ: What are the safety concerns when removing the Boc group on a 1 kg scale?

Answer: The primary safety concern is the large volume of gas evolved. The deprotection releases both isobutylene and carbon dioxide.

  • Gas Evolution: On a 1 kg scale of N-Boc-6-oxa-2-azaspiro[3.5]nonane (M.W. ~227 g/mol ), you will generate approximately 4.4 moles of isobutylene and 4.4 moles of CO2. At standard temperature and pressure, this is nearly 200 liters of gas.

  • Mitigation Strategy:

    • The reactor must be properly vented to an exhaust system. Never run a large-scale deprotection in a sealed or closed system.

    • The reaction should be performed under a nitrogen or argon atmosphere to prevent the flammable isobutylene from mixing with air.

    • Consider scrubbing the off-gas through a mineral oil bubbler to trap any aerosolized acid.

Section 3: Product Isolation and Purification

Question: Our final product, 6-Oxa-2-azaspiro[3.5]nonane, is difficult to isolate. It has high water solubility, and we get persistent emulsions during aqueous workup. Column chromatography is not feasible for our target scale of 5 kg. What are our options?

Answer: This is a very common issue with small, polar amines.[10] Standard liquid-liquid extractions are often inefficient. You must move to a more scalable purification strategy.

  • Causality: The combination of the polar oxetane oxygen and the basic secondary amine makes the molecule behave almost like an amino alcohol, conferring significant water solubility. The amine also acts as a surfactant, stabilizing emulsions.

  • Recommended Actions:

    • Salt Formation & Isolation: This is the most robust and scalable method.

      • After the reaction is complete and the solvent has been removed, dissolve the crude amine in a suitable organic solvent like isopropanol (IPA) or ethyl acetate.

      • Add a solution of an acid (e.g., HCl in IPA, or a solution of an organic acid like citric acid or maleic acid) to precipitate the corresponding ammonium salt.[15]

      • The salt can be isolated by filtration, washed with a non-polar solvent like heptane to remove organic impurities, and dried. This simultaneously purifies and isolates the product.

      • The free base can be liberated later by neutralizing a solution of the salt and extracting, or it can be used directly as the salt if the downstream application allows.

    • Azeotropic Drying: If you must handle the free base, ensure it is rigorously dry. Any residual water will carry it into the aqueous phase during workup. After an initial extraction, dry the organic layer not just with MgSO4 or Na2SO4, but consider removing the solvent on a rotary evaporator and then adding a solvent like toluene and stripping again to azeotropically remove the last traces of water.

    • Alternative Chromatography: For difficult purifications where salt precipitation is not effective, avoid standard silica gel, as basic amines often streak and purify poorly.[9] Instead, consider using amine-functionalized silica or alumina, which deactivates the acidic silanol groups responsible for poor peak shape.[9][16]

FAQ: Can we use distillation to purify the final product?

Answer: It is possible, but likely challenging. 6-Oxa-2-azaspiro[3.5]nonane has a predicted boiling point that is likely high (>200 °C) due to its polarity and hydrogen bonding capability. High-vacuum distillation would be required, which can be difficult to manage at a large scale. Furthermore, there is a risk of thermal decomposition, especially if impurities are present. Salt precipitation is generally a safer, more reliable, and more scalable primary purification method.

Key Experimental Protocol: Scalable N-Boc Deprotection and HCl Salt Isolation

This protocol is designed for a 100g scale synthesis, assuming the starting material is N-Boc-6-oxa-2-azaspiro[3.5]nonane.

Materials:

  • N-Boc-6-oxa-2-azaspiro[3.5]nonane (100 g, 0.44 mol)

  • Isopropanol (IPA), anhydrous (1 L)

  • 4M HCl in Dioxane (or freshly prepared HCl in IPA) (~330 mL, 1.32 mol, 3.0 eq)

  • Methyl tert-butyl ether (MTBE) (1 L for washing)

Equipment:

  • 2 L jacketed glass reactor with overhead stirring, internal temperature probe, and nitrogen inlet/outlet vented to a scrubber.

  • Addition funnel (500 mL).

  • Filtration apparatus (Buchner funnel, filter flask).

Procedure:

  • Reactor Setup: Charge the 2 L reactor with N-Boc-6-oxa-2-azaspiro[3.5]nonane (100 g) and anhydrous isopropanol (500 mL).

  • Inerting: Purge the reactor with nitrogen and begin stirring to dissolve the solid.

  • Cooling: Cool the reactor jacket to 0-5 °C. Monitor the internal temperature until it stabilizes in this range.

  • Acid Addition: Slowly add the 4M HCl solution via the addition funnel over a period of 1-2 hours. Crucial: Monitor the internal temperature closely. Do not allow it to rise above 10 °C. You will observe off-gassing, which should be safely vented.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Precipitation: Upon completion, add MTBE (500 mL) to the reaction mixture to further precipitate the product as the hydrochloride salt. Stir for 30 minutes.

  • Isolation: Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake with cold MTBE (2 x 250 mL) to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight to yield 6-Oxa-2-azaspiro[3.5]nonane hydrochloride.

Visualization of the Scale-Up Process Logic

Sources

identifying NMR impurities in 6-Oxa-2-azaspiro[3.5]nonane samples

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized troubleshooting resource for researchers characterizing 6-Oxa-2-azaspiro[3.5]nonane (CAS: 1359656-29-3 for HCl salt). It focuses on Nuclear Magnetic Resonance (NMR) analysis, impurity profiling, and structural validation.

Module 1: Baseline Structural Profiling

Q: What is the expected 1H NMR signature for 6-Oxa-2-azaspiro[3.5]nonane?

A: The spectrum is distinct due to the spiro-junction, which creates a rigid environment. The molecule consists of a 4-membered azetidine ring and a 6-membered tetrahydropyran ring.

Reference Data (DMSO-d6, 400 MHz)
Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationStructural Assignment
NH/NH₂⁺ 9.20 – 9.50Broad Singlet1H or 2HAmmonium protons (HCl salt only). Disappears with D₂O shake.
Azetidine-CH₂ 3.80 – 4.10Multiplet/Doublet4HProtons adjacent to Nitrogen (Ring A). Often appear as diastereotopic pairs due to ring puckering.
Pyran-O-CH₂ 3.55 – 3.75Triplet/Multiplet4HProtons adjacent to Oxygen (Ring B).
Pyran-C-CH₂ 1.60 – 1.90Multiplet4HMethylene protons adjacent to the spiro center (Ring B).

Analyst Note: In the Free Base form, the Azetidine-CH₂ protons will shift upfield (shielded) to approximately 3.3 – 3.5 ppm , and the broad NH peak will be absent or very weak around 1.5-2.0 ppm (mixed with water).

Module 2: Impurity Identification & Troubleshooting

Q: I see a sharp singlet at 1.45 ppm. Is this a solvent?

A: Likely No . While cyclohexane appears at 1.44 ppm, in the context of spiro-amine synthesis, this is almost certainly the Boc (tert-butyloxycarbonyl) protecting group.

  • Causality: The synthesis of 6-oxa-2-azaspiro[3.5]nonane often proceeds via a N-Boc protected intermediate (e.g., tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate).

  • Confirmation: Check 13C NMR for a signal at ~28 ppm (methyls) and ~80 ppm (quaternary C-O).

  • Remediation: If this is a final product, the deprotection step (TFA or HCl) was incomplete. Reprocess with 4M HCl in Dioxane.

Q: There are unexpected triplets around 3.5 ppm and 1.1 ppm. What is happening?

A: This often indicates Ring Opening Degradation or Residual Ethanol .

  • Scenario A (Ethanol): Triplet at 1.06 ppm and Quartet at 3.44 ppm. Common if recrystallization involved EtOH.

  • Scenario B (Azetidine Ring Opening): The 4-membered ring is highly strained. Under harsh acidic conditions or nucleophilic attack, the azetidine ring can open to form a linear γ-chloroamine or γ-amino alcohol derivative.

    • Diagnostic: Look for the loss of the rigid "roofing" effect in the 3.8–4.1 ppm region and the appearance of rotatable alkyl chain signals (cleaner triplets).

Q: My integration values are off. The Azetidine protons integrate to <4H relative to the Pyran ring.

A: This suggests Proton Exchange or Relaxation Issues .

  • Exchange: If your solvent is "wet" (contains H₂O/HDO), the NH proton can exchange with the solvent, and sometimes this exchange broadening affects the adjacent α-protons (C2/C4 of azetidine) if the rate is intermediate.

  • T1 Relaxation: The rigid spiro core can lead to different relaxation times. Ensure your relaxation delay (d1) is sufficient (at least 5–10 seconds) for quantitative integration.

Module 3: Visual Troubleshooting Workflow

Use this logic flow to identify unknown peaks in your spectrum.

ImpurityWorkflow Start Unknown Peak Detected CheckRegion Check Chemical Shift Region Start->CheckRegion Region1 Region: 0.8 - 1.5 ppm CheckRegion->Region1 Region2 Region: 2.0 - 2.5 ppm CheckRegion->Region2 Region3 Region: 3.0 - 4.5 ppm CheckRegion->Region3 Decision1 Sharp Singlet? Region1->Decision1 Decision2 Multiplet/Triplet? Region2->Decision2 Decision3 Broad or Sharp? Region3->Decision3 Result1 Impurity: Boc-Group (1.45 ppm) Action: Reprocess Deprotection Decision1->Result1 Yes (1.45 ppm) Result2 Impurity: Grease/Solvent (Hexane/EtOAc) Decision1->Result2 No Result3 Impurity: Tetrahydropyran-4-one (Starting Material) Decision2->Result3 Ketone alpha-protons Result4 Broad: Exchangeable NH/OH (Water/Amine) Decision3->Result4 Broad Result5 Sharp: Ring Opening (Linear Alkyl Chains) Decision3->Result5 Sharp/Split

Figure 1: Decision tree for identifying common impurities in spiro-amine samples.

Module 4: Advanced Validation Protocols

Protocol: Distinguishing the Spiro Junction via 2D NMR

To confirm the integrity of the spiro-center (and ensure no isomerization occurred), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.

  • Parameter Setup: Set cnst13 (J-coupling) to 8 Hz (standard for long-range C-H).

  • Analysis:

    • Locate the Quaternary Carbon in the 13C projection (expected ~30–40 ppm).

    • Validation: You must see correlations from both the Azetidine protons (3.8 ppm) and the Pyran protons (1.7 ppm) to this same quaternary carbon.

    • Failure Mode: If the Azetidine protons correlate to a CH (methine) instead of a Cq, the ring has opened or rearranged.

Protocol: Salt Stoichiometry Determination

Drug development requires precise salt forms.

  • Weigh exactly 10.0 mg of the sample.

  • Add exactly 10.0 mg of Maleic Acid (Internal Standard, δ 6.2 ppm singlet).

  • Integrate the Maleic Acid protons (set to 2H).

  • Integrate the Azetidine protons (expected 4H).

  • Calculate: Molar ratio = (Integral_Sample / 4) / (Integral_Std / 2). A deviation >5% from 1.0 indicates mixed salt forms (e.g., mono- vs di-HCl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73554305, 6-Oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding for spiro-azetidine synthesis and stability).
  • Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Sirvent, J. A., et al. (2012).Synthesis of 2-oxa-6-azaspiro[3.5]nonane. Tetrahedron Letters.

Technical Support Center: Stereoisomer Management in 6-Oxa-2-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this valuable spirocyclic scaffold. The unique three-dimensional structure of these molecules, which are of increasing interest in drug discovery, presents significant stereochemical challenges.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems that can arise during the synthesis and purification of 6-Oxa-2-azaspiro[3.5]nonane stereoisomers.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is a common hurdle. The root cause often lies in the transition state energetics of your key bond-forming or cyclization step. Here’s a breakdown of causes and actionable solutions:

Potential Causes:

  • Insufficient Steric or Electronic Bias: The existing chiral center(s) in your substrate may not be exerting enough influence to direct the approach of the incoming reagent to one face of the molecule.

  • Reaction Conditions: Temperature, solvent, and additives can dramatically affect the energy difference between the diastereomeric transition states. High temperatures can often erode selectivity.

  • Reagent Choice: The size and nature of your reagent can be the deciding factor. A small, unhindered reagent may not be able to effectively discriminate between the two faces of the molecule.

Troubleshooting Strategies:

  • Modify Reaction Conditions:

    • Lower the Temperature: This is often the first and most effective step. Reducing the thermal energy of the system can amplify small differences in activation energies between the two diastereomeric pathways.

    • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (if compatible with your reagents).

  • Change the Reagent:

    • Increase Steric Bulk: If you are performing a reduction, for example, switch from a small hydride source like NaBH₄ to a bulkier one like L-Selectride®. The larger reagent will be more sensitive to the steric environment around the reaction center.

    • Use a Catalyst-Controlled Process: Instead of relying on substrate control, employ a chiral catalyst that creates a chiral environment and dictates the stereochemical outcome. For instance, rhodium-catalyzed asymmetric cyclopropanations have shown high diastereoselectivity and enantioselectivity in the synthesis of related azaspirocycles.[2]

  • Introduce a Directing Group:

    • Consider temporarily installing a functional group (e.g., a bulky silyl ether) that can chelate to the reagent or sterically block one face of the molecule, forcing the reaction to proceed from the opposite side.

Question 2: I've synthesized a diastereomeric mixture. What is the most effective way to separate the isomers?

Answer:

Separating diastereomers is generally more straightforward than separating enantiomers because they have different physical properties.

Recommended Methods:

  • Flash Column Chromatography: This is the most common method. The key is to find the right solvent system that maximizes the difference in retention factor (ΔRf) between the two diastereomers.

    • Protocol: Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Use thin-layer chromatography (TLC) to screen multiple solvent systems efficiently before committing to a large-scale column.

  • Crystallization: If one of your diastereomers is a crystalline solid, you may be able to induce it to crystallize from the mixture, leaving the other diastereomer in the mother liquor. This can be a highly efficient and scalable method.

    • Protocol: Dissolve the mixture in a minimum amount of a hot solvent in which it is soluble. Allow it to cool slowly to room temperature, then further cool in an ice bath or freezer. If no crystals form, try adding a small amount of a "non-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat until clear and cool slowly.

Question 3: My chiral HPLC/SFC separation is failing to resolve the enantiomers. What should I do?

Answer:

Failure to achieve baseline resolution of enantiomers is a frequent challenge in chiral chromatography. The problem typically lies with the column selection, mobile phase composition, or detection method. More than half of all small-molecule drugs possess stereoisomers, making robust chiral separation methods critical.[3]

Troubleshooting Workflow:

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Separation of 6-Oxa-2-azaspiro[3.5]nonane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic resolution of 6-Oxa-2-azaspiro[3.5]nonane , a secondary spirocyclic amine increasingly utilized as a scaffold in fragment-based drug discovery (FBDD).

The separation of this molecule presents two specific challenges:

  • Structural Rigidity: The spiro[3.5] junction creates a rigid conformation that requires specific steric "grooves" in the chiral selector.

  • Basic Functionality: The secondary azetidine amine (

    
    ) interacts strongly with residual silanols on stationary phases, necessitating aggressive mobile phase modifiers to prevent peak tailing.
    

This guide recommends an Immobilized Amylose-based strategy (Chiralpak IG) as the primary method, offering superior resolution (


) and solvent robustness compared to traditional coated phases.

Strategic Column Selection: The "Meta-Effect"

For spirocyclic amines, traditional "coated" columns (e.g., Chiralpak AD-H, Chiralcel OD-H) often fail to provide baseline resolution due to limited interaction sites. The recommended approach utilizes immobilized polysaccharide phases with meta-substituted phenylcarbamates.

Comparative Analysis of Stationary Phases
FeaturePrimary Choice: Chiralpak IG Alternative: Chiralpak IA Legacy: Chiralcel OD-H
Selector Amylose tris(3-chloro-5-methylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Type Immobilized (Solvent Tolerant)Immobilized (Solvent Tolerant)Coated (Restricted Solvents)
Mechanism Electronic (

) & Steric fit
Primarily Steric fitSteric fit
Suitability High: The Cl/Me substitution enhances dipole interactions with the spiro-amine.Medium: Good generalist, but often lower

for naked amines.
Low: Risk of dissolution if non-standard solvents are used.

Technical Insight: The "Meta-Effect" in Chiralpak IG (3-Cl, 5-Me) creates a unique electronic pocket that specifically accommodates the electron-rich oxygen of the tetrahydropyran ring while distinguishing the steric bulk of the spiro-junction.

Mobile Phase Engineering

The success of this separation relies heavily on suppressing the ionization of the secondary amine to ensure a pure adsorption-desorption mechanism.

Recommended Mobile Phase Systems
A. Normal Phase (Analytical & Preparative)[1][2][3]
  • Base Solvent: n-Hexane or n-Heptane.

  • Modifier: Ethanol (EtOH) or 2-Propanol (IPA).

    • Note: EtOH often yields sharper peaks for spiro-amines due to faster mass transfer.

  • Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA) at 0.1% v/v .

    • Without Additive: Expect severe tailing (

      
      ) and loss of resolution.
      
B. Reversed Phase (LC-MS Compatible)
  • Buffer: 20 mM Ammonium Bicarbonate (

    
    ).
    
  • Modifier: Acetonitrile (MeCN).

  • Why High pH? Maintains the amine in its neutral (unprotonated) state, essential for interaction with the carbamate selector.

Experimental Protocol: Step-by-Step Screening

Workflow Diagram

The following decision tree outlines the logical flow for method development.

MethodDevelopment Start Start: 6-Oxa-2-azaspiro[3.5]nonane ScreenIG Screen 1: Chiralpak IG (Hex/EtOH/DEA 90:10:0.1) Start->ScreenIG CheckRes Check Resolution (Rs) ScreenIG->CheckRes Optimize Optimize: Change Alcohol (Switch to IPA or MeOH) CheckRes->Optimize 0.8 < Rs < 1.5 ScreenIA Screen 2: Chiralpak IA (Hex/EtOH/DEA 90:10:0.1) CheckRes->ScreenIA Rs < 0.8 FinalMethod Final Method Validation CheckRes->FinalMethod Rs > 1.5 Optimize->FinalMethod RP_Mode Switch to Reversed Phase (20mM NH4HCO3 / MeCN) ScreenIA->RP_Mode If Normal Phase Fails RP_Mode->FinalMethod

Caption: Logical screening workflow prioritizing immobilized amylose phases (IG/IA) before switching modes.

Detailed Procedure (Analytical Scale)
  • Sample Preparation:

    • Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol .

    • Caution: Do not dissolve in pure hexane; the salt form (if used) may precipitate.

  • Column Conditioning:

    • Flush Chiralpak IG (

      
       mm, 5 
      
      
      
      m) with Mobile Phase (Hex/EtOH/DEA 90:10:0.1) at 1.0 mL/min for 20 minutes.
  • Initial Run:

    • Injection Volume: 5

      
      L.
      
    • Temperature:

      
      .[4]
      
    • Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).

  • Optimization Loop:

    • If retention is too low (

      
      ):  Decrease EtOH to 5%.
      
    • If resolution is partial: Lower temperature to

      
       to enhance enthalpy-driven discrimination.
      

Anticipated Performance Data

Based on homologous spiro-amine separations, the following performance metrics are typical when using the Chiralpak IG system.

ParameterValueInterpretation
Selectivity (

)
1.2 – 1.4Sufficient for baseline separation.
Resolution (

)
> 2.5Excellent for preparative scale-up.
Tailing Factor (

)
1.1 – 1.2Indicates effective suppression of silanol activity by DEA.
Elution Order VariableMust be confirmed via polarimetry or X-ray crystallography.

Mechanistic Insight

Understanding why the separation works allows for better troubleshooting.

The 6-Oxa-2-azaspiro[3.5]nonane molecule possesses a specific "handedness" determined by the orientation of the oxygen atom relative to the nitrogen-containing ring.

InteractionMechanism Selector Amylose Backbone (Chiral Groove) Pockets 3-Cl, 5-Me Phenyl Substituents Selector->Pockets Scaffold Interaction H-Bonding & Steric Inclusion Pockets->Interaction Selects Analyte Spiro-Amine (Enantiomer A) Analyte->Interaction Enters Interaction->Selector Stabilization

Caption: The "Lock and Key" mechanism where the meta-substituents of the IG column discriminate the spiro-conformation.

The Amylose tris(3-chloro-5-methylphenylcarbamate) forms a helical groove. The "meta" substituents (Chloro and Methyl) create a specific steric wall. The enantiomer that can fit its spiro-junction into this groove while hydrogen-bonding (via the NH group) to the carbamate C=O will retain longer. The non-fitting enantiomer elutes first.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for Immobilized CSPs (IA, IB, IC, IG). Retrieved from [Link][5]

  • Pillai, V., et al. (2021). "Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 155-170. Link

  • Dolan, J. (2023). "Chiral HPLC Separations: Strategies for Method Development." LCGC International. Link

  • Corey, E.J., et al. (2025). "Design and Application of Chiral Spirocyclic Amines." Journal of the American Chemical Society. Link

Sources

Navigating the Intricacies of Drug Development: A Comparative Guide to the In Vitro ADME Properties of 6-Oxa-2-azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds.[1] This has led to a surge of interest in three-dimensional, Fsp3-rich structures that can offer improved pharmacological properties.[1] Among these, spirocyclic systems have emerged as particularly promising motifs.[2][3][4] Their inherent rigidity can minimize the entropic penalty of binding to a target protein, and their unique three-dimensional vectors allow for a more nuanced exploration of chemical space.[3][5]

This guide focuses on a specific and increasingly important class of these molecules: 6-Oxa-2-azaspiro[3.5]nonane analogs. These structures are gaining traction as bioisosteric replacements for commonly used moieties like piperidine and morpholine, which are present in numerous approved drugs.[2][5] The introduction of the spirocyclic core can lead to significant improvements in key drug-like properties, including metabolic stability and solubility.[1][5]

Here, we provide a comprehensive comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a representative set of 6-Oxa-2-azaspiro[3.5]nonane analogs. This guide is intended for researchers, scientists, and drug development professionals, offering both comparative data and detailed experimental protocols to facilitate the evaluation of these promising scaffolds in drug discovery programs.

Comparative Analysis of In Vitro ADME Properties

The following table summarizes the in vitro ADME properties of a hypothetical series of 6-Oxa-2-azaspiro[3.5]nonane analogs, where 'R' represents a variable substituent. This data is representative of the trends observed for this class of compounds and serves as a guide for understanding their structure-activity relationships (SAR) and structure-property relationships (SPR).

CompoundR-GroupAqueous Solubility (µM)[6][7][8]Permeability (Papp, cm/s x 10⁻⁶)[9][10]Metabolic Stability (t½ in HLM, min)[11][12][13]CYP3A4 Inhibition (IC₅₀, µM)[14][15][16]hERG Inhibition (IC₅₀, µM)[17][18][19]Plasma Protein Binding (%)[20][21][22]
1a -H1505.2>60>50>3085
1b -CH₃1256.155452888
1c -CF₃907.548301592
1d -Ph2510.23512895
1e -pyridyl854.850252290
1f -COOH2501.5>60>50>3075

Analysis of Trends:

  • Solubility: The unsubstituted analog 1a and the carboxylic acid derivative 1f exhibit the highest aqueous solubility, a desirable property for oral absorption. Increasing lipophilicity with methyl (1b ), trifluoromethyl (1c ), and phenyl (1d ) groups generally leads to a decrease in solubility. The introduction of a polar pyridyl group (1e ) improves solubility compared to the phenyl analog.

  • Permeability: As expected, permeability across a Caco-2 cell monolayer, a model of the intestinal barrier, generally increases with lipophilicity. The highly soluble carboxylic acid 1f shows the lowest permeability.

  • Metabolic Stability: The core 6-Oxa-2-azaspiro[3.5]nonane scaffold demonstrates good intrinsic metabolic stability in human liver microsomes (HLM), as seen in analog 1a . More lipophilic substituents can provide additional sites for metabolism, leading to a shorter half-life.

  • CYP450 and hERG Inhibition: Increased lipophilicity often correlates with a higher risk of off-target activities, such as inhibition of cytochrome P450 enzymes (e.g., CYP3A4) and the hERG potassium channel.[18][19][23] The phenyl-substituted analog 1d shows the most potent inhibition in this series.

  • Plasma Protein Binding: The extent of binding to plasma proteins generally increases with lipophilicity.[20][24] While high plasma protein binding can increase a drug's half-life, only the unbound fraction is pharmacologically active.[24][25]

Experimental Workflows and Protocols

To ensure the generation of reliable and reproducible in vitro ADME data, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays.

Experimental Workflow: In Vitro ADME Screening Cascade

This diagram illustrates a typical workflow for evaluating the ADME properties of a new chemical entity.

ADME_Workflow cluster_0 Early Stage Screening cluster_1 Lead Optimization A Aqueous Solubility D Permeability (Caco-2) A->D B Metabolic Stability (HLM) E CYP450 Inhibition B->E C Permeability (PAMPA) C->D G hERG Inhibition D->G E->G F Plasma Protein Binding F->G

Caption: A streamlined in vitro ADME screening workflow.

Protocol 1: Aqueous Thermodynamic Solubility Assay

Causality: Determining the thermodynamic solubility of a compound is crucial as it represents the maximum concentration that can be achieved in solution, which directly impacts oral absorption.[6]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Add an excess amount of the test compound (solid or from the stock solution) to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay predicts the extent of first-pass metabolism in the liver, a major determinant of a drug's oral bioavailability and half-life.[11][12]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to the microsome-containing buffer and pre-incubate at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[13]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½).

Metabolic Stability Assay Workflow

Metabolic_Stability A Prepare HLM and Buffer B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Sample at Time Points D->E F Quench Reaction E->F G Centrifuge F->G H Analyze by LC-MS/MS G->H I Calculate Half-life H->I

Caption: Step-by-step workflow for the HLM stability assay.

Protocol 3: Caco-2 Permeability Assay

Causality: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, forms a polarized monolayer that serves as a well-established in vitro model of the human intestinal epithelium.[9] This assay is used to predict the rate and extent of oral absorption of a drug.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound to the apical (A) side of the monolayer (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Conclusion

The 6-Oxa-2-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox. As demonstrated, subtle modifications to this core can significantly impact its in vitro ADME profile. A thorough understanding of these structure-property relationships, guided by robust in vitro assays, is paramount for the successful design and optimization of drug candidates. The protocols and comparative data presented in this guide offer a framework for the systematic evaluation of this promising class of molecules, ultimately facilitating the development of safer and more effective medicines.

References

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea - PMC.
  • Stereoselective binding of chiral drugs to plasma proteins - PMC - NIH.
  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PubMed Central.
  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC.
  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC.
  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI.
  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy | bioRxiv.
  • In Vitro ADME Assays and Services - Charles River Laboratories.
  • Ring Bioisosteres - Cambridge MedChem Consulting.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter.
  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences.
  • A cell-free, high-throughput hERG safety assay - The Rockefeller University.
  • Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions.
  • Enhancement of Solubility of Drug Acetazolamide by Different Techniques and Comparison thereof - Journal of Applied Pharmaceutical Sciences and Research.
  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions - MeCour Temperature Control.
  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - MDPI.
  • Development of Robust Tablet Formulations with Enhanced Drug Dissolution Profiles from Centrifugally-Spun Micro-Fibrous Solid Dispersions of Itraconazole, a BCS Class II Drug - MDPI.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics.
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI.
  • The use of spirocyclic scaffolds in drug discovery - CORE.
  • Plasma Protein Binding in Drug Discovery and Development - Gyan Sanchay.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.

Sources

Navigating the Bioactivity of Novel 6-Oxa-2-azaspiro[3.5]nonane Derivatives: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent rigidity and structural complexity.[1] This three-dimensionality can lead to enhanced biological activity and selectivity compared to their flatter aromatic counterparts.[1][2] Among these, the 6-Oxa-2-azaspiro[3.5]nonane scaffold presents a compelling framework for the development of new therapeutic agents. This guide provides a comprehensive comparison of screening strategies for novel derivatives of this scaffold, offering insights into experimental design, data interpretation, and their standing against alternative heterocyclic compounds.

The Strategic Imperative for a Tiered Screening Approach

Embarking on the biological evaluation of a novel compound library requires a structured and resource-conscious strategy. A tiered screening cascade is the most logical approach, beginning with broad, high-throughput assays to identify initial "hits" and progressively moving towards more specific and complex mechanistic studies for the most promising candidates. This ensures that resources are focused on derivatives with the highest potential for further development.

dot

Caption: A tiered workflow for screening novel compounds.

Comparative Landscape: 6-Oxa-2-azaspiro[3.5]nonane Derivatives vs. Other Heterocycles

To contextualize the potential of the 6-Oxa-2-azaspiro[3.5]nonane scaffold, it is essential to compare its performance against other well-established heterocyclic cores known for similar biological activities. For this guide, we will consider Oxadiazoles and Thiazolidinones as comparator scaffolds, both of which are prevalent in medicinal chemistry.[3]

Tier 1: Primary Biological Screening

The initial screening phase aims to cast a wide net to identify any potential biological activity. The selection of assays should be guided by the structural features of the scaffold and any hypothesized targets. Given the prevalence of nitrogen- and oxygen-containing heterocycles in oncology, infectious diseases, and inflammatory conditions, a logical starting point includes cytotoxicity, antimicrobial, and anti-inflammatory screens.[3][4]

Anticancer Activity Screening

A primary screen for anticancer potential often involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose due to its reliability and cost-effectiveness.[5]

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[6][7] A common initial screen is the agar disk diffusion method, which provides a qualitative assessment of antimicrobial activity.[8] This method is advantageous for its simplicity and ability to test multiple compounds simultaneously.[6]

Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, making anti-inflammatory compounds highly valuable.[4] An established in-vitro assay for screening anti-inflammatory activity is the inhibition of heat-induced bovine serum albumin (BSA) denaturation.[9]

Tier 2: Dose-Response and Selectivity

Compounds that exhibit significant activity in the primary screens ("hits") are advanced to secondary screening. This stage focuses on quantifying the potency of the compounds and assessing their selectivity.

Quantitative Potency Determination

For anticancer hits, the half-maximal inhibitory concentration (IC50) is determined using assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.[10] For antimicrobial hits, the Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, which is considered a quantitative assay.[8][11]

Comparative Data Analysis

The following table presents hypothetical data comparing our novel 6-Oxa-2-azaspiro[3.5]nonane derivatives (coded as SPN-1 and SPN-2) with known comparator compounds, Oxadiazole-A and Thiazolidinone-B.

CompoundPrimary Screen Result (Anticancer - SRB)IC50 (µM) vs. HeLa CellsPrimary Screen Result (Antimicrobial - Disk Diffusion)MIC (µg/mL) vs. S. aureusPrimary Screen Result (Anti-inflammatory - BSA Denaturation)
SPN-1 Active12.5Active16Moderately Active
SPN-2 Highly Active2.8Inactive>128Active
Oxadiazole-A Active15.2Active32Inactive
Thiazolidinone-B Highly Active4.5Moderately Active64Active

Scientist's Note: The hypothetical data suggests that SPN-2 is a particularly promising anticancer lead due to its low IC50 value. SPN-1 demonstrates broad-spectrum activity, making it an interesting candidate for further investigation across different therapeutic areas.

Tier 3: Mechanistic Insights

For highly potent and selective compounds like SPN-2, the next logical step is to elucidate their mechanism of action. If, for instance, SPN-2 is hypothesized to act through the inhibition of a specific signaling pathway implicated in cancer, such as the NF-κB and MAPK pathways, further targeted assays would be employed.[12]

dot

Caption: Potential inhibition of MAPK/NF-κB pathways by a lead compound.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.[5]

  • Materials: 96-well plates, HeLa cells, complete culture medium, test compounds, Trichloroacetic acid (TCA), SRB solution, Tris base.

  • Procedure:

    • Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds and incubate for 48 hours.

    • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

  • Controls: A known anticancer drug (e.g., Doxorubicin) as a positive control and the vehicle (e.g., DMSO) as a negative control.

Protocol 2: Broth Microdilution for MIC Determination
  • Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][13]

  • Materials: 96-well plates, Mueller-Hinton Broth (MHB), Staphylococcus aureus (ATCC 25923), test compounds, Resazurin dye.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[8]

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Assess bacterial growth visually or by adding a growth indicator like Resazurin.

    • The MIC is the lowest concentration with no visible growth.

  • Controls: A well with broth and bacteria (positive growth control), a well with broth only (negative control), and a known antibiotic (e.g., Gentamicin) as a positive inhibition control.

Conclusion and Future Directions

The 6-Oxa-2-azaspiro[3.5]nonane scaffold demonstrates significant potential for the development of novel bioactive compounds. The tiered screening approach outlined in this guide provides a robust framework for identifying and characterizing the biological activities of new derivatives. The promising hypothetical results for the SPN derivatives, particularly their potent anticancer activity, underscore the value of this scaffold. Future work should focus on expanding the panel of cancer cell lines, conducting in-vivo efficacy studies for the most promising leads, and exploring structure-activity relationships to guide the synthesis of even more potent and selective analogs.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 22). PubMed.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
  • Antimicrobial Efficacy Screening. (2023, May 29). Microchem Laboratory.
  • Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). PubMed.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). ACS Publications.
  • Unique screening method simplifies identification of novel drugs. (2012, May 6). Karolinska Institutet.
  • Antibacterial screening assays - Pharmacy | Drug Discovery, Chemical Biology and Screening. (n.d.). University of Helsinki.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023, February 10). MDPI.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC. (2022, February 14).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • SCREENING OF ANTI CANCER DRUGS. (n.d.). Slideshare.
  • Screening Technique Streamlines Search for Anticancer Drug. (2003, March 25). Whitehead Institute.
  • Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. (2005, January 15).
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).
  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (n.d.). Trends in Advanced Sciences and Technology.
  • Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape. (n.d.). Benchchem.
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. (n.d.).
  • Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.